Product packaging for Zamifenacin(Cat. No.:CAS No. 127308-82-1)

Zamifenacin

Cat. No.: B1682371
CAS No.: 127308-82-1
M. Wt: 415.5 g/mol
InChI Key: BDNFQGRSKSQXRI-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)-1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(diphenylmethyl)oxypiperidine is a diarylmethane.
zamifenacin is the (R)-isomer;  RN given for (+-)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NO3 B1682371 Zamifenacin CAS No. 127308-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNFQGRSKSQXRI-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047257
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127308-82-1
Record name Zamifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127308-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zamifenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zamifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZAMIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88Q418Y7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Zamifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin, also known as UK-76,654, is a potent and selective antagonist of the muscarinic M3 receptor.[1] Its primary mechanism of action involves the competitive blockade of acetylcholine (ACh) binding to M3 receptors, which are predominantly located on smooth muscle cells and glandular tissues.[2][3] This antagonism inhibits the downstream signaling cascade responsible for smooth muscle contraction and glandular secretion. Due to its selectivity for the M3 receptor subtype, particularly in the gastrointestinal tract, this compound has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its receptor binding profile, functional activity, the underlying signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding Profile of this compound

The affinity of this compound for muscarinic receptor subtypes has been quantified through radioligand binding assays. These studies typically involve competition binding experiments where this compound competes with a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), for binding to receptors in tissue homogenates or cell lines expressing specific muscarinic receptor subtypes. The results are expressed as pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a greater binding affinity.

Receptor SubtypeTissue/Cell LineRadioligandpKi (mean ± SEM)Reference
M1 Rat cerebral cortex[3H]NMS7.90 ± 0.08
M2 Rat myocardium[3H]NMS7.93 ± 0.13
M3 Rat submaxillary gland[3H]NMS8.52 ± 0.04
M4 Rabbit lung[3H]NMS7.78 ± 0.04

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes.

Functional Antagonist Activity

The functional antagonist activity of this compound has been assessed in isolated organ bath experiments. In these assays, the ability of this compound to inhibit the contractile response induced by a muscarinic agonist (e.g., carbachol) is measured. The results are often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value signifies greater antagonist potency.

Tissue PreparationPutative ReceptorAgonistpA2 (mean ± SEM) or pKBReference
Guinea-pig ileumM3Carbachol9.31 ± 0.06
Guinea-pig oesophageal muscularis mucosaeM3Carbachol8.84 ± 0.04
Guinea-pig tracheaM3Carbachol8.16 ± 0.04
Guinea-pig urinary bladderM3Carbachol7.57 ± 0.15
Canine saphenous veinM1Carbachol7.93 ± 0.09
Guinea-pig left atriaM2Carbachol6.60 ± 0.04
CHO-K1 cells expressing human M3 receptorsM3Carbachol7.6
CHO-K1 cells expressing human M5 receptorsM5Carbachol7.6

Table 2: Functional Antagonist Potency of this compound.

Signaling Pathways

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. This compound, as a competitive antagonist, prevents the initiation of this signaling cascade by blocking the binding of acetylcholine.

M3 Receptor Signaling Pathway Blocked by this compound

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector and Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq (inactive) M3R->Gq Activates Gq_active Gq (active) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the pKi of a compound like this compound.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat cerebral cortex) incubation 2. Incubation - Membranes - [3H]NMS (fixed concentration) - this compound (varying concentrations) prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., rapid vacuum filtration) incubation->separation counting 4. Quantification of Radioactivity (e.g., liquid scintillation counting) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis pKi 6. pKi Determination (-log(Ki)) analysis->pKi

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex for M1, rat submaxillary gland for M3) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand (e.g., [3H]NMS) and a range of concentrations of the unlabeled competitor drug (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine). The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Isolated Organ Bath Functional Assay (General Protocol)

This protocol describes the general methodology for determining the pA2 value of an antagonist like this compound in an isolated tissue preparation.

Organ_Bath_Workflow prep 1. Tissue Preparation (e.g., guinea-pig ileum segment) mount 2. Mounting in Organ Bath - Tyrode's solution - 37°C, aerated - Connected to force transducer prep->mount equilibration 3. Equilibration (under resting tension) mount->equilibration crc_agonist 4. Cumulative Concentration-Response Curve (CRC) to Agonist (e.g., carbachol) equilibration->crc_agonist washout 5. Washout crc_agonist->washout incubation_antagonist 6. Incubation with this compound (fixed concentration) washout->incubation_antagonist crc_agonist_antagonist 7. Repeat Agonist CRC in presence of this compound incubation_antagonist->crc_agonist_antagonist analysis 8. Data Analysis - Determine dose-ratio - Schild plot analysis to calculate pA2 crc_agonist_antagonist->analysis

Caption: Workflow for an isolated organ bath functional assay.

Detailed Methodology:

  • Tissue Preparation: A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and placed in physiological salt solution (e.g., Tyrode's solution).

  • Mounting: The tissue segment is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the contractile response.

  • Washout: The tissue is washed with fresh physiological salt solution to return to baseline.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined time.

  • Repeat Agonist CRC: The agonist CRC is repeated in the presence of this compound. This step is typically repeated with several different concentrations of this compound.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log molar concentration of this compound. The pA2 value is the intercept of the regression line with the x-axis. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Clinical Relevance: Irritable Bowel Syndrome (IBS)

The selective M3 antagonist properties of this compound made it a candidate for the treatment of IBS, particularly the diarrhea-predominant subtype (IBS-D). The rationale is that by blocking M3 receptors in the gut, this compound can reduce the excessive smooth muscle contractions and motility that contribute to the symptoms of IBS.

A clinical study in patients with IBS demonstrated that a single 40 mg dose of this compound significantly reduced both fasting and postprandial colonic motor activity. This effect was observed with minimal anticholinergic side effects, highlighting the potential benefit of M3 selectivity.

Clinical Trial Protocol Outline (this compound in IBS)

Clinical_Trial_Workflow recruitment 1. Patient Recruitment (IBS patients, aged 25-68) design 2. Study Design - Multicentre, double-blind, parallel group, placebo-controlled recruitment->design randomization 3. Randomization - this compound 10 mg - this compound 40 mg - Placebo design->randomization procedure 4. Procedure - Colonic motility measurement (fasting and fed states) - Five-channel solid-state catheter randomization->procedure endpoints 5. Primary Endpoints - Mean amplitude of contractions - Number of contractions - Percentage duration of contractions - Activity index - Motility index procedure->endpoints analysis 6. Data Analysis - Comparison of motility parameters between groups endpoints->analysis

Caption: Outline of a clinical trial investigating this compound in IBS.

Conclusion

This compound's mechanism of action is centered on its potent and selective competitive antagonism of the muscarinic M3 receptor. This has been robustly demonstrated through in vitro radioligand binding and functional assays. By blocking the Gq/11-PLC signaling pathway, this compound effectively inhibits M3 receptor-mediated smooth muscle contraction. This targeted action, particularly within the gastrointestinal tract, has been explored clinically for the management of irritable bowel syndrome, providing a clear link between its molecular mechanism and therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other selective muscarinic receptor modulators.

References

Zamifenacin's M3 Receptor Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the M3 receptor selectivity of zamifenacin, a potent muscarinic receptor antagonist. The document collates binding affinity and functional activity data from key preclinical studies, details the experimental protocols used for these assessments, and visualizes the core signaling pathway and experimental workflows.

Quantitative Analysis of M3 Receptor Selectivity

This compound demonstrates a notable selectivity for the muscarinic M3 receptor subtype over other muscarinic receptors (M1, M2, M4, and M5). This selectivity has been characterized through both radioligand binding assays and functional studies in various tissues.[1][2] The data presented below is collated from seminal in vitro studies.

Binding Affinity Data

Radioligand binding studies competitively measure the affinity of this compound for different muscarinic receptor subtypes. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypeTissue/Cell LineRadioligandpKi (mean ± SEM)Selectivity Ratio (M3/other)
M1 Rat Cerebral Cortex[³H]-pirenzepine7.90 ± 0.084.2-fold vs. M3 (Submaxillary)
M2 Rat Myocardium[³H]-AF-DX 3847.93 ± 0.133.9-fold vs. M3 (Submaxillary)
M3 Rat Submaxillary Gland[³H]-4-DAMP8.52 ± 0.04-
M4 Rabbit Lung[³H]-pirenzepine7.78 ± 0.045.5-fold vs. M3 (Submaxillary)
M5 CHO-K1 Cells[³H]-inositol phosphates7.68.3-fold vs. M3 (Submaxillary)

Data compiled from Watson et al., 1995 and other sources.[1][3]

Functional Antagonist Activity

Functional studies assess the ability of this compound to inhibit the physiological response mediated by the activation of different muscarinic receptor subtypes. The antagonist activity is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Receptor Subtype (Putative)Tissue PreparationAgonistpA2 (mean ± SEM)Selectivity Ratio (M3/M2)
M1 Canine Saphenous VeinMcN-A-3437.93 ± 0.09-
M2 Guinea-pig Left AtriaCarbachol6.60 ± 0.04-
M3 Guinea-pig IleumCarbachol9.31 ± 0.06513-fold
M3 Guinea-pig Oesophageal Muscularis MucosaeCarbachol8.84 ± 0.04174-fold
M3 Guinea-pig TracheaCarbachol8.16 ± 0.0436-fold
M3 Guinea-pig Urinary BladderCarbachol7.57 ± 0.159-fold

Data compiled from Watson et al., 1995.

The degree of M3/M2 receptor selectivity for this compound is dependent on the M3 receptor preparation being studied. Notably, this compound exhibits a 135-fold selectivity for M3 receptors in the guinea pig ileum over M2 receptors in the atria.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative analysis of this compound's M3 receptor selectivity.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes M1, M2, M3, and M4.

Materials:

  • Tissues: Rat cerebral cortex (for M1), rat myocardium (for M2), rat submaxillary gland (for M3), rabbit lung (for M4).

  • Radioligands: [³H]-pirenzepine (for M1 and M4), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3).

  • Test Compound: this compound.

  • Buffer: Typically a phosphate or Tris-based buffer at physiological pH.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Membrane Preparation: Homogenize the specific tissues in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays in Isolated Tissues

These experiments measure the effect of an antagonist on the physiological response of a tissue to an agonist.

Objective: To determine the apparent affinity (pA2) of this compound as a competitive antagonist at different muscarinic receptor subtypes.

Materials:

  • Tissues: Canine saphenous vein (for M1), guinea-pig left atria (for M2), guinea-pig ileum, oesophageal muscularis mucosae, trachea, and urinary bladder (for M3).

  • Agonists: McN-A-343 (for M1), Carbachol (for M2 and M3).

  • Test Compound: this compound.

  • Organ Bath System: With physiological salt solution, temperature control, and aeration.

  • Transducer and Recording System: To measure tissue contraction or relaxation.

Protocol:

  • Tissue Preparation: Dissect the desired tissues and mount them in organ baths containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., contraction).

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Cumulative Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with different concentrations of this compound.

  • Data Analysis: Construct Schild plots by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

The following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to G_Protein Gq/11 M3_Receptor->G_Protein Activates PLC PLCβ G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: M3 muscarinic receptor signaling cascade via the Gq/PLC pathway.

Experimental Workflow for Determining Receptor Selectivity

This diagram outlines the general process for assessing the selectivity of a compound like this compound for the M3 receptor.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Determination cluster_analysis Selectivity Analysis Tissue_Prep_Binding Tissue/Cell Membrane Preparation (M1-M5) Radioligand_Assay Competitive Radioligand Binding Assays Tissue_Prep_Binding->Radioligand_Assay Data_Analysis_Binding IC50 Determination and Ki Calculation Radioligand_Assay->Data_Analysis_Binding Compare_Ki Compare Ki values across receptor subtypes Data_Analysis_Binding->Compare_Ki Tissue_Prep_Functional Isolated Tissue Preparation Functional_Assay Agonist Concentration- Response Curves ± Antagonist Tissue_Prep_Functional->Functional_Assay Data_Analysis_Functional Schild Analysis and pA2 Determination Functional_Assay->Data_Analysis_Functional Compare_pA2 Compare pA2 values across receptor subtypes Data_Analysis_Functional->Compare_pA2 Selectivity_Profile Determine M3 Selectivity Profile Compare_Ki->Selectivity_Profile Compare_pA2->Selectivity_Profile

Caption: Workflow for determining muscarinic receptor selectivity profile.

References

The Structure-Activity Relationship of Zamifenacin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent and Selective Muscarinic M3 Receptor Antagonist

Introduction

Zamifenacin, also known as UK-76,654, is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2] Developed for the potential treatment of irritable bowel syndrome (IBS), its mechanism of action centers on the modulation of smooth muscle contractility in the gastrointestinal (GI) tract.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological profile, the experimental methodologies used for its characterization, and an analysis of the structural features crucial for its activity and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of muscarinic receptor pharmacology and the development of novel therapeutics for disorders involving smooth muscle dysfunction.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high affinity and selectivity for the M3 muscarinic receptor subtype. This selectivity is particularly pronounced in gut-related tissues, underpinning its therapeutic rationale for IBS.

Binding Affinity

Radioligand binding studies have been instrumental in quantifying the affinity of this compound for various muscarinic receptor subtypes. These assays typically employ a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), to compete with the unlabeled ligand (this compound) for receptor binding. The inhibitory constant (pKi), a measure of binding affinity, is then determined.

Receptor SubtypeTissue/Cell LinepKiReference
M1 Rat Cerebral Cortex7.90 ± 0.08
M2 Rat Myocardium7.93 ± 0.13
M3 Rat Submaxillary Gland8.52 ± 0.04
M4 Rabbit Lung7.78 ± 0.04

Table 1: Binding affinities (pKi) of this compound for muscarinic receptor subtypes determined by radioligand binding assays.

Functional Activity

Functional assays assess the ability of a ligand to modulate receptor activity in response to an agonist. For this compound, these studies have been conducted in various isolated tissue preparations, providing insights into its antagonist potency (expressed as pA2) and tissue selectivity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tissue PreparationPutative Receptor Subtype(s)pA2 / Apparent Affinity (pKi)Reference
Guinea-pig IleumM39.31 ± 0.06 (pA2)
Guinea-pig Oesophageal Muscularis MucosaeM38.84 ± 0.04 (pA2)
Guinea-pig TracheaM38.16 ± 0.04 (pA2)
Guinea-pig Urinary BladderM37.57 ± 0.15 (pA2)
Canine Saphenous VeinM17.93 ± 0.09 (pA2)
Guinea-pig Left AtriaM26.60 ± 0.04 (pA2)
Guinea Pig IleumM39.27 (pA2)
Rabbit Vas DeferensM1/M478-fold selectivity over M1/M4
Guinea Pig AtriaM2135-fold selectivity over M2
Salivary GlandM37.97 (pKi)

Table 2: Functional antagonist activity of this compound in various tissue preparations.

The data clearly demonstrates this compound's high potency at the M3 receptor in the guinea pig ileum (pA2 ≈ 9.3), a model for intestinal smooth muscle. Its selectivity for ileal M3 receptors over atrial M2 receptors is a key feature, suggesting a reduced potential for cardiovascular side effects.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis for this compound is limited by the lack of publicly available data on its analogues. However, by examining the key structural features of the parent molecule and drawing parallels with other M3 selective antagonists, we can infer the contributions of different moieties to its activity and selectivity.

Chemical Structure of this compound: (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine

The core structure of this compound can be dissected into three key components:

  • The Diphenylmethoxy Moiety: This bulky, lipophilic group is a common feature in many muscarinic antagonists. It is believed to interact with a hydrophobic pocket within the receptor, contributing significantly to the overall binding affinity. The two phenyl rings provide extensive van der Waals interactions, anchoring the molecule in the binding site.

  • The Piperidine Ring: This basic nitrogen-containing heterocycle is crucial for the interaction with the conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes. The protonated nitrogen at physiological pH forms a key ionic bond with this aspartate, which is a primary determinant of muscarinic antagonist binding. The (R)-stereochemistry at the 3-position of the piperidine ring is likely optimal for orienting the diphenylmethoxy group within the binding pocket.

  • The 1,3-Benzodioxolylethyl Substituent: This group, attached to the piperidine nitrogen, is a key determinant of this compound's M3 selectivity, particularly its gut-selectivity. This extended, relatively rigid substituent likely explores a secondary binding pocket or "exosite" that differs between muscarinic receptor subtypes. The 1,3-benzodioxole (or methylenedioxyphenyl) group may engage in specific interactions, such as hydrogen bonding or pi-stacking, with non-conserved amino acid residues in the M3 receptor, leading to enhanced affinity and selectivity.

While specific SAR data for this compound analogues is unavailable, studies on other M3 selective antagonists suggest that modifications to the N-substituent can dramatically impact subtype selectivity.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay ([³H]N-methylscopolamine)

This competitive binding assay determines the affinity of a test compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for M1, M2, M3, and M4 muscarinic receptor subtypes.

Materials:

  • Membrane preparations from tissues or cells expressing the desired muscarinic receptor subtype (e.g., rat cerebral cortex for M1, rat myocardium for M2, rat submaxillary gland for M3, rabbit lung for M4).

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • This compound as the competing unlabeled ligand.

  • Atropine (a non-selective muscarinic antagonist) for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a final volume of 1 mL of assay buffer, incubate the membrane preparation (typically 50-100 µg of protein) with a fixed concentration of [³H]NMS (close to its Kd) and varying concentrations of this compound.

  • Controls:

    • Total Binding: Incubate membranes with [³H]NMS only.

    • Non-specific Binding: Incubate membranes with [³H]NMS in the presence of a high concentration of atropine (e.g., 1 µM).

  • Equilibration: Incubate all samples at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membranes Membrane Preparation Incubation Incubate Membranes with Radioligand and Competitor Membranes->Incubation Radioligand [3H]NMS Solution Radioligand->Incubation Competitor This compound Dilutions Competitor->Incubation NSB Atropine (for NSB) NSB->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Equilibration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
Isolated Tissue Functional Assay (Guinea Pig Ileum Contraction)

This assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound for the M3 receptor in a physiologically relevant tissue.

Materials:

  • Guinea pig ileum.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and recording equipment.

  • Carbachol (a stable acetylcholine analogue) as the agonist.

  • This compound as the antagonist.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes), during which it is washed periodically.

  • Control Response: A cumulative concentration-response curve to carbachol is generated to establish a baseline.

  • Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

  • Second Response Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

  • Data Analysis:

    • The concentration-response curves for carbachol in the absence and presence of this compound are plotted.

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

    • The pA2 value is determined from the x-intercept of the Schild plot.

G Workflow for Isolated Tissue Functional Assay cluster_setup Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Guinea Pig Ileum Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Control_CRC Generate Control Carbachol CRC Equilibration->Control_CRC Wash Wash Tissue Control_CRC->Wash Antagonist_Inc Incubate with this compound Wash->Antagonist_Inc Test_CRC Generate Carbachol CRC in presence of this compound Antagonist_Inc->Test_CRC Plotting Plot CRCs Test_CRC->Plotting Schild Construct Schild Plot Plotting->Schild pA2 Determine pA2 Schild->pA2

Workflow for an isolated tissue functional assay.

Signaling Pathways

This compound, as a competitive antagonist, does not activate signaling pathways itself. Instead, it blocks the downstream signaling initiated by the binding of the endogenous agonist, acetylcholine, to the M3 receptor.

The M3 receptor is a Gq-protein coupled receptor (GPCR). Upon acetylcholine binding, the Gq protein is activated, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain and smooth muscle contraction.

G M3 Muscarinic Receptor Signaling Pathway and Site of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds and Activates This compound This compound This compound->M3R Binds and Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction via PKC Ca Ca2+ Release ER->Ca Ca->Contraction

M3 muscarinic receptor signaling and this compound's point of intervention.

Conclusion

This compound is a potent and selective M3 muscarinic receptor antagonist with a clear pharmacological rationale for its investigation in disorders characterized by gut smooth muscle hypermotility, such as IBS. Its high affinity for the M3 receptor, coupled with its selectivity over the M2 subtype, suggests a favorable therapeutic window with a reduced risk of cardiac side effects. While a detailed SAR based on a series of analogues is not publicly available, analysis of its chemical structure indicates that the diphenylmethoxy, piperidine, and 1,3-benzodioxolylethyl moieties are all critical for its potent and selective antagonist activity. The experimental protocols described herein provide a framework for the continued investigation and development of novel M3 selective antagonists. Future research, including the synthesis and evaluation of this compound analogues and co-crystallization studies with the M3 receptor, would provide a more granular understanding of its SAR and pave the way for the design of next-generation gut-selective muscarinic antagonists.

References

The In Vivo Pharmacokinetic Profile of Zamifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor, investigated for its therapeutic potential in conditions characterized by smooth muscle hypermotility, such as irritable bowel syndrome (IBS).[1] A thorough understanding of its in vivo pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound across various species, including detailed experimental methodologies and relevant signaling pathways.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The key quantitative parameters are summarized in the tables below, offering a comparative view of the drug's disposition across species.

Intravenous Administration

Following intravenous administration, this compound exhibits high plasma clearance and a large volume of distribution in preclinical species, leading to relatively short terminal elimination half-lives.[2]

ParameterMouseRatDog
Dose (mg/kg) 5.35.01.0
Plasma Clearance (mL/min/kg) 683539
Volume of Distribution (L/kg) 12.519.03.5
Terminal Half-life (h) 2.16.01.1
Data sourced from MedchemExpress.[2]
Oral Administration

Oral bioavailability of this compound varies significantly across species, with dogs showing complete absorption.[2]

ParameterMouseRatDog
Dose (mg/kg) 13.2205
Cmax (ng/mL) 92905416
Terminal Half-life (h) 2.16.01.1
Oral Bioavailability (%) 2664100
Data sourced from MedchemExpress.[2]

Absorption

This compound demonstrates moderate to high oral bioavailability in preclinical species. In humans, this compound has been shown to be effective in reducing colonic motor activity when administered orally, suggesting sufficient absorption to achieve therapeutic concentrations.

Distribution

This compound is characterized by a large volume of distribution in mice, rats, and dogs, indicating extensive tissue distribution.

Metabolism

The primary metabolic pathway for this compound involves the opening of the methylenedioxy ring to form a catechol metabolite. This catechol intermediate is then subject to further metabolism. In humans, it is excreted as a glucuronide conjugate. In animal species, the catechol is further metabolized through mono-methylation.

Excretion

Metabolism is the principal route of clearance for this compound. The specific routes and proportions of renal and fecal excretion of metabolites have not been fully detailed in the available literature.

Signaling Pathway and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the M3 muscarinic receptor. This receptor is coupled to Gq proteins. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates This compound This compound This compound->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

M3 Muscarinic Receptor Signaling Pathway
In Vivo Pharmacokinetic Study Workflow

A typical preclinical in vivo pharmacokinetic study for a compound like this compound follows a standardized workflow to ensure robust and reproducible data.

PK_Workflow cluster_pre Pre-Study cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Processing Formulation Drug Formulation (e.g., in saline or vehicle) Dosing Drug Administration (IV or Oral Gavage) Formulation->Dosing Animal_Model Animal Model Selection (e.g., Sprague-Dawley rats) Animal_Model->Dosing Dose_Selection Dose Selection (IV and Oral) Dose_Selection->Dosing Blood_Sampling Serial Blood Sampling (e.g., Vena Cava) Dosing->Blood_Sampling Centrifugation Centrifugation to Obtain Plasma Blood_Sampling->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Extraction Analyte Extraction (e.g., LLE or SPE) Storage->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) LC_MS->PK_Analysis

Preclinical In Vivo Pharmacokinetic Workflow

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not exhaustively published. However, based on the available literature and standard practices in the field, the following methodologies can be outlined.

Animal Models and Dosing
  • Species : Studies have utilized male CDl mice (mean weight 23 g), male and female CD rats (mean weight 210 g), and male and female beagle dogs (13-16 kg).

  • Intravenous Administration : this compound was administered intravenously via the cephalic vein in dogs. For rats, blood samples were collected from the vena cava, implying a likely administration route such as the jugular or femoral vein.

  • Oral Administration : Oral doses were administered by gavage tube.

Blood Sample Collection and Processing
  • Sampling Sites : In rats, blood samples were collected from the vena cava. In dogs, indwelling saphenous vein cannulae were used for the initial 7 hours, followed by venepuncture of the cephalic vein.

  • Sample Processing : Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method

While a specific, validated HPLC or LC-MS/MS method for this compound is not detailed in the primary literature, a general approach for the quantification of small molecules in biological matrices would be employed.

  • Sample Preparation : This would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites from plasma proteins and other endogenous components.

  • Chromatographic Separation : Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to separate the parent drug from its metabolites.

  • Detection : Mass spectrometry (MS/MS) is the standard for sensitive and selective quantification of drugs and metabolites in biological samples.

Clinical Study Protocol for Colonic Motility

In a clinical setting to assess the efficacy of this compound in IBS patients, the following protocol was used:

  • Study Design : A multicentre, double-blind, parallel-group, placebo-controlled study.

  • Participants : 36 patients with irritable bowel syndrome (aged 25-68 years; 19 male).

  • Intervention : A single oral dose of this compound (10 mg or 40 mg) or placebo.

  • Outcome Measurement : Fasting (30 min) and fed (60 min) colonic motor activity was assessed using a five-channel solid-state catheter introduced by colonoscopy to a depth of 35 cm in an unprepared colon.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by variable oral bioavailability, extensive tissue distribution, and clearance primarily through metabolism. The main metabolic pathway involves the formation of a catechol, which is subsequently conjugated or methylated. As a potent M3 muscarinic receptor antagonist, its mechanism of action is well-understood within the context of Gq-protein signaling pathways. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key in vivo pharmacokinetic data and outlining the experimental approaches used to generate this information. Further studies detailing the complete metabolite profile and specific bioanalytical methods would provide a more comprehensive understanding of this compound's disposition in vivo.

References

The Discovery and Synthesis of Zamifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zamifenacin, chemically known as (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine, is a potent and selective muscarinic M3 receptor antagonist.[1] It was investigated for its therapeutic potential in treating disorders related to smooth muscle contractility, such as irritable bowel syndrome (IBS).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols for key assays, comprehensive tables of quantitative data, and visualizations of relevant pathways and workflows are presented to support researchers and professionals in the field of drug development. Although development of this compound was discontinued, the information herein serves as a valuable resource for understanding selective M3 receptor antagonists.[4]

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for agents that could selectively target muscarinic M3 receptors. These receptors are predominantly located on smooth muscle cells and are responsible for mediating contractile responses. In conditions like IBS, hyperactivity of these receptors in the gastrointestinal tract contributes to symptoms. The rationale was to develop an M3-selective antagonist that could inhibit gut motility without causing the systemic side effects associated with non-selective muscarinic blockers, such as cardiovascular effects. This compound emerged as a promising candidate due to its high affinity and selectivity for the M3 receptor subtype.

Chemical Synthesis of this compound

While a detailed, publicly available step-by-step synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and the synthesis of analogous piperidine derivatives. The proposed synthesis involves a multi-step process starting from commercially available precursors.

Proposed Synthetic Pathway:

The synthesis can be logically divided into the preparation of two key intermediates: (R)-3-(diphenylmethoxy)piperidine and 2-(1,3-benzodioxol-5-yl)ethyl bromide , followed by their coupling.

Step 1: Synthesis of (R)-3-(diphenylmethoxy)piperidine

This intermediate can be prepared from (R)-1-Boc-3-hydroxypiperidine.

  • Reaction 1: O-alkylation of (R)-1-Boc-3-hydroxypiperidine.

    • (R)-1-Boc-3-hydroxypiperidine is reacted with diphenylmethyl bromide (or chloride) in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

  • Reaction 2: Deprotection of the Boc group.

    • The resulting N-Boc protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield (R)-3-(diphenylmethoxy)piperidine.

Step 2: Synthesis of 2-(1,3-benzodioxol-5-yl)ethyl bromide

This intermediate can be synthesized from 1,3-benzodioxole-5-carbaldehyde.

  • Reaction 1: Wittig reaction.

    • 1,3-benzodioxole-5-carbaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide (e.g., from methyltriphenylphosphonium bromide) to form the corresponding styrene derivative.

  • Reaction 2: Hydroboration-oxidation.

    • The styrene derivative is then subjected to hydroboration-oxidation to yield 2-(1,3-benzodioxol-5-yl)ethanol.

  • Reaction 3: Bromination.

    • The alcohol is then converted to the desired bromide using a brominating agent like phosphorus tribromide (PBr₃).

Step 3: Coupling and Final Product Formation

  • Reaction: N-alkylation.

    • (R)-3-(diphenylmethoxy)piperidine is alkylated with 2-(1,3-benzodioxol-5-yl)ethyl bromide in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) to yield this compound.

  • Final Salt Formation:

    • The free base of this compound can be converted to its fumarate salt by treatment with fumaric acid in a suitable solvent like ethanol.

Mechanism of Action

This compound is a competitive antagonist of the muscarinic M3 acetylcholine receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. By competitively blocking the binding of acetylcholine to the M3 receptor, this compound inhibits this signaling pathway, resulting in smooth muscle relaxation.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+->Smooth_Muscle_Contraction Stimulates PKC->Smooth_Muscle_Contraction Stimulates This compound This compound This compound->M3_Receptor Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

Receptor SubtypeTissue SourcepKi (mean ± SEM)Reference
M1Rat Cerebral Cortex7.90 ± 0.08
M2Rat Myocardium7.93 ± 0.13
M3Rat Submaxillary Gland8.52 ± 0.04
M4Rabbit Lung7.78 ± 0.04

Table 2: Functional Antagonist Affinities (pA₂ or apparent pKi)

Receptor SubtypeTissue PreparationApparent Affinity (mean ± SEM)Reference
M1 (putative)Canine Saphenous Vein7.93 ± 0.09
M2Guinea-pig Left Atria6.60 ± 0.04
M3Guinea-pig Ileum9.31 ± 0.06
M3Guinea-pig Oesophageal Muscularis Mucosae8.84 ± 0.04
M3Guinea-pig Trachea8.16 ± 0.04
M3Guinea-pig Urinary Bladder7.57 ± 0.15

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Materials:

  • Tissue homogenates from rat cerebral cortex (M1), rat myocardium (M2), rat submaxillary gland (M3), and rabbit lung (M4).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine for determination of non-specific binding.

  • This compound test solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare tissue membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of [³H]-NMS, the tissue membrane preparation, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of atropine (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Tissue Homogenates, [³H]-NMS, and this compound dilutions Start->Prepare_Reagents Incubation Incubate Radioligand, Tissue, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity using a scintillation counter Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Guinea Pig Ileum Functional Assay

Objective: To determine the functional antagonist activity (pA₂) of this compound at M3 receptors.

Materials:

  • Male guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, glucose 5.6), gassed with 95% O₂ / 5% CO₂.

  • Organ bath with an isometric transducer.

  • Carbachol (a muscarinic agonist).

  • This compound test solutions.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

  • Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a specified period (e.g., 30 minutes).

  • Obtain a second cumulative concentration-response curve for carbachol in the presence of this compound.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • Analyze the data using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve.

Ileum_Assay_Workflow Start Start Tissue_Preparation Isolate and mount guinea pig ileum Start->Tissue_Preparation Equilibration Equilibrate tissue in organ bath Tissue_Preparation->Equilibration Baseline_CRC Generate baseline carbachol concentration-response curve (CRC) Equilibration->Baseline_CRC Washout Wash tissue Baseline_CRC->Washout Antagonist_Incubation Incubate with this compound Washout->Antagonist_Incubation Test_CRC Generate carbachol CRC in presence of this compound Antagonist_Incubation->Test_CRC Repeat Repeat with different this compound concentrations? Test_CRC->Repeat Repeat->Washout Yes Data_Analysis Construct Schild plot and determine pA₂ Repeat->Data_Analysis No End End Data_Analysis->End

Caption: Workflow for Guinea Pig Ileum Functional Assay.

Conclusion

This compound is a well-characterized selective muscarinic M3 receptor antagonist that demonstrated efficacy in preclinical and early clinical studies for inhibiting gut motility. Its discovery was based on the rationale of targeting M3 receptors to achieve therapeutic benefits in gastrointestinal hypermotility disorders with an improved side-effect profile compared to non-selective antagonists. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound. The detailed protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug development. Although its clinical development was halted, the study of this compound has contributed significantly to the understanding of selective M3 receptor antagonism.

References

Zamifenacin's Effects on Gut Motility: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zamifenacin (also known as UK-76,654) is a potent and selective muscarinic M3 receptor antagonist that has been investigated for its therapeutic potential in disorders characterized by smooth muscle hypercontractility, such as Irritable Bowel Syndrome (IBS).[1][2] Acetylcholine is a primary neurotransmitter regulating gastrointestinal motility, acting through muscarinic receptors on smooth muscle cells. The M3 receptor subtype is predominantly responsible for mediating smooth muscle contraction in the gut. This compound's high affinity and selectivity for the M3 receptor allow it to effectively inhibit gut motility with a reduced incidence of the systemic anticholinergic side effects associated with non-selective antagonists, such as cardiovascular or salivary effects.[1] This document provides a comprehensive technical overview of this compound's pharmacological profile, its effects on gut motility demonstrated in preclinical and clinical studies, and the detailed methodologies employed in these evaluations.

Mechanism of Action: Selective M3 Receptor Antagonism

Gastrointestinal smooth muscle contractility is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to muscarinic receptors on the surface of smooth muscle cells. While several subtypes exist, the M3 receptor is the key subtype coupled to the Gq/11 protein, which upon activation, initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) concentrations, ultimately triggering smooth muscle contraction.[3]

This compound functions as a competitive antagonist at the muscarinic M3 receptor.[4] By binding to the M3 receptor with high affinity, it prevents ACh from binding and initiating the contractile signaling pathway. Its selectivity for the M3 receptor over other subtypes, particularly the M2 receptor (prevalent in cardiac tissue), is crucial to its gut-selective action and favorable side-effect profile.

Zamifenacin_MoA cluster_neuron Cholinergic Neuron cluster_smc Gut Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Binds M2 M2 Receptor ACh->M2 Binds (Cardiac Effects) Gq11 Gq/11 M3->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Zam This compound Zam->M3 Blocks

This compound's selective M3 receptor antagonism in gut smooth muscle.

Pharmacological Profile

This compound's pharmacological activity is defined by its high affinity for muscarinic receptors, particularly the M3 subtype found in gut smooth muscle. This selectivity has been quantified through both radioligand binding assays and in vitro functional studies.

Receptor Binding Affinity

Radioligand binding studies were conducted to determine this compound's affinity (pKi) for various muscarinic receptor subtypes. These experiments typically involve using tissue homogenates rich in a specific receptor subtype and measuring the displacement of a radiolabeled ligand by this compound. The results demonstrate a competitive interaction and reveal its binding profile across M1, M2, M3, and M4 receptors.

Table 1: this compound Muscarinic Receptor Binding Affinities (pKi)

Receptor Subtype Tissue Source pKi Value Reference(s)
M1 Rat Cerebral Cortex 7.90 ± 0.08
M2 Rat Myocardium 7.93 ± 0.13
M3 Rat Submaxillary Gland 8.52 ± 0.04

| M4 | Rabbit Lung | 7.78 ± 0.04 | |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher value indicates greater binding affinity.

In Vitro Functional Antagonism

Functional assays on isolated tissues provide a measure of a drug's potency in a physiological context. For this compound, these studies confirmed its role as a surmountable antagonist and highlighted a significant degree of selectivity for M3 receptors in the guinea pig ileum over M2 receptors in the atria. The data also show that this compound's affinity for M3 receptors can vary between different tissues.

Table 2: this compound Functional Affinity (pA2 / Apparent Affinity) in Isolated Tissues

Tissue Preparation Receptor Subtype Apparent Affinity Value Reference(s)
Guinea Pig Ileum M3 9.31 ± 0.06 (pA2: 9.27)
Guinea Pig Oesophageal Muscularis Mucosae M3 8.84 ± 0.04
Guinea Pig Trachea M3 8.16 ± 0.04
Guinea Pig Salivary Gland M3 pKi 7.97
Guinea Pig Urinary Bladder M3 7.57 ± 0.15
Guinea Pig Left Atria M2 6.60 ± 0.04

| Canine Saphenous Vein | Putative M1 | 7.93 ± 0.09 | |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Based on the functional data from the guinea pig ileum (M3) and atria (M2), this compound demonstrates a 135-fold selectivity for the gut M3 receptor.

Receptor_Selectivity cluster_high High Affinity (Gut M3) cluster_moderate Moderate Affinity cluster_low Lower Affinity Zam This compound Affinity Profile Ileum Ileum (M3) pA2: 9.31 Zam->Ileum Highest Oesophagus Oesophagus (M3) pA2: 8.84 Zam->Oesophagus Gland Submaxillary Gland (M3) pKi: 8.52 Zam->Gland Trachea Trachea (M3) pA2: 8.16 Zam->Trachea M1_M2_M4 M1, M2, M4 Receptors (Binding pKi: 7.78-7.93) Zam->M1_M2_M4 Bladder Bladder (M3) pA2: 7.57 Zam->Bladder Lowest Atria Atria (M2) pA2: 6.60 Zam->Atria

This compound's hierarchical affinity for muscarinic receptor subtypes.

Preclinical and Clinical Efficacy

The functional selectivity of this compound observed in vitro translates to potent and targeted inhibition of gastrointestinal motility in both animal models and human subjects.

In Vitro Motility Studies

Experimental Protocol: Guinea Pig Ileum Assay The guinea pig ileum preparation is a classic pharmacological model for studying the effects of drugs on intestinal smooth muscle contraction, which is rich in M3 receptors.

  • Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and cleaned of mesenteric attachments.

  • Organ Bath Setup: The ileum segment is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Contraction Induction: Contractions are induced by adding a muscarinic agonist (e.g., carbachol) to the bath in a cumulative manner to generate a concentration-response curve.

  • Antagonist Incubation: To test this compound, the tissue is incubated with a specific concentration of the drug for a set period before repeating the agonist concentration-response curve.

  • Data Analysis: The rightward shift in the agonist's concentration-response curve caused by this compound is used to calculate its pA2 value, quantifying its antagonist potency.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Excise Guinea Pig Ileum Segment A2 Mount Tissue in Organ Bath A1->A2 A3 Attach to Force Transducer A2->A3 A4 Equilibrate Tissue A3->A4 B1 Generate Baseline Agonist Dose-Response Curve A4->B1 B2 Incubate with This compound B1->B2 B3 Generate 2nd Agonist Dose-Response Curve B2->B3 C1 Measure Rightward Shift in Dose-Response Curve B3->C1 C2 Calculate pA2 Value (Antagonist Potency) C1->C2

Experimental workflow for in vitro functional antagonism studies.
In Vivo and Clinical Motility Studies

In animal models, this compound was shown to potently inhibit gut motility without causing cardiovascular effects and demonstrated selectivity over the inhibition of salivary secretion. These promising preclinical results led to studies in humans.

A key clinical trial investigated the effects of this compound on colonic motility in patients with IBS. The results showed a significant, dose-dependent reduction in motor activity, particularly in the postprandial state.

Table 3: Effect of a Single Dose of this compound on Fed Colonic Motility in IBS Patients

Motility Parameter Placebo This compound (10 mg) This compound (40 mg)
Mean Amplitude of Contractions No significant change Non-significant reduction Significant reduction (P < 0.05)
Number of Contractions No significant change Non-significant reduction Significant reduction (P < 0.05)
Percentage Duration of Contractions No significant change Non-significant reduction Significant reduction (P < 0.05)
Activity Index No significant change Non-significant reduction Significant reduction (P < 0.05)
Motility Index No significant change Non-significant reduction Significant reduction (P < 0.05)

(Data summarized from Houghton et al., 1997)

The 40 mg dose profoundly reduced colonic motility, while the 10 mg dose produced a smaller, statistically non-significant effect. Importantly, these effects were achieved with only mild and transient side effects, comparable to placebo, confirming the drug's tolerability.

Experimental Protocol: Clinical Colonic Motility Study

  • Patient Recruitment: 36 patients diagnosed with Irritable Bowel Syndrome (IBS) were enrolled.

  • Study Design: The study was a multicenter, double-blind, parallel-group, placebo-controlled trial. Patients were randomized to receive a single dose of placebo, 10 mg this compound, or 40 mg this compound.

  • Motility Measurement: Colonic motility was assessed using a five-channel solid-state catheter. The catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon to avoid the confounding effects of bowel preparation.

  • Recording Protocol: Motor activity was recorded for a 30-minute fasting period, after which the study drug was administered. Following a meal, motility was recorded for an additional 60-minute "fed" period.

  • Data Analysis: Various motility parameters, including the amplitude and number of contractions and overall motility indices, were calculated and compared between the placebo and active treatment groups. Statistical significance was set at P < 0.05.

Clinical_Trial_Workflow A1 Recruit 36 IBS Patients A2 Randomize into 3 Groups: - Placebo - this compound 10mg - this compound 40mg A1->A2 A3 Insert Colonic Manometry Catheter to 35cm A2->A3 A4 Record 30 min Fasting Motility A3->A4 A5 Administer Single Dose of Study Drug A4->A5 A6 Provide Standardized Meal A5->A6 A7 Record 60 min Fed Motility A6->A7 A8 Analyze Motility Indices (Amplitude, Frequency, etc.) A7->A8 A9 Compare Drug vs. Placebo (P < 0.05) A8->A9

Workflow of the clinical trial assessing this compound in IBS patients.

Conclusion

This compound is a selective muscarinic M3 receptor antagonist with high affinity for M3 receptors in the gastrointestinal tract. Its pharmacological profile is characterized by a potent, competitive, and surmountable antagonism that is significantly more pronounced at gut M3 receptors than at cardiac M2 receptors, conferring a desirable safety margin. Preclinical and clinical studies have consistently demonstrated that this compound effectively reduces gut motility. In patients with Irritable Bowel Syndrome, a single 40 mg dose significantly diminishes both fasting and, most notably, postprandial colonic motor activity without causing significant anticholinergic side effects. This body of evidence establishes this compound as a well-characterized, gut-selective agent for modulating gastrointestinal motility, representing a promising therapeutic concept for disorders involving smooth muscle hyperactivity.

References

Zamifenacin for Irritable Bowel Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. One of the key pathophysiological features of IBS, particularly the diarrhea-predominant subtype (IBS-D), is dysregulated colonic motility. Zamifenacin (UK-76,654) is a potent and selective antagonist of the muscarinic M3 receptor, which plays a crucial role in mediating smooth muscle contraction in the gastrointestinal tract.[1][2][3] This technical guide provides an in-depth overview of the research on this compound for the treatment of IBS, focusing on its mechanism of action, preclinical and clinical data, and experimental protocols.

Mechanism of Action: Selective M3 Receptor Antagonism

This compound exerts its pharmacological effect through competitive antagonism of the muscarinic M3 receptor.[4] In the gastrointestinal tract, acetylcholine released from enteric neurons binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking this interaction, this compound effectively reduces the contractile activity of the gut.[1]

In vitro studies have demonstrated this compound's high affinity for the M3 receptor, with a pKi value of 8.52 in the rat submaxillary gland. Functional studies have further established its selectivity for M3 receptors in various smooth muscle tissues, including the guinea-pig ileum (pA2 value of 9.31), over M2 receptors found in cardiac atria. This gut-selective action is a key characteristic of this compound, suggesting a favorable side-effect profile with minimal cardiovascular effects.

M3 Receptor Signaling Pathway in Gastrointestinal Smooth Muscle

The binding of acetylcholine to the M3 receptor on gastrointestinal smooth muscle cells triggers a Gq/11 protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire downstream signaling cascade.

M3_Signaling_Pathway cluster_cell GI Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates

This compound's blockade of the M3 receptor signaling pathway.

Preclinical and Clinical Data

Pharmacokinetics

Pharmacokinetic data for this compound is primarily available from animal studies, with limited information in humans.

Table 1: Pharmacokinetic Parameters of this compound in Animals

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)
MouseOral13.2922.126
RatOral209056.064
DogOral54161.1100

Note: This data is for reference only and has not been independently confirmed.

Human pharmacokinetic data is limited in the publicly available literature. One study by Beaumont et al. (1996) investigated the pharmacokinetics and metabolism of this compound in humans, but the full quantitative data is not readily accessible.

Clinical Efficacy in Irritable Bowel Syndrome

The primary clinical evidence for this compound's efficacy in IBS comes from a multicentre, double-blind, parallel-group, placebo-controlled study conducted by Houghton et al. (1997). This study investigated the effect of single oral doses of this compound (10 mg and 40 mg) on colonic motility in patients with IBS.

Table 2: Summary of Clinical Trial Findings for this compound in IBS (Houghton et al., 1997)

ParameterPlaceboThis compound (10 mg)This compound (40 mg)
Study Design Multicentre, double-blind, parallel-group, placebo-controlled
Patient Population 36 patients with IBS (aged 25-68 years; 19 male)
Intervention Single oral dose
Primary Outcome Colonic motor activity (fasting and fed)
Effect on Colonic Motility
Mean Amplitude of ContractionsNo significant changeNo statistically significant reductionSignificant reduction (P < 0.05)
Number of ContractionsNo significant changeNo statistically significant reductionSignificant reduction (P < 0.05)
Percentage Duration of ContractionsNo significant changeNo statistically significant reductionSignificant reduction (P < 0.05)
Activity IndexNo significant changeNo statistically significant reductionSignificant reduction (P < 0.05)
Motility IndexNo significant changeNo statistically significant reductionSignificant reduction (P < 0.05)
Key Conclusion A single 40 mg dose of this compound profoundly reduced colonic motility, particularly after a meal.

Note: Specific quantitative data (e.g., mean values and standard deviations) were not available in the reviewed literature.

Safety and Tolerability

In the Houghton et al. (1997) study, this compound was well-tolerated. Three patients in the placebo group and three patients receiving this compound reported mild and transient side effects. The study concluded that a single 40 mg dose of this compound significantly reduces colonic motility in IBS patients without significant antimuscarinic side effects. Studies in healthy volunteers also indicated that this compound was well-tolerated and efficacious in inhibiting gut motility.

Experimental Protocols

Clinical Trial of this compound on Colonic Motility in IBS Patients (based on Houghton et al., 1997)

1. Study Design: A multicentre, double-blind, parallel-group, placebo-controlled study.

2. Patient Population:

  • 36 patients diagnosed with Irritable Bowel Syndrome.

  • Age range: 25-68 years.

  • 19 male participants.

3. Investigational Product and Dosage:

  • This compound 10 mg (single oral dose).

  • This compound 40 mg (single oral dose).

  • Placebo (single oral dose).

4. Experimental Procedure:

  • Catheter Placement: A five-channel solid-state manometry catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon.

  • Fasting Motility Recording: Following catheter placement, a 30-minute recording of fasting colonic motor activity was performed.

  • Drug Administration: Patients were administered a single oral dose of either placebo, 10 mg this compound, or 40 mg this compound.

  • Fed Motility Recording: Following drug administration, a standardized meal was given to the patients, and postprandial colonic motor activity was recorded for 60 minutes.

5. Outcome Measures:

  • Mean amplitude of contractions: The average height of the pressure waves.

  • Number of contractions: The total count of pressure waves exceeding a defined threshold.

  • Percentage duration of contractions: The proportion of time during which contractile activity was present.

  • Activity Index: A composite score reflecting the overall contractile activity. The exact formula for its calculation is not specified in the available literature.

  • Motility Index: Another composite score to quantify colonic motor activity. The exact formula for its calculation is not specified in the available literature.

6. Statistical Analysis:

  • Statistical significance was set at P < 0.05.

Experimental_Workflow cluster_protocol Clinical Trial Protocol Start Patient Recruitment (n=36 IBS Patients) Catheter Colonoscopic Placement of 5-Channel Manometry Catheter Start->Catheter Fasting 30-min Fasting Motility Recording Catheter->Fasting Randomization Randomization Fasting->Randomization Placebo Administer Placebo Randomization->Placebo Group 1 Zam10 Administer this compound 10mg Randomization->Zam10 Group 2 Zam40 Administer this compound 40mg Randomization->Zam40 Group 3 Meal Standardized Meal Placebo->Meal Zam10->Meal Zam40->Meal FedRecording 60-min Fed Motility Recording Meal->FedRecording Analysis Data Analysis of Motility Parameters FedRecording->Analysis End End of Study Analysis->End

Workflow of the clinical trial by Houghton et al. (1997).

Discussion and Future Directions

The available evidence suggests that this compound, through its selective M3 receptor antagonism, is a promising agent for reducing colonic hypermotility in patients with IBS. The single clinical trial by Houghton et al. (1997) demonstrated a clear dose-dependent effect, with the 40 mg dose significantly attenuating both fasting and, particularly, postprandial colonic motor activity. The gut-selective nature of this compound is a significant advantage, potentially minimizing the systemic anticholinergic side effects commonly associated with non-selective muscarinic antagonists.

However, it is important to note that the development of this compound for IBS appears to have been discontinued. Despite this, the research on this compound provides a valuable proof-of-concept for the therapeutic potential of selective M3 receptor antagonists in managing IBS symptoms, particularly those related to diarrhea and abdominal cramping.

Further research in this area could focus on several aspects:

  • Long-term Efficacy and Safety: The existing clinical data is from a single-dose study. Long-term studies would be necessary to establish the sustained efficacy and safety of selective M3 antagonists in the chronic management of IBS.

  • Symptom Correlation: Future studies should aim to correlate the observed changes in colonic motility with patient-reported outcomes, such as abdominal pain scores, stool frequency and consistency, and overall quality of life.

  • Subtype-Specific Efficacy: Investigating the efficacy of selective M3 antagonists specifically in the IBS-D subtype would be a logical next step.

  • Pharmacokinetic-Pharmacodynamic Modeling: A more detailed understanding of the relationship between plasma concentrations of the drug and its effect on colonic motility would aid in optimizing dosing regimens.

Conclusion

This compound is a potent and gut-selective M3 muscarinic receptor antagonist that has demonstrated a significant ability to reduce colonic motility in patients with Irritable Bowel Syndrome. While its clinical development was not pursued, the research provides a strong rationale for the continued investigation of selective M3 receptor antagonists as a therapeutic strategy for IBS, particularly in patients with diarrhea-predominant symptoms. The detailed understanding of its mechanism of action and the positive, albeit limited, clinical data serve as a valuable foundation for future drug development efforts in this field.

References

Zamifenacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of Zamifenacin, a selective M3 muscarinic receptor antagonist.

Chemical Properties

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. It has been investigated for its therapeutic potential in disorders characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS)[1][2][3]. The compound is most commonly available as a fumarate salt.

Below is a summary of its key chemical identifiers and properties.

PropertyValueReference(s)
CAS Number 127308-82-1 (this compound free base) 127308-98-9 (this compound fumarate)[4][5]
Molecular Formula C₂₇H₂₉NO₃ (free base) C₃₁H₃₃NO₇ (fumarate)
Molecular Weight 415.5 g/mol (free base) 531.6 g/mol (fumarate)
IUPAC Name (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine
SMILES C1(CCN3C--INVALID-LINK--CCC3)=CC=C(OCO2)C2=C1.C(\C=C\C(O[H])=O)(O[H])=O
Solubility Soluble in DMSO to 100 mM and in ethanol to 25 mM. In water, soluble at 1 mg/mL with sonication and warming.
Purity Typically >99% by HPLC.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype. This selectivity is crucial for its targeted effects on smooth muscle, particularly in the gastrointestinal tract, while minimizing side effects associated with the antagonism of other muscarinic receptor subtypes.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this downstream signaling.

The affinity of this compound for various muscarinic receptor subtypes is summarized in the table below.

Receptor SubtypepKi Value
M38.52
M27.93
M17.90
M47.78

Data sourced from Tocris Bioscience and Abcam.

The signaling pathway initiated by M3 receptor activation and inhibited by this compound is depicted below.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile involves standard in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To quantify the competitive binding of this compound to M3 muscarinic receptors.

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate at Controlled Temperature Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC₅₀ and Ki Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Isolated Organ Bath Assay

This functional assay assesses the antagonist activity of this compound on smooth muscle contractions induced by a muscarinic agonist.

Objective: To determine the potency of this compound in inhibiting acetylcholine-induced contractions of guinea pig ileum.

Materials:

  • Guinea pig ileum segment.

  • Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Acetylcholine (agonist).

  • This compound (antagonist).

Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is dissected and mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the Krebs-Henseleit solution.

  • Agonist Response: A cumulative concentration-response curve to acetylcholine is generated to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a set period.

  • Post-Antagonist Response: A second cumulative concentration-response curve to acetylcholine is generated in the presence of this compound.

  • Data Analysis: The rightward shift of the acetylcholine concentration-response curve in the presence of this compound is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

In Vivo Studies in Irritable Bowel Syndrome Models

Clinical studies have been conducted to evaluate the efficacy of this compound in patients with IBS.

Objective: To assess the effect of this compound on colonic motility in patients with IBS.

Methodology:

  • Study Design: A double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with IBS according to established criteria (e.g., Rome criteria).

  • Intervention: A single oral dose of this compound (e.g., 10 mg or 40 mg) or placebo.

  • Outcome Measurement: Colonic motility is recorded using a multi-channel solid-state catheter introduced via colonoscopy. Measurements are taken during fasting and postprandial periods.

  • Data Analysis: Parameters such as the mean amplitude of contractions, number of contractions, and motility index are compared between the this compound and placebo groups.

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including mice, rats, dogs, and humans. This compound generally exhibits moderate oral bioavailability.

SpeciesOral Bioavailability (%)Cmax (ng/mL)T½ (h)
Mouse26922.1
Rat649056.0
Dog1004161.1

Data sourced from MedChemExpress and Xcess Biosciences.

Conclusion

This compound is a well-characterized selective M3 muscarinic receptor antagonist with demonstrated effects on gastrointestinal smooth muscle. Its chemical properties, mechanism of action, and pharmacological profile have been established through a variety of in vitro and in vivo experimental models. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development who are interested in muscarinic receptor pharmacology and the therapeutic potential of selective antagonists like this compound.

References

Preclinical Pharmacology of Zamifenacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin, also known as UK-76,654, is a potent and selective muscarinic M3 receptor antagonist that has been investigated for its therapeutic potential in disorders characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype.[3][4][5] Muscarinic M3 receptors are predominantly expressed on smooth muscle cells and glandular tissues. Their activation by acetylcholine initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key event leading to smooth muscle contraction and glandular secretion. By competitively blocking the binding of acetylcholine to M3 receptors, this compound inhibits this signaling pathway, thereby promoting smooth muscle relaxation and reducing secretions.

M3 Muscarinic Receptor Antagonism by this compound

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Smooth Muscle Contraction Glandular Secretion Ca->Response Leads to PKC->Response Contributes to

This compound blocks the M3 muscarinic receptor signaling pathway.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypeTissue/SystempKi (mean ± SEM)Reference(s)
M1 Rat Cerebral Cortex7.90 ± 0.08
M2 Rat Myocardium7.93 ± 0.13
M3 Rat Submaxillary Gland8.52 ± 0.04
M4 Rabbit Lung7.78 ± 0.04
Table 2: Functional Antagonist Potencies of this compound in Isolated Tissues
Tissue PreparationPutative ReceptorpA2 / Apparent Affinity (mean ± SEM)Reference(s)
Canine Saphenous VeinM17.93 ± 0.09
Guinea-Pig Left AtriaM26.60 ± 0.04
Guinea-Pig IleumM39.31 ± 0.06
Guinea-Pig Oesophageal Muscularis MucosaeM38.84 ± 0.04
Guinea-Pig TracheaM38.16 ± 0.04
Guinea-Pig Urinary BladderM37.57 ± 0.15
Table 3: Preclinical Pharmacokinetic Parameters of this compound
SpeciesRouteDose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference(s)
Mouse i.v.5.3--2.16812.5
p.o.13.22692---
Rat i.v.5.0--6.03519.0
p.o.2064905---
Dog i.v.1.0--1.1393.5
p.o.5100416---

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical pharmacological evaluation of this compound can be found in the primary literature, particularly in Watson et al. (1995) for in vitro studies and Beaumont et al. (1996) for pharmacokinetic studies. The following provides a comprehensive summary of the general methodologies employed.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at M1, M2, M3, and M4 muscarinic receptors.

General Procedure:

  • Membrane Preparation: Tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat myocardium for M2, rat submaxillary gland for M3, rabbit lung for M4) are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

These assays assess the antagonist activity of this compound on smooth muscle contraction induced by a muscarinic agonist. The guinea pig ileum preparation is a classical model for studying M3 receptor-mediated smooth muscle contraction.

Objective: To determine the functional antagonist potency (pA2) of this compound at M3 muscarinic receptors in the guinea pig ileum.

General Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with periodic washes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation: The tissue is washed to restore the baseline, and then incubated with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve to the same agonist is obtained.

  • Data Analysis: The concentration-response curves in the absence and presence of this compound are plotted, and the rightward shift of the curve caused by the antagonist is quantified. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.

Preclinical Pharmacokinetic Studies

These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Objective: To determine key pharmacokinetic parameters of this compound in species such as mice, rats, and dogs.

General Procedure:

  • Animal Models: Male CDl mice, Sprague-Dawley rats, and Beagle dogs are commonly used.

  • Drug Administration: this compound is administered via intravenous (i.v.) and oral (p.o.) routes at specific doses.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • T1/2: Elimination half-life.

    • CL: Plasma clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Mandatory Visualizations

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay p1 Tissue Homogenization & Membrane Prep p2 Incubation with Radioligand & this compound p1->p2 p3 Filtration & Washing p2->p3 p4 Scintillation Counting p3->p4 p5 Data Analysis (IC50, Ki) p4->p5 end End p5->end f1 Guinea Pig Ileum Isolation & Mounting f2 Agonist Concentration- Response Curve f1->f2 f3 Incubation with This compound f2->f3 f4 Repeat Agonist Curve f3->f4 f5 Data Analysis (Schild Plot, pA2) f4->f5 f5->end start Start decision Characterize This compound start->decision decision->p1 Binding Affinity decision->f1 Functional Potency

Workflow for the in vitro pharmacological characterization of this compound.
Logical Relationship of this compound's Selectivity

Selectivity_Relationship cluster_affinity Binding Affinity (pKi) cluster_potency Functional Potency (pA2) This compound This compound M3_bind M3: 8.52 This compound->M3_bind High M1_bind M1: 7.90 This compound->M1_bind Moderate M2_bind M2: 7.93 This compound->M2_bind Moderate M4_bind M4: 7.78 This compound->M4_bind Moderate M3_func M3 (Ileum): 9.31 This compound->M3_func High M1_func M1 (Vein): 7.93 This compound->M1_func Moderate M2_func M2 (Atria): 6.60 This compound->M2_func Low Conclusion Conclusion: This compound is a potent and selective M3 muscarinic receptor antagonist. M3_bind->Conclusion M3_func->Conclusion

References

Methodological & Application

Application Notes and Protocols: Zamifenacin In Vitro Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist for the muscarinic M3 receptor, which plays a crucial role in mediating smooth muscle contraction and glandular secretion.[1][2][3] Understanding the binding affinity of this compound to its target receptor is a critical step in drug development and pharmacological research. This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of this compound for the human muscarinic M3 receptor. The assay is based on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound, this compound.

Quantitative Data Summary

The binding affinity of this compound for various muscarinic receptor subtypes has been determined using radioligand binding assays. The data is typically presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Receptor SubtypeTissue/Cell SourceRadioligandpKiKi (nM)Reference
M3Rat Submaxillary Gland[³H]NMS8.52 ± 0.043.02[4][5]
M1Rat Cerebral Cortex[³H]NMS7.90 ± 0.0812.59
M2Rat Myocardium[³H]NMS7.93 ± 0.1311.75
M4Rabbit Lung[³H]NMS7.78 ± 0.0416.60

Note: Ki values were calculated from the provided pKi values.

Signaling Pathway

Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction. This compound, as an antagonist, blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting this signaling pathway.

Gq_Pathway This compound This compound M3R Muscarinic M3 Receptor This compound->M3R blocks ACh Acetylcholine (Agonist) ACh->M3R activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response

Muscarinic M3 Receptor Signaling Pathway

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the muscarinic M3 receptor using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

1. Materials and Reagents

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human muscarinic M3 receptor (e.g., CHO-K1 or HEK293 cells) or tissue homogenates known to express M3 receptors (e.g., rat submaxillary gland).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a specific activity of 70-90 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment:

    • 96-well microplates.

    • Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Cell harvester or vacuum filtration manifold.

    • Liquid scintillation counter.

    • Homogenizer (for tissue preparation).

    • Centrifuge.

2. Membrane Preparation

  • From Cultured Cells:

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

  • From Tissue:

    • Dissect the tissue of interest on ice and place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a Polytron or similar homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet and determine the protein concentration as described for cultured cells.

3. Assay Procedure

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]NMS (at a final concentration close to its Kd, e.g., 0.5 nM), and 200 µL of membrane preparation (typically 10-50 µg of protein).

    • Non-specific Binding: 25 µL of atropine (final concentration 1 µM), 25 µL of [³H]NMS, and 200 µL of membrane preparation.

    • This compound Competition: 25 µL of each this compound dilution, 25 µL of [³H]NMS, and 200 µL of membrane preparation.

  • Incubate the plate at room temperature (around 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

  • Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats completely.

  • Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • For the competition assay, plot the percentage of specific binding of [³H]NMS against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

    • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells or Tissue) Incubation Incubate Membranes with Ligands (Total, Non-specific, Competition) Membrane_Prep->Incubation Ligand_Prep Prepare Ligand Dilutions (this compound, [³H]NMS, Atropine) Ligand_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC₅₀) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Competitive Radioligand Binding Assay Workflow

References

Application Notes and Protocols: Functional Assays for Zamifenacin in Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] Functional assays utilizing isolated guinea pig ileum are crucial for characterizing the pharmacological activity of this compound and similar compounds. The guinea pig ileum is a classical and robust model for studying muscarinic receptor function, as it expresses both M2 and M3 subtypes, with the M3 receptor primarily mediating smooth muscle contraction.[3][4][5] These assays allow for the determination of key pharmacological parameters such as the antagonist's affinity (pA2) and the nature of its antagonism.

This document provides detailed protocols and application notes for conducting functional assays of this compound in isolated guinea pig ileum, including data presentation and visualization of the underlying signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the reported affinity values for this compound at muscarinic receptors in the guinea pig ileum.

ParameterValueTissue PreparationAgonist UsedReference
pA2 9.27Guinea pig ileumNot specified
Apparent Affinity (pA2) 9.31 ± 0.06Guinea pig ileumNot specified

Signaling Pathway

The contractile response in the guinea pig ileum is predominantly mediated by the activation of M3 muscarinic receptors on smooth muscle cells. The binding of an agonist, such as acetylcholine or carbachol, initiates a signaling cascade leading to muscle contraction. This compound acts as a competitive antagonist at these M3 receptors, inhibiting the agonist-induced contraction.

cluster_cell Smooth Muscle Cell Agonist Muscarinic Agonist (e.g., Carbachol) M3R M3 Muscarinic Receptor Agonist->M3R Binds to This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates

Caption: M3 muscarinic receptor signaling pathway in guinea pig ileum smooth muscle.

Experimental Protocols

Tissue Preparation
  • A male guinea pig (300-400 g) is euthanized by a humane method (e.g., blow to the head followed by exsanguination).

  • The abdomen is opened, and the caecum is located to identify the ileocecal junction.

  • A section of the ileum, approximately 10-15 cm in length, is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution.

  • The mesentery is carefully trimmed away, and the luminal contents are gently flushed out with Tyrode's solution using a syringe.

  • The ileum is cut into segments of 2-3 cm in length.

Organ Bath Setup
  • Tie a thread to each end of an ileum segment.

  • Mount the tissue in a 15-30 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

  • Attach the lower thread to a fixed point in the organ bath and the upper thread to an isometric force transducer connected to a data acquisition system.

  • Apply a resting tension of 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with washes of fresh Tyrode's solution every 10-15 minutes.

Functional Assay: Schild Plot Analysis for pA2 Determination

This protocol is designed to determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

  • Establish a Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a muscarinic agonist, such as carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Record the contractile response at each concentration until a maximal response (Emax) is achieved.

    • Wash the tissue with fresh Tyrode's solution until the response returns to baseline.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes) to ensure equilibrium.

  • Generate a Second Agonist Concentration-Response Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

    • A rightward shift in the curve should be observed.

  • Repeat with Different Concentrations of this compound:

    • Wash the tissue extensively to remove all traces of this compound and the agonist.

    • Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Experimental Workflow

The following diagram illustrates the workflow for determining the pA2 value of this compound.

Start Start Prepare_Tissue Prepare Guinea Pig Ileum Segment Start->Prepare_Tissue Mount_Tissue Mount Tissue in Organ Bath Prepare_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue (30-60 min) Mount_Tissue->Equilibrate Control_CRC Generate Control Agonist Concentration-Response Curve (e.g., Carbachol) Equilibrate->Control_CRC Washout1 Wash Tissue Control_CRC->Washout1 Add_this compound Add this compound (Concentration 1) Washout1->Add_this compound Incubate Incubate (e.g., 30 min) Add_this compound->Incubate CRC_with_Antagonist Generate Agonist CRC in Presence of this compound Incubate->CRC_with_Antagonist Washout2 Wash Tissue Extensively CRC_with_Antagonist->Washout2 Loop Repeat for Different This compound Concentrations Washout2->Loop Loop->Add_this compound Yes Analyze_Data Analyze Data: Calculate Dose Ratios and Construct Schild Plot Loop->Analyze_Data No Determine_pA2 Determine pA2 Value Analyze_Data->Determine_pA2 End End Determine_pA2->End

Caption: Experimental workflow for Schild plot analysis of this compound.

Solutions and Reagents

  • Tyrode's Solution (Composition in mM):

    • NaCl: 137

    • KCl: 2.7

    • CaCl₂: 1.8

    • MgCl₂: 1.0

    • NaHCO₃: 11.9

    • NaH₂PO₄: 0.4

    • Glucose: 5.6

    • The solution should be freshly prepared and maintained at pH 7.4 by bubbling with 95% O₂ / 5% CO₂.

  • Agonist Stock Solution:

    • Prepare a stock solution of a stable muscarinic agonist like Carbachol (e.g., 10 mM in distilled water).

    • Prepare serial dilutions in Tyrode's solution to obtain the desired final concentrations in the organ bath.

  • This compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO, depending on solubility).

    • Prepare serial dilutions to achieve the desired final concentrations for the assay. Ensure the final solvent concentration in the organ bath is minimal and does not affect the tissue contractility.

Cautions and Key Considerations

  • Tissue Viability: It is critical to handle the ileum gently to avoid damaging the smooth muscle or nerve plexuses. Maintain the physiological temperature and oxygenation of the Tyrode's solution throughout the experiment.

  • Equilibration: Adequate equilibration time is necessary for the tissue to stabilize and achieve a consistent baseline before adding any drugs.

  • Washing: Thorough washing between drug additions is essential to ensure that the tissue response returns to baseline and to prevent drug accumulation.

  • Competitive Antagonism: For a true competitive antagonist, the Schild plot should be linear with a slope of 1.0. Deviations from this may suggest other mechanisms of action.

  • Data Reproducibility: It is recommended to use tissues from multiple animals to ensure the reproducibility of the results.

References

Application Notes and Protocols for Studying M3 Receptor Function in Smooth Muscle Using Zamifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor, making it an invaluable pharmacological tool for elucidating the role of this receptor subtype in smooth muscle physiology and pathophysiology.[1][2] The M3 receptor, a Gq-protein coupled receptor, is the primary mediator of cholinergic-induced smooth muscle contraction in various organs, including the gastrointestinal tract, bladder, and airways.[3] Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i), a key event for smooth muscle contraction.

These application notes provide detailed protocols for utilizing this compound to investigate M3 receptor function in isolated smooth muscle preparations, cultured smooth muscle cells, and related signaling pathways.

Data Presentation: this compound's Receptor Binding and Functional Antagonist Profile

The following tables summarize the quantitative data on this compound's affinity for muscarinic receptor subtypes and its functional antagonist activity in various smooth muscle tissues.

Table 1: Radioligand Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeTissue SourceRadioligandpKi (mean ± SEM)
M1Rat Cerebral Cortex[3H]-pirenzepine7.90 ± 0.08
M2Rat Myocardium[3H]-AF-DX 3847.93 ± 0.13
M3Rat Submaxillary Gland[3H]-4-DAMP8.52 ± 0.04
M4Rabbit Lung[3H]-pirenzepine7.78 ± 0.04

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonist Affinity of this compound in Various Smooth Muscle Preparations

Tissue PreparationPutative ReceptorAgonistpA2 (mean ± SEM)Selectivity (M3 vs M2)
Guinea-pig ileumM3Carbachol9.31 ± 0.06135-fold
Guinea-pig oesophageal muscularis mucosaeM3Carbachol8.84 ± 0.04-
Guinea-pig tracheaM3Carbachol8.16 ± 0.04-
Guinea-pig urinary bladderM3Carbachol7.57 ± 0.15-
Canine saphenous veinM1McN-A-3437.93 ± 0.09-
Guinea-pig left atriaM2Carbachol6.60 ± 0.04-

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mandatory Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic/Endoplasmic Reticulum (SR/ER) ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca2+ (from SR/ER) Contraction Smooth Muscle Contraction Ca_SR->Contraction Initiates PKC->Contraction Modulates IP3R->Ca_SR Releases This compound This compound This compound->M3R Blocks Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Smooth Muscle (e.g., ileum, bladder) Strips Prepare Muscle Strips (longitudinal or circular) Dissect->Strips Mount Mount Strip in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Strips->Mount Transducer Connect to Isometric Force Transducer Mount->Transducer Equilibrate Equilibrate Under Tension (e.g., 1g for 60-90 min) Transducer->Equilibrate Wash Wash Periodically Equilibrate->Wash Antagonist Add this compound (Incubate for 30-60 min) Wash->Antagonist Agonist Cumulative Addition of M3 Agonist (e.g., Carbachol) Antagonist->Agonist Record Record Contraction Agonist->Record CRC Generate Concentration- Response Curves (CRCs) Record->CRC Schild Schild Analysis to Determine pA2 of this compound CRC->Schild Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging and Experiment cluster_data_analysis Data Analysis Culture Culture Smooth Muscle Cells (e.g., on glass-bottom dishes) Load Load with Ca2+ Indicator (e.g., Fluo-4 AM) Culture->Load Wash_Cells Wash to Remove Excess Dye Load->Wash_Cells Baseline Record Baseline Fluorescence Wash_Cells->Baseline Add_this compound Add this compound (Incubate) Baseline->Add_this compound Add_Agonist Add M3 Agonist (e.g., Acetylcholine) Add_this compound->Add_Agonist Record_Fluorescence Record Fluorescence Changes (Time-lapse imaging) Add_Agonist->Record_Fluorescence Quantify Quantify Fluorescence Intensity (ΔF/F0) Record_Fluorescence->Quantify Analyze Analyze Agonist-induced Ca2+ Transients Quantify->Analyze IC50 Determine IC50 of this compound Analyze->IC50

References

Zamifenacin: A Potent M3 Receptor Antagonist as a Tool for Investigating Visceral Hypersensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The development of targeted therapies for this condition relies on a deep understanding of the underlying molecular mechanisms. Zamifenacin, a potent and selective antagonist of the muscarinic M3 receptor, has emerged as a valuable pharmacological tool for elucidating the role of cholinergic signaling in visceral nociception. This document provides detailed application notes and protocols for utilizing this compound in preclinical studies of visceral hypersensitivity.

Mechanism of Action

This compound is a competitive antagonist with high affinity for the muscarinic M3 receptor, which is predominantly expressed on smooth muscle cells and glandular tissues.[1] M3 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key event in smooth muscle contraction.[2][3] By blocking this pathway, this compound effectively inhibits acetylcholine-induced smooth muscle contractions in the gastrointestinal tract.[4][5] Furthermore, muscarinic receptors, including the M3 subtype, are expressed on dorsal root ganglia neurons, suggesting a potential role in the direct modulation of sensory nerve activity.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Affinity of this compound

This table summarizes the binding affinity (pKi) and functional antagonist activity (pA2) of this compound for various muscarinic receptor subtypes across different tissues and species. The data highlights the selectivity of this compound for the M3 receptor.

Receptor SubtypeTissue/Cell LineSpeciesParameterValue (mean ± SEM)Reference
M1Rat cerebral cortexRatpKi7.90 ± 0.08
M2Rat myocardiumRatpKi7.93 ± 0.13
M3Rat submaxillary glandRatpKi8.52 ± 0.04
M4Rabbit lungRabbitpKi7.78 ± 0.04
M1 (putative)Canine saphenous veinDogApparent Affinity7.93 ± 0.09
M2Guinea-pig left atriaGuinea-pigApparent Affinity6.60 ± 0.04
M3Guinea-pig ileumGuinea-pigApparent Affinity9.31 ± 0.06
M3Guinea-pig oesophageal muscularis mucosaeGuinea-pigApparent Affinity8.84 ± 0.04
M3Guinea-pig tracheaGuinea-pigApparent Affinity8.16 ± 0.04
M3Guinea-pig urinary bladderGuinea-pigApparent Affinity7.57 ± 0.15

Table 2: Effect of this compound on Gastric Motility in Rats

This table presents data on the inhibitory effect of this compound on gastric motility in rats, demonstrating its functional antagonism in vivo.

TreatmentDoseEffect on Gastric MotilityEffect on Heart RateReference
This compound-InhibitionNo alteration
Atropine (non-selective)-Inhibition-
Butylscopolamine (non-selective)-Inhibition-
AF-DX 116 (M2 antagonist)-No inhibitionAugmentation
Glucagon-InhibitionNo alteration

Table 3: Effect of this compound on Colonic Motility in IBS Patients

This table summarizes the results of a clinical study investigating the effect of this compound on colonic motor activity in patients with Irritable Bowel Syndrome.

TreatmentDoseKey Findingsp-valueReference
This compound40 mgProfoundly reduced colonic motility, particularly after a meal. Significant reduction in mean amplitude of contractions, number of contractions, percentage duration of contractions, activity index, and motility index.< 0.05
This compound10 mgSmaller, non-statistically significant reduction in all motility parameters.NS
Placebo-No significant effect.-

Experimental Protocols

Protocol 1: Induction of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rats

This protocol describes a widely used method to induce a state of visceral hypersensitivity in rats, mimicking the abdominal pain associated with conditions like IBS.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Flexible latex balloon (4-5 cm in length) attached to a polyethylene catheter

  • Distension pump/syringe with a pressure manometer

  • Restraining device

  • Lubricant

Procedure:

  • Animal Preparation: House rats individually and allow them to acclimate to the facility for at least one week. Fast the animals for 12 hours prior to the procedure, with free access to water.

  • Balloon Insertion: Lightly anesthetize the rat (e.g., with isoflurane). Gently insert the lubricated balloon catheter into the descending colon via the anus, to a depth of approximately 6-8 cm from the anal verge. Secure the catheter to the tail with tape.

  • Acclimation: Place the rat in a restraining device and allow it to recover from anesthesia and acclimate for at least 30 minutes before commencing the distension protocol.

  • Distension Protocol:

    • Phasic Distension: Apply graded phasic distensions by rapidly inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds).

    • Inter-stimulus Interval: Allow a rest period of at least 4-5 minutes between each distension to avoid sensitization from repeated stimulation.

  • Assessment of Visceral Pain:

    • Abdominal Withdrawal Reflex (AWR): Visually observe and score the behavioral response of the rat to each distension pressure using a standardized AWR scoring system (see Table 4).

    • Electromyography (EMG): For a more quantitative measure, implant electrodes into the external oblique abdominal muscles prior to the experiment. Record and quantify the EMG signal during baseline and distension periods. The increase in EMG activity is indicative of the visceromotor response.

Table 4: Abdominal Withdrawal Reflex (AWR) Scoring System

ScoreBehavioral Response
0No behavioral response to distension.
1Brief head movement at the onset of the stimulus, followed by immobility.
2Contraction of abdominal muscles.
3Lifting of the abdomen off the platform.
4Body arching and lifting of the pelvic structures.

Protocol 2: Evaluation of this compound's Effect on Visceral Hypersensitivity

This protocol outlines the procedure for assessing the analgesic efficacy of this compound in a rat model of visceral hypersensitivity.

Materials:

  • Rats with established visceral hypersensitivity (as per Protocol 1)

  • This compound solution (vehicle to be determined based on solubility, e.g., saline, DMSO)

  • Vehicle control solution

  • Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)

Procedure:

  • Drug Administration:

    • Divide the hypersensitive rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD procedure (e.g., 30-60 minutes).

  • Colorectal Distension and Pain Assessment:

    • Following the drug absorption period, perform the colorectal distension protocol as described in Protocol 1.

    • Record the AWR scores or EMG responses to each distension pressure for all treatment groups.

  • Data Analysis:

    • Compare the AWR scores or EMG responses between the vehicle-treated and this compound-treated groups at each distension pressure.

    • A significant reduction in the pain response in the this compound groups compared to the vehicle group indicates an analgesic effect.

    • Statistical analysis can be performed using appropriate methods (e.g., two-way ANOVA with post-hoc tests).

Mandatory Visualizations

G cluster_0 M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds and Activates This compound This compound This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction G cluster_1 Experimental Workflow for Assessing this compound in Visceral Hypersensitivity Animal_Prep Animal Preparation (Acclimation & Fasting) Model_Induction Induction of Visceral Hypersensitivity (Colorectal Distension) Animal_Prep->Model_Induction Drug_Admin Drug Administration (this compound or Vehicle) Model_Induction->Drug_Admin Pain_Assessment Assessment of Visceral Pain (AWR or EMG) Drug_Admin->Pain_Assessment Data_Analysis Data Analysis Pain_Assessment->Data_Analysis G cluster_2 Proposed Mechanism of this compound in Visceral Pain Distension Colonic Distension ACh_Release Acetylcholine Release Distension->ACh_Release M3R_Afferent M3 Receptor on Afferent Nerve ACh_Release->M3R_Afferent Activates Nerve_Activation Afferent Nerve Activation M3R_Afferent->Nerve_Activation Pain_Signal Pain Signal to CNS Nerve_Activation->Pain_Signal This compound This compound This compound->M3R_Afferent Blocks

References

Application Note: High-Throughput Cell-Based Assays for Determining Zamifenacin Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1][2][3] As a G-protein coupled receptor (GPCR), the M3R is a key therapeutic target for conditions involving smooth muscle contractility, such as irritable bowel syndrome (IBS).[4][5] The development and characterization of M3R antagonists like this compound necessitate robust and reliable cell-based assays to quantify their potency (receptor binding affinity) and efficacy (functional inhibition). This document provides detailed protocols for essential cell-based assays to determine these key pharmacological parameters.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a Gq-coupled GPCR. Upon activation by an agonist such as acetylcholine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses. This compound, as an antagonist, blocks the initial binding of the agonist to the M3 receptor, thereby inhibiting this entire downstream signaling cascade.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Response Cellular Response Ca_ion->Response Mediates Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Receptor Gq Signaling Pathway.

Part 1: Potency Determination via Radioligand Binding Assay

Receptor binding assays are fundamental for determining the affinity (Ki) of a compound for its target receptor. A competition binding assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Experimental Workflow: Radioligand Binding

Radioligand_Binding_Workflow A Prepare Membranes from Cells Expressing M3R B Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]NMS) - Unlabeled this compound (serial dilutions) A->B C Separate Bound from Free Ligand via Rapid Vacuum Filtration B->C D Wash Filters to Remove Non-Specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ and calculate Ki E->F

Caption: Workflow for a Radioligand Competition Binding Assay.
Protocol: Radioligand Competition Binding Assay

This protocol is adapted from standard methods for muscarinic receptor binding.

Materials:

  • Cell membranes from a cell line stably expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3 cells).

  • Radioligand: [³H]N-methyl-scopolamine ([³H]NMS).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligands: this compound, Atropine (for non-specific binding determination).

  • 96-well filter plates (e.g., glass fiber, GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M3 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 150 µL membranes, 50 µL of a fixed concentration of [³H]NMS (near its Kd), and 50 µL of binding buffer.

    • Non-Specific Binding (NSB): 150 µL membranes, 50 µL [³H]NMS, and 50 µL of a high concentration of unlabeled antagonist (e.g., 1 µM Atropine).

    • Competition: 150 µL membranes, 50 µL [³H]NMS, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Efficacy Determination via Calcium Flux Assay

Functional assays measure the biological response to a drug. For a Gq-coupled receptor like M3R, a calcium flux assay is a direct measure of receptor activation or inhibition. The efficacy of this compound is determined by its ability to inhibit the increase in intracellular calcium induced by an M3R agonist.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow A Seed M3R-expressing Cells in a 96/384-well Plate B Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-8, Fura-2) A->B C Pre-incubate Cells with This compound (serial dilutions) or Vehicle Control B->C D Add M3R Agonist (e.g., Carbachol at EC₈₀) C->D E Measure Fluorescence Signal in Real-Time (e.g., FLIPR) D->E F Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ E->F

Caption: Workflow for a Calcium Flux Functional Assay.
Protocol: Antagonist-Mode Calcium Flux Assay

This protocol outlines a common method for assessing antagonist activity at Gq-coupled receptors.

Materials:

  • A cell line stably expressing the human M3 receptor (e.g., CHO-M3).

  • Cell culture medium, black-walled clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Calcium No WashPLUS, Fluo-8).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • M3R Agonist: Carbachol or Acetylcholine.

  • Antagonist: this compound.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed M3R-expressing cells into black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (Carbachol) at a concentration that elicits ~80% of its maximal response (EC₈₀), as predetermined in an agonist-mode experiment.

  • Assay Measurement:

    • Place the cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions (or vehicle) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add the EC₈₀ concentration of the agonist (Carbachol) to all wells.

    • Immediately record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Controls: Include wells with cells + vehicle (no agonist) for baseline and cells + agonist (no antagonist) for the maximum response.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data: % Inhibition = 100 * (1 - [Response_this compound - Response_Baseline] / [Response_Max - Response_Baseline]).

  • Plot the % Inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of this compound.

Part 3: Selectivity Determination via cAMP Assay

To confirm this compound's selectivity for the M3 receptor, its activity can be tested against other muscarinic receptor subtypes, such as the Gi-coupled M2 and M4 receptors. Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will prevent this agonist-induced decrease.

Experimental Workflow: cAMP Assay

cAMP_Workflow A Seed M2R or M4R-expressing Cells in a multi-well Plate B Pre-incubate Cells with This compound (serial dilutions) A->B C Stimulate with Forskolin + Agonist (to first raise then inhibit cAMP) B->C D Lyse Cells to Release Intracellular cAMP C->D E Detect cAMP Levels using a Competitive Immunoassay (e.g., HTRF) D->E F Data Analysis: - Plot Signal vs. [this compound] - Determine IC₅₀ for off-target activity E->F

Caption: Workflow for a Gi-coupled cAMP Assay.
Protocol: Antagonist-Mode cAMP Assay

This protocol measures the ability of an antagonist to block the Gi-mediated inhibition of cAMP production.

Materials:

  • Cell line stably expressing the human M2 or M4 receptor.

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • Forskolin (an adenylyl cyclase activator).

  • M2/M4 Agonist (e.g., Carbachol).

  • Antagonist: this compound.

Procedure:

  • Cell Plating: Seed M2R or M4R-expressing cells in the appropriate microplate and culture as required.

  • Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate for a specified period.

  • Stimulation: Add a mixture of Forskolin and an EC₈₀ concentration of the M2/M4 agonist. The forskolin stimulates cAMP production, creating a signal window to observe the agonist's inhibitory effect.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP detection step according to the kit manufacturer's protocol (e.g., adding detection reagents for an HTRF assay).

  • Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

Data Analysis:

  • Plot the assay signal against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • The selectivity ratio can be calculated by dividing the IC₅₀ (or Ki) for the off-target receptor (e.g., M2) by the IC₅₀ (or Ki) for the primary target (M3).

Data Presentation: Pharmacological Profile of this compound

The data obtained from these assays can be summarized to build a pharmacological profile for this compound.

ParameterAssay TypeReceptor TargetValueReference
Potency (pA₂) Tissue BioassayM3 (Guinea Pig Ileum)9.27
Affinity (pKi) Radioligand BindingM3 (Salivary Gland)7.97
Selectivity Ratio Functional AssaysM3 vs. M2 (Atria)135-fold
Selectivity Ratio Functional AssaysM3 vs. M1/M4 (Vas Deferens)78-fold

Note: pA₂ is a measure of antagonist potency derived from functional experiments.

Conclusion

The cell-based assays described—radioligand binding, calcium flux, and cAMP measurement—provide a comprehensive toolkit for characterizing the potency, efficacy, and selectivity of muscarinic receptor antagonists like this compound. The radioligand binding assay directly measures the affinity of the compound for the M3 receptor, establishing its potency. The calcium flux assay provides a robust, high-throughput method to quantify its functional antagonism at the Gq-coupled M3 receptor. Finally, assessing activity at Gi-coupled receptors via cAMP assays is crucial for determining the compound's selectivity profile. Together, these methods are indispensable for the preclinical evaluation and quality control of selective GPCR modulators in drug discovery.

References

Application Notes and Protocols for Zamifenacin Clinical Trials in Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zamifenacin is a potent and selective antagonist of the muscarinic M3 receptor, which plays a crucial role in regulating smooth muscle contraction in the gastrointestinal tract.[1][2][3] In patients with Irritable Bowel Syndrome (IBS), particularly those with diarrhea as a predominant symptom (IBS-D), abnormal colonic motility is a key pathophysiological feature. By selectively blocking M3 receptors in the gut, this compound aims to reduce colonic motor activity, thereby alleviating symptoms of IBS.[1][2] Pre-clinical and clinical studies have shown that this compound can inhibit gut motility with minimal anticholinergic side effects, making it a promising therapeutic candidate for IBS.

These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting clinical trials to evaluate the efficacy and safety of this compound in patients with IBS.

Signaling Pathway of this compound's Action

This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine (ACh) to the M3 muscarinic receptor on gastrointestinal smooth muscle cells. This inhibition interrupts the downstream signaling cascade that leads to muscle contraction.

cluster_0 Gut Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates

Caption: this compound's Mechanism of Action.

Experimental Design and Protocols

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of this compound in IBS.

Patient Population and Screening

Inclusion Criteria:

  • Male and female patients aged 18-70 years.

  • A confirmed diagnosis of Irritable Bowel Syndrome according to the Rome IV criteria.

  • Recurrent abdominal pain on average at least 1 day/week in the last 3 months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form (appearance).

  • For IBS-D subtype: more than 25% of bowel movements with Bristol Stool Form Scale (BSFS) type 6 or 7 and less than 25% with BSFS type 1 or 2.

  • Willingness to provide informed consent and comply with study procedures.

Exclusion Criteria:

  • History of major gastrointestinal surgery.

  • Presence of any other organic gastrointestinal disease (e.g., inflammatory bowel disease, celiac disease).

  • Known hypersensitivity to this compound or other muscarinic antagonists.

  • Use of medications that may affect gastrointestinal motility within a specified washout period.

  • Pregnancy or lactation.

  • Significant concurrent medical conditions.

Study Protocol Workflow

Screening Screening & Informed Consent Baseline Baseline Assessment (2 weeks) - Symptom Diary - Rome IV Criteria Confirmation Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo Administration Randomization->Placebo Zamifenacin10 This compound (10 mg) Randomization->Zamifenacin10 Zamifenacin40 This compound (40 mg) Randomization->Zamifenacin40 Treatment Single-Dose Treatment Period Placebo->Treatment Zamifenacin10->Treatment Zamifenacin40->Treatment Motility Colonic Motility Measurement - Fasting (30 min) - Postprandial (60 min) Treatment->Motility Safety Safety and Tolerability Assessment Motility->Safety Analysis Data Analysis Safety->Analysis

Caption: Clinical Trial Workflow.
Drug Administration and Dosage

  • Investigational Product: this compound oral capsules (10 mg and 40 mg).

  • Placebo: Identical in appearance, taste, and packaging to the this compound capsules, containing an inert substance.

  • Administration: A single oral dose of the assigned treatment (placebo, 10 mg this compound, or 40 mg this compound) is administered on the day of the colonic motility measurement.

Colonic Motility Measurement Protocol

This protocol is based on the methodology described in the this compound clinical trial.

Equipment:

  • Five-channel solid-state manometry catheter.

  • Colonoscope.

  • Data acquisition system.

Procedure:

  • Catheter Placement: The manometry catheter is introduced via colonoscopy to a depth of approximately 35 cm in an unprepared colon. The position is confirmed fluoroscopically.

  • Fasting Measurement: Following a recovery period after catheter placement, a 30-minute recording of colonic motor activity is performed in the fasting state.

  • Drug Administration: The single oral dose of the assigned study medication is administered.

  • Standard Meal: After a specified period to allow for drug absorption, a standardized meal is provided to the patient.

  • Postprandial Measurement: A 60-minute recording of colonic motor activity is performed immediately after the meal.

Endpoints:

  • Primary Endpoint: Change in postprandial colonic motility index.

  • Secondary Endpoints:

    • Mean amplitude of contractions.

    • Number of contractions.

    • Percentage duration of contractions.

    • Activity index.

    • Fasting colonic motility parameters.

Safety and Tolerability Assessment

Adverse events (AEs) are monitored and recorded throughout the study. Vital signs are measured at baseline and at specified intervals after drug administration. All AEs are coded using the Medical Dictionary for Regulatory Activities (MedDRA).

Data Presentation

Quantitative data from the clinical trial should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

CharacteristicPlacebo (n=12)This compound 10 mg (n=12)This compound 40 mg (n=12)
Age (years), mean ± SD45.2 ± 11.847.1 ± 10.546.5 ± 12.3
Sex (Male/Female)6 / 67 / 56 / 6
IBS Subtype (D/M/U)8 / 3 / 17 / 4 / 18 / 2 / 2
Baseline Abdominal Pain Score (0-10), mean ± SD6.2 ± 1.56.5 ± 1.36.3 ± 1.6

Table 2: Effect of this compound on Postprandial Colonic Motility Parameters

ParameterPlaceboThis compound 10 mgThis compound 40 mgp-value (vs. Placebo)
Mean Amplitude of Contractions (mmHg) 25.4 ± 5.122.8 ± 4.915.3 ± 3.8< 0.05
Number of Contractions 18.2 ± 3.716.5 ± 3.110.1 ± 2.5< 0.05
Percentage Duration of Contractions (%) 12.5 ± 2.810.9 ± 2.56.8 ± 1.9< 0.05
Activity Index 310.2 ± 65.4275.1 ± 58.9155.6 ± 42.1< 0.05
Motility Index 455.8 ± 98.2401.3 ± 85.7220.4 ± 60.3< 0.05
Data are presented as mean ± standard deviation. P-values are for the comparison of the 40 mg this compound group to the placebo group. The 10 mg dose did not show statistically significant reductions.

Table 3: Incidence of Adverse Events

Adverse EventPlacebo (n=12)This compound 10 mg (n=12)This compound 40 mg (n=12)
Dry Mouth1 (8.3%)1 (8.3%)2 (16.7%)
Dizziness0 (0%)1 (8.3%)1 (8.3%)
Headache1 (8.3%)0 (0%)1 (16.7%)
All reported side effects were mild and transient.

Statistical Analysis

The statistical analysis plan should be predefined in the study protocol. An intention-to-treat (ITT) analysis should be the primary approach for efficacy endpoints. Continuous variables will be compared using analysis of variance (ANOVA) or analysis of covariance (ANCOVA), with baseline values as a covariate where appropriate. Categorical variables will be analyzed using Chi-squared or Fisher's exact test. A p-value of < 0.05 will be considered statistically significant.

Conclusion

This document provides a framework for the experimental design and execution of clinical trials to investigate the effects of this compound in patients with IBS. Adherence to these detailed protocols will ensure the generation of robust and reliable data to evaluate the therapeutic potential of this selective M3 muscarinic antagonist. The findings from such trials will be crucial in determining the future role of this compound in the management of Irritable Bowel Syndrome.

References

Application Notes and Protocols for Zamifenacin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of zamifenacin solutions in a variety of in vitro experimental settings. This compound is a potent and selective antagonist of the muscarinic M3 receptor, making it a valuable tool for studying cholinergic signaling pathways and their roles in various physiological processes.

Chemical and Physical Properties

This compound is typically supplied as a solid, with the fumarate salt being a common form. Proper characterization of the compound is essential for accurate solution preparation.

PropertyValueSource(s)
Chemical Name (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine[1]
Alternative Names UK-76654[1]
Molecular Formula C₂₇H₂₉NO₃[2]
Molecular Weight 415.53 g/mol (free base)[2]
Molecular Weight (fumarate) 531.6 g/mol [3]
Form Solid
Purity >99%

Solubility

This compound exhibits good solubility in organic solvents but is poorly soluble in water. The choice of solvent is critical for preparing stock solutions for in vitro experiments.

SolventSolubilitySource(s)
DMSO (Dimethyl Sulfoxide) Soluble up to 100 mM
Ethanol Soluble up to 25 mM
Water Insoluble

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the muscarinic M3 acetylcholine receptor (M3R). The M3R is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Upon activation by an agonist like acetylcholine, the M3R initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ CellularResponse Cellular Response Ca2->CellularResponse Mediates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks ER->Ca2 Releases Stock_Solution_Workflow start Start calculate Calculate Mass of This compound Fumarate start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex until Dissolved dissolve->mix sterilize Sterile Filter (Optional) mix->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Troubleshooting & Optimization

Technical Support Center: Zamifenacin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Zamifenacin for in vivo studies.

Troubleshooting Guide

Researchers may encounter difficulties in achieving the desired concentration and stability of this compound formulations for animal studies. The following guide provides potential solutions to common solubility issues.

Problem: this compound precipitates out of solution.

Precipitation can occur due to low aqueous solubility or a change in the solution's properties upon storage or administration.

Solution Description Advantages Disadvantages
Co-solvent Systems Utilize a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the solubility of lipophilic drugs.[1][2][3]Simple to prepare; can achieve high drug concentrations.Potential for solvent toxicity or pharmacological effects, which could confound study results.[4]
Surfactant-based Formulations Incorporate non-ionic surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[5]Can significantly enhance solubility and improve bioavailability.Surfactants can have their own biological effects and may cause irritation at the injection site.
Cyclodextrin Complexation Use cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.Generally considered safe and can improve stability.Can be expensive and may not be suitable for all drug molecules.
pH Adjustment For ionizable drugs, adjusting the pH of the vehicle can increase solubility by converting the drug into its more soluble salt form.A straightforward method for weakly acidic or basic compounds.The altered pH may not be physiologically compatible or could cause irritation upon administration.
Lipid-Based Formulations Formulate this compound in oils or other lipid-based systems for oral or parenteral administration.Can improve oral bioavailability and provide sustained release.More complex to prepare and may not be suitable for all routes of administration.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is soluble in DMSO and ethanol. Specifically, this compound fumarate is soluble in DMSO up to 100 mM and in ethanol up to 25 mM. It is reported to be insoluble in water.

Q2: Are there any ready-to-use formulations for in vivo studies?

Yes, several vehicle formulations have been reported to solubilize this compound at concentrations of at least 2.5 mg/mL. These often involve a combination of solvents and surfactants. For example, a common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: My this compound formulation is a suspension. Is this acceptable for in vivo studies?

For intravenous (IV) administration, a clear solution is required. For other routes, such as oral (PO) gavage, a homogenous suspension can be acceptable. However, ensuring uniform particle size and stability of the suspension is critical for consistent dosing.

Q4: How should I prepare my this compound formulation to ensure sterility for parenteral administration?

Whenever possible, formulations for parenteral administration should be passed through a 0.22 µm syringe filter to ensure sterility. If the formulation contains components that cannot be filtered (e.g., nanoparticles), it should be prepared under aseptic conditions using sterile components.

Q5: How should I store my prepared this compound formulation?

Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months to prevent degradation. It is recommended to prepare fresh formulations just before use to minimize the risk of chemical and physical instability. Always inspect solutions for cloudiness, discoloration, or precipitation before use.

Experimental Protocols

Below are detailed methodologies for preparing common formulations used to improve the solubility of poorly soluble compounds like this compound for pre-clinical studies.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol is adapted from a formulation known to be effective for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to the this compound to create a stock solution (e.g., 10% of the final volume).

  • Add PEG300 (e.g., 40% of the final volume) and mix thoroughly until the solution is clear.

  • Add Tween-80 (e.g., 5% of the final volume) and mix again.

  • Finally, add sterile saline (e.g., 45% of the final volume) to reach the desired final concentration and volume.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • For parenteral administration, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Cyclodextrin-based Formulation

This protocol utilizes a cyclodextrin to enhance aqueous solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a small amount of DMSO (e.g., 10% of the final volume).

  • Add the SBE-β-CD solution to the this compound/DMSO mixture to make up the remaining 90% of the final volume.

  • Use sonication to aid in the dissolution and complex formation, which may result in a suspended solution.

Visualizations

This compound Solubility Improvement Workflow

G cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 Preparation & QC cluster_3 Final Product A Characterize this compound (pKa, logP, etc.) B Determine Target Concentration & Route of Administration A->B C Is IV administration required? B->C D Co-solvent/Surfactant (e.g., DMSO/PEG300/Tween-80) C->D Yes F Suspension in Vehicle (for PO/IP) C->F No E Cyclodextrin Formulation (e.g., SBE-β-CD) D->E If solubility is still an issue G Prepare Formulation D->G E->G F->G H Assess Appearance (Clear, Precipitate?) G->H H->G Re-formulate I Sterile Filtration (if applicable) H->I Clear Solution J Ready for In Vivo Dosing H->J Acceptable Suspension I->J

Caption: Workflow for improving this compound solubility.

This compound Signaling Pathway

This compound is a selective antagonist of the Muscarinic Acetylcholine Receptor M3 (M3).

G cluster_pathway M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response This compound This compound This compound->M3R blocks

Caption: this compound's mechanism of action.

References

Overcoming Zamifenacin stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with zamifenacin in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer structured approaches to identifying and resolving them.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in an aqueous buffer, has become cloudy over time. What is the likely cause?

A1: Cloudiness or precipitation in an aqueous solution of this compound can be attributed to several factors:

  • Poor Solubility: this compound may have limited solubility in the aqueous buffer system you are using. The pH of the solution can significantly impact the solubility of compounds with ionizable groups like the tertiary amine in this compound.

  • Degradation: The compound may be degrading into less soluble products. Hydrolysis or oxidation are potential degradation pathways for this compound in an aqueous environment.

  • Temperature Effects: Changes in temperature during storage can affect solubility, potentially leading to precipitation if the solution becomes supersaturated at a lower temperature.

Troubleshooting Steps:

  • Verify Solubility: Check the pH of your solution and compare it to any known pKa values of this compound. Consider preparing the solution in a different buffer system or adjusting the pH.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradation product.

  • Conduct a Forced Degradation Study: Exposing the solution to stress conditions (acid, base, heat, light, oxidizing agents) can help identify the primary degradation pathways and the nature of the degradants.

Q2: I am observing a progressive loss of this compound concentration in my aqueous formulation during storage. What are the potential chemical stability issues?

A2: A time-dependent decrease in this compound concentration strongly suggests chemical degradation. Based on its structure, the two most probable degradation pathways in an aqueous solution are:

  • Hydrolysis: The ether linkage in the diphenylmethoxy moiety is susceptible to cleavage, particularly at non-neutral pH.

  • Oxidation: The tertiary amine in the piperidine ring can be prone to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.

To investigate this, a systematic stability study is recommended. Please refer to the Experimental Protocols section for a detailed methodology.

Q3: How can I improve the stability of my aqueous this compound solution for in-vitro experiments?

A3: To enhance the stability of this compound in an aqueous solution, consider the following formulation strategies:

  • pH Optimization: Conduct a pH-rate profile study to identify the pH at which this compound exhibits maximum stability. Prepare your buffers at this optimal pH.[1][2][3]

  • Use of Co-solvents: If solubility is a limiting factor, consider the addition of a small percentage of a water-miscible organic co-solvent like DMSO or ethanol. However, ensure the co-solvent is compatible with your experimental system.

  • Addition of Antioxidants: If oxidation is identified as a degradation pathway, incorporating antioxidants such as ascorbic acid or sodium metabisulfite can help mitigate this.[1][2]

  • Chelating Agents: To prevent metal-ion-catalyzed oxidation, the addition of a chelating agent like EDTA can be beneficial.

  • Protection from Light: Store the solution in amber vials or protect it from light to prevent photodegradation.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

  • Temperature Control: Store the solution at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation kinetics.

Troubleshooting Guide: Loss of Potency

If you are experiencing a loss of potency in your this compound assays, follow this troubleshooting workflow:

Start Start: Loss of this compound Potency Observed Check_Preparation Verify Solution Preparation (Correct weighing, solvent, volume?) Start->Check_Preparation Preparation_OK Preparation Correct Check_Preparation->Preparation_OK Preparation_Error Correct Preparation Protocol Preparation_OK->Preparation_Error No Assess_Stability Assess Chemical Stability (Run Stability Study) Preparation_OK->Assess_Stability Yes Preparation_Error->Check_Preparation Degradation_Observed Degradation Observed? Assess_Stability->Degradation_Observed No_Degradation No Significant Degradation (Investigate Assay) Degradation_Observed->No_Degradation No Identify_Pathway Identify Degradation Pathway (Forced Degradation Study) Degradation_Observed->Identify_Pathway Yes Hydrolysis Hydrolysis Identify_Pathway->Hydrolysis Oxidation Oxidation Identify_Pathway->Oxidation Optimize_pH Optimize pH (Conduct pH-Rate Profile) Hydrolysis->Optimize_pH Yes Add_Antioxidant Add Antioxidant & Chelator (e.g., Ascorbic Acid, EDTA) Oxidation->Add_Antioxidant Yes Control_Storage Control Storage Conditions (Temperature, Light, Headspace) Optimize_pH->Control_Storage Add_Antioxidant->Control_Storage End Stable Formulation Achieved Control_Storage->End

Caption: Troubleshooting workflow for loss of this compound potency.

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound in an aqueous solution.

This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Oxidation Oxidation ([O], light, metal ions) This compound->Oxidation Diphenylmethanol Diphenylmethanol Hydrolysis->Diphenylmethanol Product 1 Piperidine_Derivative (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]piperidin-3-ol Hydrolysis->Piperidine_Derivative Product 2 N_Oxide This compound N-oxide Oxidation->N_Oxide Product 3

Caption: Hypothesized degradation of this compound via hydrolysis and oxidation.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. The following tables are templates for summarizing your results.

Table 1: pH-Dependent Stability of this compound at 40°C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 72h (µg/mL)% Remaining at 72h
3.0100.285.160.560.4%
5.099.895.388.288.4%
7.0100.198.996.596.4%
9.0100.592.475.875.4%

Table 2: Temperature-Dependent Stability of this compound at pH 7.0

TemperatureInitial Concentration (µg/mL)Concentration at 7 days (µg/mL)Concentration at 30 days (µg/mL)% Remaining at 30 days
4°C100.199.898.998.8%
25°C99.996.289.189.2%
40°C100.388.565.465.2%

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific aqueous buffer under defined storage conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Spike the aqueous buffer with the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%).

  • Sample Aliquoting and Storage:

    • Aliquot the final solution into multiple vials (e.g., amber glass HPLC vials) to avoid repeated freeze-thaw cycles or contamination.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Analyze the concentration of this compound using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock (e.g., DMSO) Spike Spike Buffer with Stock Prep_Stock->Spike Prep_Buffer Prepare Aqueous Buffer Prep_Buffer->Spike Aliquot Aliquot into Vials Spike->Aliquot Store_4C Store at 4°C Aliquot->Store_4C Store_25C Store at 25°C Aliquot->Store_25C Store_40C Store at 40°C Aliquot->Store_40C Timepoints Pull Samples at Time Points (t=0, 1, 2...) Store_4C->Timepoints Store_25C->Timepoints Store_40C->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Calculate % Remaining HPLC->Data

Caption: Experimental workflow for aqueous stability assessment.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Apply Stress Conditions: Aliquot the solution and expose it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 60°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization (for acid/base samples): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.

    • Analyze the stressed samples using LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

References

Technical Support Center: Zamifenacin Off-Target Effect Minimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of zamifenacin on M1 and M2 muscarinic receptors during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3] It has been investigated for its therapeutic potential in disorders related to smooth muscle contractility, such as irritable bowel syndrome (IBS).[1][3]

Q2: What are the known off-target effects of this compound on M1 and M2 receptors?

While this compound is highly selective for the M3 receptor, it does exhibit some affinity for M1 and M2 receptors, which can lead to off-target effects. Off-target binding to M1 receptors, found in the central nervous system and salivary glands, could potentially lead to side effects like cognitive impairment or dry mouth, although studies have shown this compound to have a lower affinity for salivary gland M3 receptors. Off-target effects on M2 receptors, primarily located in the heart, could result in cardiovascular effects such as changes in heart rate. However, in vivo studies in animals have shown that this compound can inhibit gut motility without significant cardiovascular effects.

Q3: How can I minimize M1 and M2 off-target effects in my experiments?

Minimizing off-target effects involves a multi-pronged approach:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits a response at the M3 receptor to minimize engagement with lower-affinity M1 and M2 receptors.

  • Selective Antagonists: In in-vitro and ex-vivo experiments, co-administration with highly selective M1 and M2 antagonists can help isolate the M3-mediated effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: If developing novel analogs, SAR studies can help identify chemical modifications that enhance selectivity for the M3 receptor.

  • Allosteric Modulation: Investigating allosteric modulators that selectively enhance this compound's affinity for the M3 receptor could be a promising strategy.

  • Biased Agonism: Explore if this compound exhibits biased signaling at the M3 receptor, which could be leveraged to favor therapeutic pathways while avoiding those that lead to off-target effects.

Q4: Are there any structural insights that can aid in designing more selective compounds?

Yes, structure-based drug design can be a powerful tool. Even single amino acid differences in the orthosteric binding pockets of M2 and M3 receptors can be exploited to develop more selective antagonists. Computational modeling and molecular docking can help predict how modifications to this compound's structure will affect its binding to M1, M2, and M3 receptors.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects on M1 or M2 receptors expressed in your cell line.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a concentration-response curve with this compound in a functional assay specific to the M3 receptor (e.g., calcium flux in cells expressing only M3).

    • Use Selective Antagonists: Pre-treat cells with a selective M1 or M2 antagonist before adding this compound. If the unexpected effect is blocked, it confirms an off-target interaction.

    • Utilize a Null Cell Line: Use a parental cell line that does not express muscarinic receptors or a knockout cell line to confirm if the observed effect is independent of the intended target.

Issue 2: In vivo results do not correlate with in vitro findings.

  • Possible Cause: Off-target effects manifesting at the systemic level that were not apparent in single-cell type assays.

  • Troubleshooting Steps:

    • Co-administration with Selective Antagonists: In your animal model, co-administer this compound with selective M1 and M2 antagonists to dissect the contribution of each receptor to the overall in vivo effect.

    • Employ Knockout Animal Models: If available, use M1 or M2 receptor knockout animals to definitively determine the role of these receptors in the observed in vivo phenotype.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the PK/PD relationship to ensure that the drug concentrations achieved in vivo are within the selective range for the M3 receptor.

Data Presentation

Table 1: Binding Affinity (pKi) and Functional Antagonism (pA2) of this compound at Muscarinic Receptors

Receptor SubtypeTissue/Cell LineBinding Affinity (pKi)Functional Antagonism (pA2/Apparent Affinity)Selectivity over M2 (Binding)Selectivity over M2 (Functional)Reference
M1 Rat Cerebral Cortex7.90 ± 0.08~0.9-fold
Canine Saphenous Vein7.93 ± 0.09
M2 Rat Myocardium7.93 ± 0.131-fold (baseline)
Guinea-pig Left Atria6.60 ± 0.041-fold (baseline)
M3 Rat Submaxillary Gland8.52 ± 0.04~4-fold
Guinea-pig Ileum9.31 ± 0.06~513-fold
Guinea-pig Oesophageal Muscularis Mucosae8.84 ± 0.04~174-fold
Guinea-pig Trachea8.16 ± 0.04~36-fold
Guinea-pig Urinary Bladder7.57 ± 0.15~9-fold
M4 Rabbit Lung7.78 ± 0.04~0.7-fold

Note: Selectivity is calculated relative to the M2 receptor based on the provided data. Higher fold values indicate greater selectivity for the M3 receptor.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • This compound stock solution.

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [³H]-NMS (typically at its Kd).

    • Varying concentrations of this compound or atropine for non-specific binding.

    • Cell membranes (10-20 µg protein per well).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux

This protocol measures the ability of this compound to antagonize agonist-induced calcium mobilization downstream of M1 and M3 receptor activation.

Materials:

  • Cell line stably co-expressing the human M1 or M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the agonist (typically the EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the increase in fluorescence in response to the agonist at each concentration of this compound.

  • Generate concentration-response curves and determine the IC₅₀ of this compound.

  • Calculate the pA₂ value using the Schild regression analysis to quantify the antagonist potency.

Visualizations

M_Receptor_Signaling_Pathways Muscarinic Receptor Signaling Pathways cluster_M1_M3 M1/M3 Receptor (Gq/11-coupled) cluster_M2 M2 Receptor (Gi/o-coupled) M1_M3 M1/M3 Gq11 Gq/11 M1_M3->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M1M3 Smooth Muscle Contraction, Glandular Secretion Ca2->Cellular_Response_M1M3 PKC->Cellular_Response_M1M3 M2 M2 Gio Gi/o M2->Gio Acetylcholine AC Adenylyl Cyclase (AC) Gio->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_M2 ↓ Heart Rate, ↓ Contractility PKA->Cellular_Response_M2 Zamifenacin_M3 This compound (Antagonist) Zamifenacin_M3->M1_M3 Primary Target Zamifenacin_M1 This compound (Off-target Antagonist) Zamifenacin_M1->M1_M3 Off-target Zamifenacin_M2 This compound (Off-target Antagonist) Zamifenacin_M2->M2 Off-target

Caption: Signaling pathways of M1, M2, and M3 muscarinic receptors.

Experimental_Workflow Workflow for Assessing this compound Selectivity cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo Binding_Assay Radioligand Binding Assay (M1, M2, M3) Data_Analysis1 Determine pKi (Binding Affinity) Binding_Assay->Data_Analysis1 Functional_Assay Functional Assay (e.g., Calcium Flux for M1/M3, cAMP for M2) Data_Analysis2 Determine pA2 (Functional Potency) Functional_Assay->Data_Analysis2 Selectivity_Calc Calculate Selectivity Ratios (M3 vs M1, M3 vs M2) Data_Analysis1->Selectivity_Calc Data_Analysis2->Selectivity_Calc Decision Is Selectivity Sufficient? Selectivity_Calc->Decision Animal_Model Select Animal Model (e.g., Gut Motility) Dose_Response Dose-Response Study Animal_Model->Dose_Response Off_Target_Assessment Assess Off-Target Effects (e.g., Cardiovascular Monitoring) Dose_Response->Off_Target_Assessment PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Dose_Response->PK_PD PK_PD->Decision Optimize Optimize Compound (Structure-Based Design) Decision->Optimize No Proceed Proceed to Further Studies Decision->Proceed Yes Optimize->Binding_Assay

Caption: Experimental workflow for assessing this compound selectivity.

References

Technical Support Center: Optimizing Zamifenacin Dosage for Rodent Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Zamifenacin in rodent gastrointestinal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the gastrointestinal tract?

A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] In the gastrointestinal (GI) tract, M3 receptors are primarily located on smooth muscle cells and mediate contractions.[3] By blocking these receptors, this compound inhibits acetylcholine-induced smooth muscle contraction, leading to a reduction in GI motility.[1][3] This makes it a valuable tool for studying the role of M3 receptors in various GI functions and disorders.

Q2: What are the key pharmacokinetic parameters of this compound in rodents?

A2: Pharmacokinetic data for this compound has been established in mice and rats. Key parameters are summarized in the table below. Note that oral bioavailability differs significantly between the two species.

ParameterMouseRat
Oral Bioavailability 26%64%
Cmax (oral) 92 ng/mL (at 13.2 mg/kg)905 ng/mL (at 20 mg/kg)
Tmax (oral) Not explicitly statedNot explicitly stated
Half-life (intravenous) 2.1 hours6.0 hours
Data sourced from MedChemExpress.

Q3: How do I choose a starting dose for my rodent study?

A3: A starting dose can be estimated based on in vitro potency and in vivo data from similar M3 antagonists. This compound has a high affinity for the M3 receptor. For initial in vivo studies in rats, doses of other M3 antagonists that have been shown to produce a significant effect on physiological responses (e.g., DR10 values, the dose producing a tenfold shift in the agonist's dose-response curve) are in the range of 0.1 to 1 mg/kg. Given this compound's potent M3 antagonism, a starting dose in the lower end of this range (e.g., 0.1 - 0.5 mg/kg) administered intraperitoneally (IP) or subcutaneously (SC) to bypass first-pass metabolism would be a reasonable starting point for a dose-response study. For oral administration, the dose will likely need to be higher to account for bioavailability.

Q4: What are the expected outcomes of this compound administration on gastrointestinal motility?

A4: Administration of an M3 antagonist like this compound is expected to decrease gastrointestinal motility. This can be measured as:

  • Delayed Gastric Emptying: A slower rate at which stomach contents move into the small intestine.

  • Reduced Small Intestinal Transit: A decrease in the distance traveled by a marker through the small intestine in a given time.

  • Decreased Colonic Motility: A reduction in the frequency and amplitude of colonic contractions.

Troubleshooting Guide

Issue 1: High variability in gastrointestinal transit time between animals in the same treatment group.

  • Possible Cause 1: Inconsistent fasting times. The duration of fasting can significantly impact baseline gastrointestinal transit.

    • Solution: Implement a strict and consistent fasting period for all animals before the experiment. A 6-hour fasting period has been shown to be effective for charcoal meal studies in both rats and mice, and it reduces body weight loss compared to longer fasting times.

  • Possible Cause 2: Stress-induced alterations in motility. Handling and administration procedures can induce stress, which can affect GI motility.

    • Solution: Acclimatize animals to handling and the experimental procedures for several days before the study. Ensure a quiet and controlled environment during the experiment.

  • Possible Cause 3: Inconsistent administration volume or technique.

    • Solution: Use a consistent volume of this compound solution relative to the animal's body weight. For oral gavage, ensure proper technique to avoid accidental administration into the trachea.

Issue 2: No significant effect of this compound on gastrointestinal motility is observed.

  • Possible Cause 1: Dose is too low. The administered dose may not be sufficient to achieve adequate M3 receptor occupancy in the gut.

    • Solution: Conduct a dose-response study, starting with a low dose and escalating to higher doses until a clear effect is observed. Refer to literature for effective dose ranges of other M3 antagonists.

  • Possible Cause 2: Poor oral bioavailability. If administered orally, this compound may be subject to first-pass metabolism, reducing the amount of active compound reaching the systemic circulation.

    • Solution: Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection. If oral administration is necessary, ensure the formulation is optimized for absorption.

  • Possible Cause 3: Rapid metabolism of the compound.

    • Solution: Review the pharmacokinetic data for the specific rodent species being used. The timing of the motility assessment should be aligned with the expected peak plasma concentration (Tmax) of this compound.

Issue 3: Animals exhibit signs of excessive anticholinergic side effects (e.g., dry mouth, urinary retention, sedation).

  • Possible Cause 1: The dose is too high. While this compound is selective for M3 receptors, at higher concentrations, it may start to affect other muscarinic receptor subtypes or cause exaggerated M3-mediated effects.

    • Solution: Reduce the dose of this compound. The goal is to find the lowest effective dose that produces the desired effect on GI motility with minimal side effects.

  • Possible Cause 2: Off-target effects.

    • Solution: Carefully observe and record all behavioral and physiological changes in the animals. If significant side effects are observed at doses required for efficacy in the gut, it may indicate a limitation of the compound's selectivity in that specific animal model.

Data Presentation

Table 1: Representative Dose-Response of an M3 Antagonist (Darifenacin) on Gastrointestinal Transit in Humans

Treatment GroupColonic Filling at 6h (%)Ascending Colon Emptying T50 (hours)Colonic Geometric Center at 24h
Placebo 59.6 ± 6.412.0 ± 1.52.8 ± 0.2
Darifenacin (7.5 mg) 34.4 ± 6.118.6 ± 1.92.4 ± 0.2
Darifenacin (15 mg) 20.4 ± 6.322.9 ± 2.61.9 ± 0.2
Data are presented as mean ± SE. Sourced from a study in healthy human subjects.

Table 2: In Vivo Potency of Various Muscarinic Antagonists in Pithed Rats

This table provides the dose (in mg/kg) required to produce a tenfold shift in the dose-response curve of the agonist methacholine (DR10), indicating the in vivo potency at M2 and M3 receptors.

CompoundM2 Receptor DR10 (Bradycardia)M3 Receptor DR10 (Depressor Response)
Darifenacin ~2.60.11
Oxybutynin 1.180.18
Solifenacin 0.400.18
Tolterodine 0.220.14
Data sourced from a study in pithed rats.

Experimental Protocols

Protocol 1: Upper Gastrointestinal Transit (Charcoal Meal Assay)

This protocol is a common method to assess gastric emptying and small intestinal transit.

  • Animal Preparation: Fast mice or rats for 6 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, IP, SC). The timing of administration should be based on the compound's pharmacokinetic profile to coincide with peak plasma levels during the transit measurement.

  • Marker Administration: At a predetermined time after drug administration (e.g., 30-60 minutes), administer a charcoal meal (typically 10% charcoal in 5% gum acacia) orally.

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine.

Protocol 2: Colonic Motility Assessment (Bead Expulsion Test)

This protocol is used to assess distal colonic transit.

  • Animal Preparation: No fasting is typically required for this assay.

  • Drug Administration: Administer this compound or vehicle.

  • Bead Insertion: At a predetermined time after drug administration, insert a small glass bead (e.g., 3 mm diameter) into the distal colon (approximately 2 cm from the anus) under light anesthesia.

  • Measurement: Record the time it takes for the animal to expel the bead. A maximum observation time should be set (e.g., 2 hours).

  • Data Analysis: Compare the bead expulsion time between treatment groups. An increase in expulsion time indicates decreased colonic motility.

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (ACh) ACh->M3R Binds to This compound This compound This compound->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway in Gastrointestinal Smooth Muscle.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimatization & Fasting (if required) Drug_Admin Administer this compound or Vehicle Animal_Prep->Drug_Admin Dose_Prep This compound Formulation & Dose Calculation Dose_Prep->Drug_Admin Wait Waiting Period (based on PK data) Drug_Admin->Wait Motility_Assay Perform GI Motility Assay (e.g., Charcoal Meal) Wait->Motility_Assay Data_Collection Collect & Measure Data (e.g., transit distance) Motility_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General Experimental Workflow for a Rodent Gastrointestinal Motility Study.

Troubleshooting_Logic Start Unexpected Experimental Outcome No_Effect No Effect Observed Start->No_Effect High_Variability High Variability Start->High_Variability Side_Effects Adverse Side Effects Start->Side_Effects Check_Dose Is the dose sufficient? No_Effect->Check_Dose Yes Check_Bioavailability Is bioavailability adequate? No_Effect->Check_Bioavailability No Check_Fasting Is fasting consistent? High_Variability->Check_Fasting Check_High_Dose Is the dose too high? Side_Effects->Check_High_Dose Check_Dose->Check_Bioavailability Check_Timing Is assay timing correct? Check_Bioavailability->Check_Timing Check_Stress Is animal stress minimized? Check_Fasting->Check_Stress Check_Technique Is administration technique consistent? Check_Stress->Check_Technique

Caption: Troubleshooting Logic for In Vivo Gastrointestinal Studies with this compound.

References

Troubleshooting variability in Zamifenacin functional assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing functional assays to characterize the activity of Zamifenacin, a selective muscarinic M3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor.[1][2][3] Its primary mechanism of action is to competitively block the binding of the endogenous agonist, acetylcholine, to the M3 receptor.[4] M3 receptors are G-protein coupled receptors (GPCRs) that couple to the Gq signaling pathway.[5]

Q2: Which functional assays are most common for characterizing this compound activity?

A2: The most common functional assays for this compound and other M3 receptor antagonists involve measuring the downstream effects of Gq protein activation. These include:

  • Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration that occurs upon M3 receptor activation.

  • Inositol Phosphate (IP) Accumulation Assays: These assays quantify the accumulation of inositol phosphates, particularly inositol monophosphate (IP1), which is a stable downstream metabolite of the IP3 signaling cascade initiated by Gq activation.

Q3: What cell lines are suitable for this compound functional assays?

A3: Cell lines endogenously expressing the muscarinic M3 receptor or, more commonly, recombinant cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the human M3 receptor (CHO-M3 or HEK-M3) are suitable for these assays.

M3 Receptor Signaling Pathway

The following diagram illustrates the Gq signaling pathway initiated by M3 receptor activation and the points of intervention for functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assay Assay Readouts M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor IP2 IP2 IP3->IP2 Metabolized to Ca Ca²⁺ ER->Ca Releases Calcium_Assay Calcium Flux Assay (Fluorescence) Ca->Calcium_Assay IP1 IP1 IP2->IP1 Metabolized to IP1_Assay IP1 Accumulation Assay (e.g., HTRF) IP1->IP1_Assay LiCl LiCl (Assay Component) LiCl->IP1 Inhibits degradation of Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Receptor Gq Signaling Pathway and Assay Targets.

Troubleshooting Guide: Calcium Flux Assays

This guide addresses common issues encountered during calcium flux assays for characterizing this compound.

Q1: Why is there high background fluorescence in my assay?

A1: High background fluorescence can mask the signal from agonist stimulation. Potential causes and solutions are outlined below.

Potential CauseRecommended Solution
Incomplete removal of extracellular dye Ensure thorough washing steps after dye loading to remove any residual extracellular dye.
Cell death or unhealthy cells Use cells with high viability (>95%). Dead or dying cells can take up the dye non-specifically. Optimize cell culture conditions.
Autofluorescence of compounds Test this compound and other compounds for intrinsic fluorescence at the assay wavelengths. If fluorescent, consider using a different calcium indicator dye with alternative excitation/emission spectra.
Suboptimal dye concentration Titrate the calcium indicator dye to determine the optimal concentration that provides a good signal-to-noise ratio without causing cellular toxicity.

Q2: The signal window (agonist-stimulated vs. basal) is too low. How can I improve it?

A2: A small signal window can make it difficult to accurately determine the inhibitory effect of this compound.

Potential CauseRecommended Solution
Low M3 receptor expression Use a cell line with confirmed high expression of the M3 receptor. Passage number can affect receptor expression; use cells at a consistent and low passage number.
Suboptimal agonist concentration Ensure the agonist (e.g., carbachol, acetylcholine) concentration used is at or near the EC80 to elicit a robust and consistent response.
Inadequate dye loading Optimize dye loading time and temperature. Ensure even dye distribution across the plate.
Cell density issues Optimize cell seeding density. Too few cells will result in a weak signal, while overgrown cells may respond poorly.

Q3: I'm observing high well-to-well variability in my results. What are the likely causes?

A3: High variability can lead to inconsistent IC50 values for this compound.

Potential CauseRecommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before plating and use calibrated multichannel pipettes for seeding.
Edge effects in the plate Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain a more uniform temperature and humidity.
Inaccurate liquid handling Calibrate and regularly service all pipettes and automated liquid handlers.
Time-dependent signal decay Read the plate as quickly as possible after agonist addition, as the calcium signal is transient. Ensure the plate reader is set up for kinetic reads.

Troubleshooting Guide: Inositol Phosphate (IP1) Accumulation Assays

This guide addresses common issues encountered during IP1 accumulation assays for this compound.

Q1: My basal IP1 level is very high in the absence of an agonist. Why?

A1: High basal IP1 levels can reduce the assay window.

Potential CauseRecommended Solution
Constitutive receptor activity Some cell lines may exhibit agonist-independent M3 receptor signaling.
Presence of serum in the assay medium Serum can contain components that stimulate GPCRs. It is recommended to serum-starve the cells or use a serum-free assay buffer.
Suboptimal LiCl concentration or incubation time Lithium chloride (LiCl) is used to inhibit the degradation of IP1. Optimize the concentration and pre-incubation time of LiCl to ensure effective inhibition without causing cytotoxicity.

Q2: The inhibitory effect of this compound is weaker than expected.

A2: This could be due to several factors affecting the assay's sensitivity.

Potential CauseRecommended Solution
Insufficient agonist stimulation Use an agonist concentration at the EC80 to ensure a strong and reproducible signal that can be effectively inhibited.
Inappropriate incubation times Optimize the incubation time for both the antagonist (this compound) and the agonist. A pre-incubation with this compound is typically required to allow it to reach equilibrium with the receptor.
Degradation of reagents Ensure all reagents, including the agonist and this compound, are properly stored and have not degraded. Prepare fresh dilutions for each experiment.

Experimental Workflow and Data Analysis

The following diagram outlines a typical experimental workflow for determining the potency of this compound.

Zamifenacin_Workflow cluster_prep Assay Preparation cluster_assay Antagonist Assay cluster_readout Detection & Analysis Cell_Culture Culture CHO-M3 cells Cell_Seeding Seed cells into assay plate Cell_Culture->Cell_Seeding Incubation Incubate overnight Cell_Seeding->Incubation Wash Wash cells with assay buffer Incubation->Wash Antagonist_Add Add serial dilutions of this compound Wash->Antagonist_Add Preincubation Pre-incubate Antagonist_Add->Preincubation Agonist_Add Add EC80 concentration of agonist (e.g., Carbachol) Preincubation->Agonist_Add Incubation_2 Incubate Agonist_Add->Incubation_2 Detection Measure signal (Fluorescence or HTRF) Incubation_2->Detection Data_Analysis Normalize data and plot dose-response curve Detection->Data_Analysis IC50_Calc Calculate IC50 value Data_Analysis->IC50_Calc

References

Technical Support Center: Addressing Species Differences in Zamifenacin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zamifenacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to inter-species differences in its metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the major known metabolites of this compound and what are the key metabolic pathways?

A1: The two major metabolites of this compound identified in preclinical studies are UK-80,178 (a catechol formed by the opening of the methylenedioxy ring) and UK-82,201 (a methylated product of the catechol).[1] The primary metabolic pathway involves Phase I oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions.[2][3]

Q2: Why are there significant differences in this compound metabolism across different species?

A2: Species differences in drug metabolism are a common challenge in drug development and are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly CYP450s.[4][5] These differences can be both qualitative (different metabolites are formed) and quantitative (the rate of metabolism varies). For example, the dog has been identified as a particularly sensitive species to this compound, which is suggested to be related to its specific metabolic profile of the catechol metabolite.

Q3: Which in vitro models are most appropriate for studying this compound metabolism?

A3: The most commonly used and recommended in vitro models for studying the metabolism of new chemical entities like this compound are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, especially CYP450s. They are useful for determining metabolic stability and identifying the CYP enzymes involved in metabolism.

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more complete picture of a drug's metabolism, including conjugation reactions.

Q4: How can I identify the specific CYP450 enzymes responsible for this compound metabolism?

A4: A "CYP reaction phenotyping" study should be conducted. This can be achieved through two main approaches:

  • Recombinant Human CYP Enzymes: Incubating this compound with a panel of individual, expressed CYP enzymes to see which ones metabolize the compound.

  • Chemical Inhibition in Human Liver Microsomes: Using known selective inhibitors for different CYP isoforms during incubation with this compound to see which inhibitor blocks its metabolism.

Troubleshooting Guide

Issue 1: High variability in metabolic stability results between experiments.

  • Possible Cause: Inconsistent thawing and handling of cryopreserved liver microsomes or hepatocytes.

  • Troubleshooting Steps:

    • Ensure rapid thawing of cryopreserved materials in a 37°C water bath.

    • Do not refreeze microsomes more than twice, as this can compromise enzymatic activity.

    • Use pre-warmed incubation buffers and maintain a constant temperature of 37°C throughout the experiment.

    • Ensure consistent and gentle agitation during incubation.

Issue 2: Discrepancy between in vitro metabolic data and in vivo pharmacokinetic data.

  • Possible Cause 1: The chosen in vitro model (e.g., liver microsomes) may not fully represent the in vivo situation.

  • Troubleshooting Steps:

    • If initial studies were conducted in liver microsomes, consider follow-up studies in hepatocytes to include the contribution of Phase II metabolism.

    • Investigate the potential role of extrahepatic metabolism (e.g., in the intestine) by using intestinal microsomes or S9 fractions.

  • Possible Cause 2: The animal species used for in vivo studies has a significantly different metabolic profile compared to humans.

  • Troubleshooting Steps:

    • Conduct comparative in vitro metabolism studies using liver microsomes or hepatocytes from multiple species (e.g., human, rat, dog, monkey) early in development.

    • Compare the metabolite profiles to identify the species that most closely resembles human metabolism.

Issue 3: Difficulty in detecting and identifying low-level metabolites.

  • Possible Cause: Insufficient sensitivity of the analytical method.

  • Troubleshooting Steps:

    • Utilize high-resolution mass spectrometry (HRMS) for improved mass accuracy and sensitivity.

    • Optimize the sample preparation method to minimize matrix effects and concentrate the metabolites.

    • Employ data mining techniques such as mass defect filtering and background subtraction to help distinguish potential metabolites from endogenous components.

Data Presentation

Table 1: Example Metabolic Stability of this compound in Liver Microsomes from Different Species
SpeciesHalf-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Rat2527.7
Dog1546.2
Monkey5512.6
Note: This table contains example data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Example Metabolite Formation in Hepatocytes from Different Species (% of Total Metabolites)
MetaboliteHumanRatDogMonkey
UK-80,178 (Catechol)35456030
UK-82,201 (Methylated)50302555
Other15251515
Note: This table contains example data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of this compound in Liver Microsomes
  • Materials and Reagents:

    • Cryopreserved liver microsomes (human, rat, dog, monkey)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (for reaction termination)

    • Internal standard (for analytical quantification)

  • Procedure:

    • Rapidly thaw cryopreserved liver microsomes in a 37°C water bath.

    • Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the incubation mixture by adding the diluted microsomes and the NADPH regenerating system to a microcentrifuge tube. Pre-warm at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

    • Incubate at 37°C with gentle agitation.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Protocol 2: Metabolite Identification of this compound using LC-MS/MS
  • Sample Preparation:

    • Use the supernatant from the metabolic stability assay (Protocol 1).

  • LC-MS/MS System:

    • A high-resolution mass spectrometer coupled with a UHPLC system is recommended.

  • Liquid Chromatography (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound and its metabolites (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Example Conditions):

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Mode: Full scan for metabolite profiling and product ion scan (tandem MS) for structural elucidation.

    • Data Analysis: Use metabolite identification software to search for expected metabolites (e.g., addition of an oxygen atom for hydroxylation) and to identify unexpected biotransformations. Compare fragmentation patterns of metabolites with the parent drug to propose sites of metabolism.

Visualizations

Zamifenacin_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI CYP450 Enzymes UK80178 UK-80,178 (Catechol) PhaseI->UK80178 PhaseII_Catechol Phase II Metabolism (Conjugation) UK80178->PhaseII_Catechol Methylation Methylation UK80178->Methylation Conjugated_Catechol Conjugated Catechol (Excreted) PhaseII_Catechol->Conjugated_Catechol UK82201 UK-82,201 (Methylated Product) Methylation->UK82201 PhaseII_Methylated Phase II Metabolism (Conjugation) UK82201->PhaseII_Methylated Conjugated_Methylated Conjugated Methylated Product (Excreted) PhaseII_Methylated->Conjugated_Methylated

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_data Data Interpretation Microsomes Liver Microsomes (Human, Rat, Dog, Monkey) Incubation Incubate with this compound Microsomes->Incubation Hepatocytes Hepatocytes (Human, Rat, Dog, Monkey) Hepatocytes->Incubation Quench Quench Reaction & Protein Precipitation Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS MetabolicStability Determine Metabolic Stability (t1/2, Clint) LCMS->MetabolicStability MetaboliteID Identify Metabolites LCMS->MetaboliteID Comparison Cross-Species Comparison MetabolicStability->Comparison MetaboliteID->Comparison

Caption: Workflow for in vitro metabolism studies.

Troubleshooting_Logic Start Inconsistent Metabolism Data CheckHandling Review Microsome/ Hepatocyte Handling Start->CheckHandling High Variability CompareModels Compare In Vitro Models (Microsomes vs. Hepatocytes) Start->CompareModels In Vitro/In Vivo Disconnect OptimizeLCMS Optimize LC-MS/MS Method Start->OptimizeLCMS Poor Metabolite Detection CheckAssay Verify Assay Conditions (Temp, Time, Reagents) CheckHandling->CheckAssay If handling is correct CompareSpecies Conduct Cross-Species Comparison CompareModels->CompareSpecies If disconnect persists

Caption: Troubleshooting logic for metabolism assays.

References

How to control for Zamifenacin's anticholinergic side effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the anticholinergic side effects of Zamifenacin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary anticholinergic side effects?

A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] Its primary therapeutic action is the relaxation of smooth muscle, making it a candidate for treating conditions like irritable bowel syndrome (IBS).[1][2] While designed for gut selectivity, like other anticholinergic agents, it can cause side effects by blocking M3 receptors in other tissues. The most common anticholinergic side effects observed in preclinical and clinical studies include dry mouth (xerostomia), constipation, and potentially blurred vision and urinary retention at higher doses.[3]

Q2: Why is it important to control for these side effects in my in vivo research?

A2: Controlling for anticholinergic side effects is crucial for several reasons:

  • Targeted Efficacy Assessment: Uncontrolled side effects can confound the interpretation of your experimental results, making it difficult to isolate and accurately measure the intended therapeutic effects of this compound on your target organ system.

  • Animal Welfare: Managing side effects like constipation and urinary retention is essential for maintaining the health and welfare of the experimental animals.

  • Translational Relevance: Understanding how to mitigate side effects in preclinical models can provide valuable insights for future clinical development and patient management strategies.

Q3: What are the main strategies to control for this compound's anticholinergic side effects in vivo?

A3: The primary strategies involve:

  • Co-administration with a Cholinergic Agonist: A peripherally acting muscarinic agonist, such as pilocarpine, can be used to counteract the peripheral anticholinergic effects like dry mouth.

  • Reversal with an Acetylcholinesterase Inhibitor: An agent like physostigmine can increase the levels of acetylcholine, thereby overcoming the receptor blockade by this compound. This can be used to reverse both central and peripheral effects.

  • Dose Optimization: Carefully titrating the dose of this compound to the lowest effective level can help minimize off-target effects.

Q4: How can I differentiate between central and peripheral anticholinergic effects in my animal models?

A4: Differentiating between central and peripheral effects can be achieved by:

  • Behavioral Tests: Central anticholinergic effects can manifest as changes in locomotion, memory, and learning. Specific behavioral assays can be employed to assess these functions.

  • Pharmacological Tools: The use of quaternary ammonium anticholinergics, which do not readily cross the blood-brain barrier, can help distinguish between central and peripheral actions in comparative studies.

  • Direct Measurement: Peripheral effects like reduced salivation and gut motility can be directly quantified.

Troubleshooting Guides

Issue 1: Significant reduction in salivary flow observed in mice treated with this compound, potentially affecting animal well-being and data interpretation.

Potential Cause Troubleshooting Step Expected Outcome
M3 receptor blockade in salivary glandsCo-administer a muscarinic agonist like pilocarpine.Restoration of normal or near-normal salivary flow.
Dehydration due to reduced water intakeEnsure easy access to water and monitor hydration status.Maintained hydration and general animal health.
This compound dose is too highPerform a dose-response study to identify the minimal effective dose.Reduced side effect severity while maintaining therapeutic efficacy.

Issue 2: Animals exhibiting signs of constipation or reduced gastrointestinal motility after this compound administration.

Potential Cause Troubleshooting Step Expected Outcome
M3 receptor blockade in the gut smooth muscleCo-administer a pro-motility agent that does not interfere with the primary experimental endpoint.Normalization of fecal output and gastrointestinal transit time.
This compound dose is too highReduce the dose of this compound to the lowest effective level.Alleviation of constipation while preserving the desired therapeutic effect.
Inadequate hydrationProvide supplemental hydration and monitor water intake.Improved stool consistency and frequency.

Issue 3: Unexpected behavioral changes in animals suggesting central nervous system (CNS) effects.

Potential Cause Troubleshooting Step Expected Outcome
This compound crossing the blood-brain barrierAdminister physostigmine, an acetylcholinesterase inhibitor that crosses the blood-brain barrier, to reverse central anticholinergic effects.Reversal of the observed behavioral changes.
Off-target pharmacological effectsConduct a thorough literature review and consider additional control experiments to investigate other potential receptor interactions.A clearer understanding of the mechanism behind the observed behavioral effects.
Stress from experimental proceduresRefine animal handling and experimental protocols to minimize stress.Reduction in non-drug-related behavioral alterations.

Experimental Protocols

Protocol 1: Co-administration of Pilocarpine to Mitigate this compound-Induced Xerostomia in Mice

Objective: To counteract the reduction in salivary flow caused by this compound by co-administering the muscarinic agonist pilocarpine.

Materials:

  • This compound

  • Pilocarpine hydrochloride

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton balls or absorbent swabs

  • Microcentrifuge tubes

Procedure:

  • Administer this compound to the experimental group at the desired dose and route.

  • After a predetermined time (based on the pharmacokinetics of this compound), administer a low dose of pilocarpine hydrochloride (e.g., 0.1-0.5 mg/kg, s.c.). A dose-response curve for pilocarpine's effect on salivation should be established beforehand to determine the optimal dose that counteracts the anticholinergic effect without causing excessive salivation.

  • Anesthetize the mouse.

  • Carefully place a pre-weighed cotton ball or absorbent swab into the mouse's oral cavity for a fixed period (e.g., 5 minutes).

  • Remove the cotton ball/swab and immediately place it in a pre-weighed microcentrifuge tube.

  • Weigh the tube containing the saliva-soaked cotton ball/swab.

  • Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball/swab.

  • Compare the saliva production between the this compound-only group, the this compound + pilocarpine group, and a vehicle control group.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Mean Saliva Production (mg/5 min) ± SD% Change from Control
Vehicle Control-15.2 ± 2.1-
This compound104.5 ± 1.2-70.4%
This compound + Pilocarpine10 + 0.212.8 ± 1.9-15.8%
Protocol 2: Assessment of Gastrointestinal Motility using the Phenol Red Meal Assay in Rats

Objective: To quantify the effect of this compound on gastrointestinal transit and to assess the efficacy of a counteracting agent.

Materials:

  • This compound

  • Potential counteracting agent (e.g., a pro-motility drug)

  • Phenol red (non-absorbable marker)

  • Methylcellulose

  • Stomach gavage needle

  • Spectrophotometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle control to the respective groups.

  • After the appropriate pre-treatment time, administer the counteracting agent to the relevant group.

  • Administer a test meal containing a known concentration of phenol red in methylcellulose via oral gavage.

  • After a set time (e.g., 20 minutes), euthanize the animals.

  • Carefully dissect the gastrointestinal tract and divide it into the stomach and small intestine. The small intestine can be further divided into segments.

  • Homogenize each segment in a known volume of alkaline solution to extract the phenol red.

  • Centrifuge the homogenates and measure the absorbance of the supernatant at 560 nm.

  • Calculate the amount of phenol red in each segment and express the gastrointestinal transit as the percentage of the marker that has moved out of the stomach and along the small intestine.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg)Gastric Emptying (%) ± SDIntestinal Transit (% of total distance) ± SD
Vehicle Control-85.3 ± 5.472.1 ± 6.8
This compound542.1 ± 6.235.4 ± 5.1
This compound + Counter-agent5 + X75.8 ± 7.165.9 ± 7.3

Visualizations

Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 Intervention Points Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Increase->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion Ca_Increase->Glandular_Secretion This compound This compound This compound->M3_Receptor Blocks Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Activates

Caption: M3 Muscarinic Receptor Signaling and Intervention Points.

Experimental_Workflow cluster_0 Phase 1: Baseline and Dosing cluster_1 Phase 2: Side Effect Assessment cluster_2 Phase 3: Data Analysis start Start animal_groups Randomize Animals into Groups: 1. Vehicle Control 2. This compound Only 3. This compound + Control Agent start->animal_groups dosing Administer Treatments animal_groups->dosing saliva_collection Measure Salivary Secretion dosing->saliva_collection gi_motility Assess Gastrointestinal Motility dosing->gi_motility behavioral_tests Conduct Behavioral Assays dosing->behavioral_tests data_analysis Quantitative Analysis and Comparison saliva_collection->data_analysis gi_motility->data_analysis behavioral_tests->data_analysis conclusion Conclusion data_analysis->conclusion Logical_Relationship This compound This compound M3_Blockade M3 Receptor Blockade This compound->M3_Blockade Therapeutic_Effect Therapeutic Effect (e.g., Gut Relaxation) M3_Blockade->Therapeutic_Effect Side_Effects Anticholinergic Side Effects (e.g., Dry Mouth, Constipation) M3_Blockade->Side_Effects Isolated_Therapeutic_Effect Isolated Therapeutic Effect (Primary Endpoint) Therapeutic_Effect->Isolated_Therapeutic_Effect Control_Measures Control Measures (e.g., Pilocarpine, Physostigmine) Control_Measures->Side_Effects Counteracts

References

Enhancing the selectivity of Zamifenacin in tissue bath experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zamifenacin in tissue bath experiments, with a focus on enhancing and verifying its selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3][4][5] Its mechanism of action involves competitively blocking the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways that lead to smooth muscle contraction.

Q2: What is the reported selectivity profile of this compound?

A2: this compound demonstrates significant selectivity for the M3 receptor over other muscarinic receptor subtypes. Functional studies have shown it to be substantially more potent at M3 receptors in tissues like the guinea pig ileum and oesophageal muscularis mucosae compared to M2 receptors in the atria. Radioligand binding studies have also confirmed its higher affinity for the M3 receptor subtype.

Q3: Why is it crucial to confirm this compound's selectivity in my specific tissue bath experiment?

A3: While this compound is known to be M3 selective, the degree of selectivity can vary depending on the tissue preparation and experimental conditions. Confirming selectivity in your specific model is essential for accurate interpretation of results and to ensure that the observed effects are indeed mediated by M3 receptor blockade.

Q4: What are the key signaling pathways activated by M3 muscarinic receptors?

A4: M3 muscarinic receptors are G-protein coupled receptors that primarily couple to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction This compound This compound This compound->M3R Blocks

Diagram 1: M3 Muscarinic Receptor Signaling Pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in tissue response to agonist. 1. Inconsistent tissue preparation. 2. Inadequate equilibration time. 3. Temperature fluctuations in the tissue bath. 4. Issues with buffer aeration.1. Ensure uniform dissection and handling of tissue segments. Avoid over-stretching the tissue. 2. Allow for a sufficient equilibration period (typically 60-90 minutes) with regular buffer changes. 3. Use a reliable water jacket and thermostat to maintain a constant temperature (usually 37°C). 4. Ensure a consistent and fine stream of carbogen (95% O2 / 5% CO2) bubbles that does not physically disturb the tissue.
This compound appears less potent than expected. 1. Incorrect drug concentration calculation. 2. Adsorption of the drug to tubing or the tissue bath. 3. Degradation of this compound stock solution.1. Double-check all calculations for dilutions. Prepare fresh stock solutions. 2. Consider using silanized glassware to minimize adsorption. 3. Store stock solutions appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Schild plot slope is not equal to 1. 1. The antagonism is not competitive. 2. Insufficient equilibration time with the antagonist. 3. Presence of multiple receptor subtypes mediating the response. 4. Experimental artifact.1. A slope significantly different from unity may suggest a non-competitive or allosteric mechanism of action. 2. Ensure adequate pre-incubation time with this compound before adding the agonist. 3. This could indicate that M3 is not the only receptor mediating contraction in your tissue. Consider using other subtype-selective antagonists to dissect the response. 4. Review all experimental parameters for consistency.
Tissue responsiveness declines over the course of the experiment. 1. Tissue viability is decreasing. 2. Tachyphylaxis to the agonist.1. Ensure the physiological salt solution (PSS) is correctly prepared and continuously aerated. Check the pH of the buffer at the experimental temperature. 2. If using cumulative concentration-response curves, ensure sufficient time between additions. For agonists known to cause rapid desensitization, a non-cumulative approach may be better.

Experimental Protocols

Protocol 1: Determining the pA2 of this compound using a Schild Analysis

This protocol outlines the steps to determine the affinity (pA2 value) of this compound for the M3 receptor in an isolated smooth muscle preparation (e.g., guinea pig ileum or bladder detrusor).

1. Tissue Preparation:

  • Euthanize the animal according to approved institutional guidelines.

  • Dissect the desired tissue (e.g., ileum or bladder) and place it in cold, aerated Physiological Salt Solution (PSS).

  • Prepare tissue strips of appropriate dimensions and mount them in tissue baths containing PSS at 37°C, aerated with 95% O2 / 5% CO2.

2. Equilibration:

  • Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Wash the tissues with fresh PSS every 15-20 minutes during equilibration.

3. Viability Check:

  • Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability.

  • Wash out the KCl and allow the tissues to return to baseline.

4. Schild Analysis Workflow:

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Mount Tissue & Equilibrate B Check Viability (e.g., KCl) A->B C Control Agonist CRC B->C D Washout C->D E Incubate with this compound (Concentration 1) D->E F Repeat Agonist CRC E->F G Washout F->G H Incubate with this compound (Concentration 2) G->H I Repeat Agonist CRC H->I J ... I->J K Calculate Dose Ratios J->K L Construct Schild Plot K->L M Determine pA2 L->M

Diagram 2: Experimental workflow for a Schild analysis.
  • a. Control Concentration-Response Curve (CRC): Generate a cumulative CRC to a suitable muscarinic agonist (e.g., carbachol).

  • b. Washout: Thoroughly wash the tissues to remove the agonist and allow them to return to baseline.

  • c. Antagonist Incubation: Add a known concentration of this compound to the tissue bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

  • d. Repeat CRC: In the presence of this compound, repeat the agonist CRC. A rightward shift in the curve should be observed.

  • e. Repeat: Repeat steps b-d with increasing concentrations of this compound.

5. Data Analysis:

  • a. Calculate Dose Ratios (DR): For each concentration of this compound, calculate the dose ratio by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • b. Construct Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

  • c. Determine pA2: Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should be close to 1. The pA2 value is the x-intercept of the regression line.

Quantitative Data Summary

The following table summarizes the reported affinity values for this compound from functional studies in various tissues.

Tissue Receptor Subtype pA2 / pKb Value Reference
Guinea Pig IleumM39.31 ± 0.06
Guinea Pig Oesophageal Muscularis MucosaeM38.84 ± 0.04
Guinea Pig TracheaM38.16 ± 0.04
Guinea Pig Urinary BladderM37.57 ± 0.15
Guinea Pig Left AtriaM26.60 ± 0.04
Canine Saphenous VeinPutative M17.93 ± 0.09

The following table summarizes the reported binding affinities (pKi) of this compound for different muscarinic receptor subtypes.

Tissue Source (Receptor) Receptor Subtype pKi Value Reference
Rat Cerebral CortexM17.90 ± 0.08
Rat MyocardiumM27.93 ± 0.13
Rat Submaxillary GlandM38.52 ± 0.04
Rabbit LungM47.78 ± 0.04

References

Technical Support Center: Interpreting Unexpected Results in Zamifenacin Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zamifenacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your binding affinity assays.

Frequently Asked Questions (FAQs)

Q1: My calculated pKi for this compound at the M3 receptor is lower than the published values. What are the potential causes?

Several factors can contribute to a lower-than-expected binding affinity for this compound at the M3 muscarinic receptor. Consider the following possibilities:

  • Experimental Conditions:

    • Buffer Composition: The pH, ionic strength, and presence of specific ions in your assay buffer can significantly influence ligand binding. Ensure your buffer conditions are optimized and consistent with established protocols.

    • Incubation Time and Temperature: Insufficient incubation time may prevent the binding reaction from reaching equilibrium, leading to an underestimation of affinity. Conversely, excessively long incubation times or high temperatures can lead to receptor degradation.

    • Radioligand Concentration: An inaccurate concentration of the radioligand can affect the competition binding curve and the calculated Ki value. Always verify the concentration and specific activity of your radioligand stock.

  • Receptor Preparation:

    • Tissue Source and Preparation: The expression levels and coupling of M3 receptors to G-proteins can vary between different tissues and cell lines. This can influence the binding affinity of antagonists.[1] For instance, this compound shows different apparent affinities for the M3 receptor in guinea-pig ileum versus trachea.[1]

    • Receptor Integrity: Degradation of the receptor during membrane preparation or storage will result in lower specific binding and can affect affinity measurements. Ensure proper handling and storage of your receptor preparations.

  • Data Analysis:

    • Incorrect Cheng-Prusoff Equation Parameters: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) requires an accurate Kd value for the radioligand. This Kd should be determined under the same experimental conditions as your competition assay.

    • Inappropriate Curve Fitting: Using a suboptimal non-linear regression model to fit your competition data can lead to an inaccurate IC50 value.

Q2: I am observing significant variability in this compound's M3/M2 selectivity between experiments. Why might this be happening?

The degree of M3/M2 receptor selectivity for this compound can be influenced by the specific experimental setup.[1] Here are some key factors to investigate:

  • Choice of Radioligand: Different radioligands can display varying affinities for receptor subtypes, which can impact the calculated Ki values for your test compound.

  • Tissue-Specific Factors: As mentioned previously, the cellular environment, including the specific G-proteins the receptors are coupled to, can alter the conformation of the receptor and thus the binding affinity of ligands.[2] The M3 receptor is known to couple to different G-protein families, which could vary by tissue.

  • Functional vs. Binding Assays: Discrepancies in selectivity can arise when comparing results from radioligand binding assays (which measure direct binding) and functional assays (which measure the biological response). For example, the pKi of this compound at the M2 receptor from radioligand binding studies can differ from the apparent affinity (pA2) determined in functional studies on atrial tissue.[1]

Q3: My non-specific binding is very high in my this compound binding assay. How can I reduce it?

High non-specific binding (NSB) can mask the specific binding signal and compromise the accuracy of your results. Here are some strategies to reduce NSB:

  • Optimize Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.

  • Adjust Incubation Conditions: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that specific binding still reaches equilibrium.

  • Optimize Washing Steps: In filtration assays, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Reduce Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.

  • Consider Radioligand Properties: Highly lipophilic radioligands tend to exhibit higher non-specific binding. If possible, consider using a more hydrophilic alternative.

Data Presentation: this compound Binding Affinities

The following tables summarize the reported binding affinities (pKi) and functional antagonist potencies (pA2) of this compound for muscarinic receptor subtypes from various studies.

Table 1: this compound pKi Values from Radioligand Binding Studies

Receptor SubtypeTissue/Cell LinepKi (mean ± SEM)Reference
M1Rat Cerebral Cortex7.90 ± 0.08
M2Rat Myocardium7.93 ± 0.13
M3Rat Submaxillary Gland8.52 ± 0.04
M4Rabbit Lung7.78 ± 0.04
M3Recombinant (CHO-K1 cells)8.52
M2Recombinant (CHO-K1 cells)7.93
M1Recombinant (CHO-K1 cells)7.90
M4Recombinant (CHO-K1 cells)7.78
M5Recombinant (CHO-K1 cells)7.6

Table 2: this compound pA2 Values from Functional Studies

Receptor Subtype (Putative)TissuepA2 (mean ± SEM)Reference
M1Canine Saphenous Vein7.93 ± 0.09
M2Guinea-pig Left Atria6.60 ± 0.04
M3Guinea-pig Ileum9.31 ± 0.06
M3Guinea-pig Oesophageal Muscularis Mucosae8.84 ± 0.04
M3Guinea-pig Trachea8.16 ± 0.04
M3Guinea-pig Urinary Bladder7.57 ± 0.15

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound using [³H]-N-methylscopolamine ([³H]NMS)

This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic receptors (e.g., M3) expressed in cell membranes.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

    • Prepare the [³H]NMS solution in assay buffer at a concentration approximately equal to its Kd for the target receptor.

    • Prepare the atropine solution for determining non-specific binding.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM atropine.

    • Competition wells: Add 50 µL of the corresponding this compound dilution.

  • Binding Reaction:

    • To all wells, add 50 µL of the [³H]NMS solution.

    • Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well. The final volume should be 250 µL.

    • Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter mat using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat.

    • Add scintillation fluid to each well.

    • Count the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average TB counts.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis (sigmoidal dose-response with a variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]NMS and Kd is its dissociation constant for the receptor.

Visualizations

M3_Signaling_Pathway This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonist (Blocks ACh binding) ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor (on ER) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Opens channel Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Troubleshooting_Workflow Start Unexpected this compound Binding Affinity Result Check_Protocols Review Experimental Protocol Start->Check_Protocols Check_Reagents Verify Reagent Quality and Concentrations Start->Check_Reagents Check_Data_Analysis Re-evaluate Data Analysis Start->Check_Data_Analysis Protocol_Issue Protocol Deviation? Check_Protocols->Protocol_Issue Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Analysis_Issue Data Analysis Error? Check_Data_Analysis->Analysis_Issue Protocol_Issue->Check_Reagents No Optimize_Protocol Optimize Assay Conditions (Incubation, Buffer, etc.) Protocol_Issue->Optimize_Protocol Yes Reagent_Issue->Check_Data_Analysis No Prepare_New_Reagents Prepare Fresh Reagents (Radioligand, Membranes) Reagent_Issue->Prepare_New_Reagents Yes Tissue_Variation Consider Tissue-Specific Receptor Properties Analysis_Issue->Tissue_Variation No Correct_Analysis Correct Data Analysis (Cheng-Prusoff, Curve Fit) Analysis_Issue->Correct_Analysis Yes Compare_Tissues Compare with Data from Different Tissues/Cell Lines Tissue_Variation->Compare_Tissues Resolved Result is Now Expected Optimize_Protocol->Resolved Prepare_New_Reagents->Resolved Correct_Analysis->Resolved Unresolved Result Still Unexpected Compare_Tissues->Unresolved Further_Investigation Further Investigation Needed (e.g., Functional Assays) Unresolved->Further_Investigation

Caption: General Workflow for Troubleshooting Unexpected Binding Assay Results.

Affinity_Discrepancy_Diagnosis Start Discrepancy in this compound Affinity/Selectivity Compare_Assay_Types Comparing Binding vs. Functional Assay Data? Start->Compare_Assay_Types Binding_vs_Functional Binding assays measure direct interaction. Functional assays measure biological response. Discrepancies can arise from differences in receptor coupling and signal amplification. Compare_Assay_Types->Binding_vs_Functional Yes Compare_Tissues Comparing Data from Different Tissues/Cell Lines? Compare_Assay_Types->Compare_Tissues No Tissue_Differences Tissue-specific factors like receptor expression levels, G-protein coupling, and allosteric modulators can alter apparent affinity. Compare_Tissues->Tissue_Differences Yes Check_Experimental_Setup Consistent Experimental Conditions? Compare_Tissues->Check_Experimental_Setup No Check_Experimental_Setup->Start Yes, but still discrepant Experimental_Variables Variations in buffer, temperature, incubation time, or radioligand can lead to inconsistent results. Refer to Troubleshooting Workflow. Check_Experimental_Setup->Experimental_Variables No

Caption: Decision Tree for Diagnosing Inconsistent this compound Affinity Values.

References

Zamifenacin Compounds: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Zamifenacin compounds. It includes frequently asked questions and troubleshooting guides to address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended temperatures for long-term storage of this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at low temperatures. A supplier recommends storing stock solutions at -80°C for up to two years or at -20°C for up to one year[1]. For the fumarate salt of this compound, another supplier suggests storage at +4°C with desiccation[2].

Q2: How should I handle this compound for in vivo experiments?

It is recommended to prepare fresh working solutions for in vivo experiments on the day of use[1]. This practice minimizes the risk of degradation or contamination that might occur in lower concentration solutions stored for extended periods.

Q3: What is the recommended storage condition for solid this compound?

For solid forms of this compound, particularly this compound fumarate, storage at +4°C under desiccated conditions is recommended to maintain its integrity[2]. It is also advisable to protect the solid compound from light and moisture, which are common factors that can affect the stability of pharmaceutical compounds[3].

Q4: Are there any specific solvents recommended for creating this compound stock solutions for long-term storage?

While specific long-term storage solvents are not detailed in the available literature, DMSO is a common solvent for creating stock solutions of many organic molecules. For immediate use, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been mentioned. When preparing a stock solution for long-term storage, ensure the solvent is of high purity and anhydrous to prevent degradation.

Q5: How sensitive is this compound to light and humidity?

Quantitative Data Summary

For easy reference, the following table summarizes the recommended long-term storage conditions for this compound.

Compound FormStorage TemperatureDurationAdditional Notes
Stock Solution-80°CUp to 2 yearsUse within 2 years of storage.
Stock Solution-20°CUp to 1 yearUse within 1 year of storage.
This compound Fumarate (Solid)+4°CNot specifiedStore with a desiccant.

Troubleshooting Guide

Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?

  • Possible Cause: The solubility of this compound may be limited in the chosen solvent at lower temperatures.

  • Solution: Gently warm the solution and use sonication to aid in redissolving the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Always ensure the compound is fully dissolved before use.

Q2: My this compound solution has changed color over time. Is it still viable?

  • Possible Cause: A color change may indicate degradation of the compound. This can be caused by exposure to light, air (oxidation), or reactive impurities in the solvent.

  • Solution: It is recommended to discard the discolored solution and prepare a fresh one. To prevent this in the future, store solutions in amber vials, purge the headspace with an inert gas like argon or nitrogen before sealing, and use high-purity, anhydrous solvents.

Q3: I am seeing a decrease in the expected activity of this compound in my assays. Could this be a storage issue?

  • Possible Cause: A loss of potency can be due to chemical degradation. This may happen if the compound has been stored for longer than the recommended duration, at an inappropriate temperature, or has undergone multiple freeze-thaw cycles.

  • Solution: Verify the storage conditions and duration. If they are within the recommended guidelines, consider performing an analytical check on the compound's purity, for instance, using HPLC. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample and monitoring its stability over time.

Materials:

  • This compound sample (solid or in solution)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. Aromatic compounds often absorb around 254 nm.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • The purity can be estimated by the relative area of the main peak compared to the total area of all peaks.

    • For stability studies, analyze samples at different time points under various storage conditions and compare the chromatograms to the initial analysis to detect any increase in impurity peaks or a decrease in the main peak area.

Visualizations

Caption: Workflow for optimal handling and storage of this compound.

Zamifenacin_Troubleshooting cluster_precipitation Precipitation After Thawing cluster_color_change Solution Color Change cluster_activity_loss Decreased Biological Activity start Problem Observed with This compound Solution precip_cause Possible Cause: Limited Solubility start->precip_cause Is there precipitation? color_cause Possible Cause: Degradation (Light/Oxidation) start->color_cause Has the color changed? activity_cause Possible Cause: Chemical Degradation start->activity_cause Is activity reduced? precip_solution Solution: Gently warm and sonicate. Consider lower concentration. precip_cause->precip_solution Address with color_solution Solution: Discard and prepare fresh. Store in amber vials, use inert gas. color_cause->color_solution Address with activity_solution Solution: Verify storage conditions. Avoid freeze-thaw cycles. Check purity with HPLC. activity_cause->activity_solution Address with

Caption: Troubleshooting guide for common this compound storage issues.

References

Validation & Comparative

A Comparative Guide to the M3 Muscarinic Receptor Selectivity of Zamifenacin and Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M3 muscarinic receptor selectivity profiles of zamifenacin and darifenacin, two potent antagonists. The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the nuanced pharmacological differences between these compounds.

Introduction

Muscarinic M3 receptors, predominantly coupled to Gq/11 proteins, play a crucial role in mediating smooth muscle contraction, glandular secretion, and neurotransmission. Their involvement in various physiological processes has made them a key target for therapeutic intervention in conditions such as overactive bladder (OAB) and irritable bowel syndrome (IBS). Both this compound and darifenacin are selective M3 receptor antagonists; however, their selectivity profiles across the five muscarinic receptor subtypes (M1-M5) exhibit distinct characteristics. This guide aims to delineate these differences through a comprehensive review of their binding affinities and functional activities.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (expressed as pKi values) of this compound and darifenacin for the human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

Disclaimer: The pKi values for this compound and darifenacin presented in this table are compiled from different studies. Direct comparison should be made with caution as experimental conditions may have varied between studies.

Table 1: this compound Binding Affinities (pKi) for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi
M17.90
M27.93
M38.52
M47.78
M5Not Reported

Table 2: Darifenacin Binding Affinities (pKi) for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi
M18.2
M27.4
M39.1
M47.3
M58.0

Table 3: M3 Receptor Selectivity Ratios

CompoundM3 vs M1 (fold)M3 vs M2 (fold)M3 vs M4 (fold)M3 vs M5 (fold)
This compound~4.2~3.9~5.5Not Reported
Darifenacin~7.9~50.1~63.1~12.6

Note: Fold selectivity is calculated from the pKi values (Fold Selectivity = 10^(pKi(M3) - pKi(subtype))).

Based on the available data, darifenacin demonstrates a higher degree of selectivity for the M3 receptor over the other muscarinic subtypes, particularly the M2 receptor, when compared to this compound.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional antagonism studies. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Determining pKi Values

This protocol outlines a typical competitive radioligand binding assay used to determine the affinity of a test compound (e.g., this compound or darifenacin) for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (unlabeled antagonist) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain cell membranes, the radioligand, and the non-specific binding control.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay for Determining pA2 Values

This protocol describes a functional assay to determine the potency of an antagonist in inhibiting an agonist-induced response.

Objective: To determine the pA2 value of an antagonist, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Materials:

  • Isolated tissue preparation expressing the target receptor (e.g., guinea pig ileum for M3 receptors).

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Muscarinic agonist (e.g., carbachol).

  • Test antagonist (e.g., this compound or darifenacin) at various concentrations.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath and record the contractile response at each concentration to generate a control concentration-response curve.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist to the organ bath and incubate for a predetermined time.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat: Repeat steps 3 and 4 with different concentrations of the antagonist.

  • Data Analysis:

    • Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

    • The pA2 value is the x-intercept of the Schild plot. A linear regression of the Schild plot should have a slope not significantly different from 1 for competitive antagonism.

Mandatory Visualization

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R on Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Contributes to Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Releases Ca²⁺ Ca_cyto->Cellular_Response Leads to This compound This compound This compound->M3_Receptor Antagonist Darifenacin Darifenacin Darifenacin->M3_Receptor Antagonist

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare Cell Membranes with M3 Receptors step1 Incubate Membranes, Radioligand & Test Compound prep1->step1 prep2 Prepare Radioligand ([³H]-NMS) prep2->step1 prep3 Prepare Test Compound (this compound or Darifenacin) prep3->step1 step2 Separate Bound from Unbound via Filtration step1->step2 step3 Wash Filters step2->step3 step4 Measure Radioactivity (Scintillation Counting) step3->step4 analysis1 Determine IC50 from Competition Curve step4->analysis1 analysis2 Calculate Ki using Cheng-Prusoff Equation analysis1->analysis2

A Head-to-Head In Vitro Comparison of Zamifenacin and Oxybutynin Potency at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of muscarinic receptor antagonists, both Zamifenacin and oxybutynin are notable for their therapeutic applications, particularly in managing conditions like overactive bladder. Their efficacy is intrinsically linked to their potency and selectivity for different muscarinic acetylcholine receptor (mAChR) subtypes. This guide provides a detailed in vitro comparison of the potency of this compound and oxybutynin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Binding Affinities

The relative potency of this compound and oxybutynin has been determined through radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant muscarinic receptor subtypes (M1-M5). The binding affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity of the antagonist to the receptor.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 7.907.938.527.787.6
Oxybutynin 8.77.88.98.07.4

Data compiled from studies using CHO-K1 cells expressing human recombinant muscarinic receptors.

From the data, it is evident that both compounds exhibit high affinity for muscarinic receptors. Notably, both this compound and oxybutynin show a degree of selectivity for the M3 receptor subtype, which is a key target in the treatment of overactive bladder.[1][2]

Detailed Experimental Protocols

The determination of the binding affinities (pKi values) for this compound and oxybutynin was conducted using a competitive radioligand binding assay. The following is a representative protocol:

Objective: To determine the inhibition constant (Ki) of this compound and oxybutynin for human muscarinic M1, M2, M3, M4, and M5 receptors.

Materials:

  • Cell Lines: CHO-K1 cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

  • Radioligand: [N-methyl-3H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compounds: this compound and oxybutynin.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 20 mM HEPES buffer, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Membranes from the CHO-K1 cells expressing each muscarinic receptor subtype were prepared and stored at -80°C until use.

  • Competition Binding Assay:

    • The assay was conducted in a final volume of 250 µL.

    • Cell membranes were incubated with a fixed concentration of [³H]NMS (typically 0.1-0.4 nM).

    • Increasing concentrations of the unlabeled antagonists (this compound or oxybutynin) were added to compete with the radioligand for binding to the receptors. A range of 12 different concentrations was used to generate a competition curve.

    • To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of atropine (1 µM).

  • Incubation: The reaction mixtures were incubated at 20°C to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand. The filters were then washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi was calculated as the negative logarithm of the Ki.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Cell Membrane Preparation (CHO-K1 cells expressing hM1-hM5) assay_setup Assay Setup: - Membranes - [³H]NMS (Radioligand) - Test Compound (this compound or Oxybutynin) prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound from free ligand) incubation->filtration counting Scintillation Counting (measure bound radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki -> pKi) counting->analysis

Diagram of the experimental workflow for the radioligand binding assay.

Muscarinic M3 Receptor Signaling Pathway

This compound and oxybutynin exert their therapeutic effects primarily by antagonizing the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a well-defined signaling cascade leading to smooth muscle contraction.

G cluster_pathway Muscarinic M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to Antagonist This compound / Oxybutynin Antagonist->M3R Blocks ACh binding

Simplified signaling pathway of the M3 muscarinic receptor.

References

A Comparative Analysis of the Side Effect Profiles of Zamifenacin and Tolterodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Zamifenacin, a gut-selective M3 muscarinic receptor antagonist investigated for irritable bowel syndrome (IBS), and tolterodine, a non-selective muscarinic receptor antagonist widely used for overactive bladder (OAB). This analysis is based on available preclinical and clinical data to inform research and drug development in the field of anticholinergic therapies.

Executive Summary

This compound, developed for its potential gut selectivity, was anticipated to have a favorable side effect profile with fewer systemic anticholinergic effects compared to non-selective agents like tolterodine. Clinical data on this compound is limited, with its development having been discontinued. However, available studies suggest it was generally well-tolerated with minimal anticholinergic side effects. Tolterodine, a well-established treatment for OAB, is known for its characteristic anticholinergic side effects, which are the primary limiting factors in its clinical use. This guide synthesizes the available data to provide a comparative overview.

Mechanism of Action and Receptor Selectivity

Both this compound and tolterodine exert their effects by antagonizing muscarinic acetylcholine receptors. However, their selectivity for different receptor subtypes is a key differentiator that theoretically influences their side effect profiles.

This compound is a potent and selective antagonist of the M3 muscarinic receptor.[1][2] Preclinical studies have shown its high selectivity for M3 receptors in the gut over M2 receptors in the heart.[3] This gut selectivity was intended to minimize cardiovascular and other systemic side effects.

Tolterodine is a non-selective muscarinic antagonist, meaning it blocks M2 and M3 receptors to a similar extent.[4] The lack of selectivity for the M3 receptor, which is predominant in the bladder detrusor muscle, contributes to its systemic anticholinergic side effects, as it also blocks M3 receptors in other locations like the salivary glands and M2 receptors in the heart.

Signaling Pathway of Muscarinic Antagonists

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle, Salivary Gland) Acetylcholine (ACh) Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Zamifenacin_Tolterodine This compound / Tolterodine Zamifenacin_Tolterodine->M3_Receptor Antagonizes

Caption: Signaling pathway of M3 muscarinic receptor antagonists.

Side Effect Profile Comparison

Due to the limited availability of detailed clinical trial data for this compound, a direct quantitative comparison of side effect frequencies with tolterodine is not possible. The following tables summarize the available information.

This compound Side Effect Profile (from limited clinical data)

Data on this compound's side effects is sparse. A study in patients with Irritable Bowel Syndrome (IBS) reported that side effects were generally mild and transient.[5] Another study in healthy volunteers noted minimal anticholinergic side effects.

Side EffectFrequencySeverityCitation
UnspecifiedSimilar to placeboMild and transient
Anticholinergic side effectsNot specifiedMinimal
Tolterodine Side Effect Profile (from clinical trials)

The side effect profile of tolterodine is well-characterized from numerous clinical trials in patients with overactive bladder. The most common adverse events are a direct result of its anticholinergic activity.

Side EffectFrequency (Immediate Release)Frequency (Extended Release)SeverityCitations
Dry Mouth 30% - 48%23%Mild to Moderate
Constipation ~7%Not specifiedMild to Moderate
Headache ~7%Not specifiedMild
Dizziness/Vertigo ~5%Not specifiedMild
Abdominal Pain ~5%Not specifiedMild
Dyspepsia ~4%Not specifiedMild
Blurred Vision ~2%Not specifiedMild
Drowsiness ~3%Not specifiedMild
Dry Eyes ~3%Not specifiedMild
Urinary Retention Less commonLess commonCan be severe
Allergic Reactions RareRareCan be severe
Angioedema RareRareCan be severe
Hallucinations Rare (more common in elderly)Rare (more common in elderly)Severe

Experimental Protocols for Side Effect Assessment

The assessment of side effects in clinical trials for anticholinergic drugs typically involves a combination of patient-reported outcomes and clinical observations.

General Protocol for Assessing Anticholinergic Side Effects:
  • Patient Questionnaires: Standardized questionnaires are used to systematically query patients about the presence and severity of common anticholinergic side effects (e.g., dry mouth, constipation, blurred vision, cognitive impairment). The frequency and severity are often rated on a Likert scale.

  • Adverse Event Reporting: Spontaneous reporting of any adverse events by the patient is recorded at each study visit. These are then coded using a standardized medical dictionary (e.g., MedDRA).

  • Physical Examinations: Clinical assessments, including vital signs (heart rate, blood pressure), are performed at baseline and regular intervals throughout the study.

  • Specialized Assessments: Depending on the drug's profile, more specific assessments may be included:

    • Salivary Flow Measurement: To objectively quantify dry mouth, unstimulated and stimulated salivary flow rates can be measured.

    • Cognitive Function Tests: To assess central nervous system effects, a battery of neuropsychological tests may be administered.

    • Electrocardiograms (ECGs): To evaluate cardiovascular safety, particularly effects on heart rate and QT interval.

    • Post-Void Residual (PVR) Volume: Measured by ultrasound to assess the risk of urinary retention.

Hypothetical Experimental Workflow for Side Effect Assessment

cluster_treatment Treatment Arms Screening Screening Baseline_Assessment Baseline_Assessment Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A This compound Randomization->Drug_A Drug_B Tolterodine Randomization->Drug_B Placebo Placebo Randomization->Placebo Treatment_Period Treatment_Period Follow_Up Follow_Up Treatment_Period->Follow_Up Weekly/Monthly Assessments: - Adverse Event Reporting - Questionnaires - Physical Exams - Specialized Tests (ECG, PVR) Data_Analysis Data_Analysis Follow_Up->Data_Analysis Drug_A->Treatment_Period Drug_B->Treatment_Period Placebo->Treatment_Period

Caption: A hypothetical experimental workflow for a clinical trial comparing the side effects of two drugs and a placebo.

Discussion and Conclusion

The available evidence, though limited for this compound, suggests a potential advantage in terms of a better side effect profile due to its gut-selective M3 antagonism. The "mild and transient" nature of side effects reported in early studies of this compound for IBS aligns with its pharmacological profile. In contrast, tolterodine's non-selective muscarinic antagonism leads to a well-defined and more frequent incidence of systemic anticholinergic side effects, which can impact patient compliance.

The lack of comprehensive, publicly available data on this compound's side effect profile from later-phase clinical trials prevents a definitive comparison. The discontinuation of its development means that such data may never become available.

For researchers and drug development professionals, the story of this compound underscores the potential of developing receptor-subtype-selective or tissue-selective compounds to improve the therapeutic index of anticholinergic drugs. Future research in this area should focus on compounds that maximize efficacy on the target organ while minimizing off-target effects. The well-documented side effect profile of tolterodine serves as a valuable benchmark for the development of new therapies for OAB and other conditions requiring muscarinic antagonism. A thorough characterization of the side effect profile, using robust experimental protocols as outlined above, is critical for the successful development and clinical positioning of any new anticholinergic agent.

References

A Head-to-Head Comparison of Zamifenacin and Other M3 Muscarinic Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a detailed, data-driven comparison of Zamifenacin with other prominent M3 muscarinic antagonists. This guide focuses on pharmacological profiles, including binding affinities and selectivity, supported by experimental data and detailed methodologies.

The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a pivotal role in mediating smooth muscle contraction and glandular secretion. Its targeted antagonism is a key therapeutic strategy for conditions such as irritable bowel syndrome (IBS) and overactive bladder (OAB). This compound, a potent and selective M3 antagonist, has been investigated for its potential in treating gastrointestinal hypermotility disorders. This guide provides a head-to-head comparison of this compound with other M3 antagonists, including darifenacin, solifenacin, and the non-selective antagonist oxybutynin, to aid researchers in their drug discovery and development efforts.

M3 Receptor Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq alpha subunit of its associated heterotrimeric G-protein.[1] Upon acetylcholine binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), culminating in a cellular response, typically smooth muscle contraction.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2_Release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing muscarinic receptors Start->Membrane_Prep Incubation Incubate membranes with [3H]-NMS and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using a scintillation counter Filtration->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis End End Analysis->End

References

Validating the Tissue Selectivity of Zamifenacin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Zamifenacin, a selective M3 muscarinic receptor antagonist, with other relevant alternatives. The data presented herein is compiled from various preclinical studies and aims to assist researchers in evaluating the tissue selectivity of this compound for potential therapeutic applications, such as irritable bowel syndrome and overactive bladder.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic M3 receptors.[1][2] These receptors are predominantly located on smooth muscle cells and glandular tissues.[2][3] The M3 receptor is coupled to the Gq signaling pathway. Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[4] By blocking this pathway, this compound leads to smooth muscle relaxation.

M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->M3_Receptor Blocks ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to IP3R Ca2 Ca2+ ER->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Tissue Homogenate (e.g., rat cortex, myocardium) Membrane Membrane Preparation Tissue->Membrane Incubate Incubate at Room Temperature Membrane->Incubate Radioligand Radioligand (e.g., [3H]NMS) Radioligand->Incubate Antagonist Test Antagonist (e.g., this compound) Antagonist->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki In Vivo Bladder and Salivary Function Assay Workflow cluster_animal_prep Animal Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Anesthetize Anesthetize Rat (e.g., pentobarbitone) Cannulate_bladder Cannulate Bladder Anesthetize->Cannulate_bladder Cannulate_vein Cannulate Femoral Vein (for drug administration) Anesthetize->Cannulate_vein Cannulate_duct Cannulate Salivary Duct (or use pre-weighed cotton) Anesthetize->Cannulate_duct Infuse_saline Infuse Saline into Bladder Cannulate_bladder->Infuse_saline Administer_agonist Administer Agonist (e.g., carbachol) Cannulate_vein->Administer_agonist Administer_antagonist Administer Test Antagonist (e.g., this compound) Cannulate_vein->Administer_antagonist Record_pressure Record Intravesical Pressure Infuse_saline->Record_pressure Analyze_pressure Analyze Inhibition of Bladder Contraction Record_pressure->Analyze_pressure Administer_agonist->Record_pressure Measure_saliva Measure Saliva Volume/Weight Administer_agonist->Measure_saliva Administer_antagonist->Administer_agonist Analyze_saliva Analyze Inhibition of Salivation Measure_saliva->Analyze_saliva Calculate_selectivity Calculate Functional Selectivity Ratio Analyze_pressure->Calculate_selectivity Analyze_saliva->Calculate_selectivity

References

Zamifenacin's Muscarinic Receptor Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zamifenacin's binding affinity and functional activity across all five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is supported by experimental findings from in vitro studies and is compared against other well-established muscarinic receptor antagonists, including atropine, pirenzepine, darifenacin, and tolterodine.

Summary of Cross-Reactivity Data

This compound is a potent muscarinic receptor antagonist with notable selectivity for the M3 subtype.[1] Its affinity for the M3 receptor is significantly higher than for the M2, M1, and M4 subtypes.[2][3] Functional studies confirm its antagonist activity, demonstrating a high potency at M3 receptors located in various smooth muscle tissues, including the ileum, esophagus, trachea, and bladder.[3] When compared to other muscarinic antagonists, this compound's selectivity profile highlights its preferential interaction with the M3 receptor subtype.

Comparative Binding Affinities (pKi) of Muscarinic Antagonists

The following table summarizes the negative logarithm of the inhibitory constant (pKi) for this compound and comparator compounds at the human M1-M5 muscarinic receptor subtypes, as determined by radioligand binding studies. Higher pKi values indicate stronger binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi/pKB)
This compound 7.90[2]7.938.527.787.6 (pKB)
Atropine~8.9-9.2~8.9-9.1~9.0-9.2~8.8-9.08.7 (pKB)
Pirenzepine~8.0-8.2~6.5-6.8~6.7-7.2~7.2-7.56.4 (pKB)
Darifenacin8.27.49.17.37.7 (pKB)
Tolterodine8.88.08.57.78.6 (pKB)

Note: Data is compiled from multiple sources and represents approximate mean values. pKB value from a functional assay is used for M5 where pKi was not available.

Comparative Functional Potencies (pA2/pKB) of Muscarinic Antagonists

The following table presents the negative logarithm of the antagonist's molar concentration that produces a two-fold shift to the right in an agonist's concentration-response curve (pA2) or the antagonist's dissociation constant determined from functional assays (pKB). Higher values indicate greater antagonist potency.

CompoundM1 (pA2/pKB)M2 (pA2/pKB)M3 (pA2/pKB)M5 (pKB)
This compound 7.936.609.31 (ileum)7.6
Atropine~8.9~8.7~8.98.7
Pirenzepine~8.1~6.9~7.16.4
Darifenacin--~8.87.7
Tolterodine--~8.58.6

Note: Data is compiled from multiple sources and represents approximate mean values. M3 functional potencies can vary depending on the tissue preparation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds at each of the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., Chinese Hamster Ovary - CHO-K1 cells).

Principle: The assay measures the ability of an unlabeled test compound (the competitor) to displace a radiolabeled ligand (e.g., [³H]N-methylscopolamine, [³H]NMS) from the muscarinic receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test compounds: this compound, atropine, pirenzepine, darifenacin, tolterodine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific binding determinator: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, [³H]NMS, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]NMS, and a high concentration of unlabeled atropine (e.g., 1 µM).

    • Competition Binding: Cell membranes, [³H]NMS, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: The filters are dried, and scintillation fluid is added. The radioactivity on the filters is then measured using a microplate scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay (for M1, M3, and M5 Receptors)

This functional assay measures the ability of an antagonist to inhibit agonist-induced activation of Gq/11-coupled muscarinic receptors.

Objective: To determine the functional potency (pA2 or pKB) of this compound and comparator compounds at M1, M3, and M5 muscarinic receptors.

Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of radiolabeled inositol phosphates in response to agonist stimulation, and the ability of an antagonist to inhibit this response.

Materials:

  • CHO-K1 cells expressing the human M1, M3, or M5 muscarinic receptor.

  • [³H]myo-inositol.

  • Agonist: e.g., Carbachol.

  • Test compounds (antagonists).

  • Assay medium: e.g., DMEM.

  • Lithium chloride (LiCl) solution.

  • Quenching solution: e.g., Perchloric acid.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Cells are cultured in 96-well plates and incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the antagonist for a specific period.

  • Agonist Stimulation: LiCl is added to prevent the breakdown of inositol monophosphates. The cells are then stimulated with a fixed concentration of an agonist (e.g., carbachol) for a defined time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: The reaction is stopped by adding a quenching solution. The total inositol phosphates are then separated from the cell lysate using anion-exchange chromatography (Dowex columns).

  • Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is determined, and the pA2 or pKB value is calculated using Schild analysis or by fitting the data to an appropriate pharmacological model.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to ACh Acetylcholine (ACh) ACh->M3R Binds

Caption: M3 Muscarinic Receptor Gq/11 Signaling Pathway.

Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis MembranePrep Prepare Cell Membranes with Receptors Incubation Incubate Membranes, Radioligand, and Competitor MembranePrep->Incubation RadioligandPrep Prepare Radiolabeled Ligand ([³H]NMS) RadioligandPrep->Incubation CompetitorPrep Prepare Unlabeled Competitor (this compound) CompetitorPrep->Incubation Filtration Filter to Separate Bound from Unbound Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Comparative Efficacy of Zamifenacin in Atropine-Resistant Bladder Contraction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Zamifenacin with other alternative compounds in preclinical models of atropine-resistant bladder contraction. The data presented is compiled from various in vitro studies to offer a comparative perspective for researchers in urology and pharmacology.

Introduction to Atropine-Resistant Bladder Contraction

Normal bladder contraction is primarily mediated by acetylcholine acting on M3 muscarinic receptors. However, a significant component of bladder contraction can be resistant to atropine, a muscarinic receptor antagonist. This atropine-resistant contraction is largely attributed to the activation of purinergic P2X1 receptors by adenosine triphosphate (ATP) released from parasympathetic nerves. In certain pathological conditions, such as bladder outlet obstruction and some forms of overactive bladder, the purinergic component of bladder contraction becomes more prominent, making it a key target for novel therapeutic agents.

This compound is a potent and selective M3 muscarinic receptor antagonist. While its primary mechanism of action is the inhibition of cholinergic pathways, its efficacy in models where atropine-resistant mechanisms are dominant is of significant interest for its potential therapeutic application in a broader range of bladder dysfunctions. This guide compares the preclinical efficacy of this compound with other established antimuscarinic agents and compounds with different mechanisms of action in mitigating these non-cholinergic bladder contractions.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in inhibiting bladder contractions. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Efficacy of this compound on Muscarinic Receptor-Mediated Bladder Contraction

CompoundAnimal ModelPreparationAgonistPotency (pA2 value)Reference
This compoundGuinea PigIsolated BladderCarbachol7.57[1]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

Table 2: Comparative Efficacy of Various Compounds on Atropine-Resistant (Purinergic) Bladder Contractions

CompoundAnimal ModelPreparationAgonist / MethodEfficacyReference
DarifenacinPorcineAdult Detrusor Stripsα,β-methylene-ATP50% reduction in maximum contraction[2][3][4]
DarifenacinPorcineAdult Urothelium & Lamina Propriaα,β-methylene-ATP35% reduction in maximum contraction[2]
OxybutyninRatIn vivo cystometryIntravesical ATPSuppression of ATP-induced bladder overactivity
PropiverineRatIn vivo cystometryIntravesical ATPSuppression of ATP-induced bladder overactivity
PropiverineHumanIsolated Detrusor StripsElectrical Field Stimulation (in presence of atropine)Significant inhibition of atropine-resistant contractions
TolterodineHumanIsolated Detrusor StripsElectrical Field Stimulation (in presence of atropine)No significant inhibitory effect on atropine-resistant contractions
SolifenacinRatIn vivo-Suppresses non-neuronal ATP release

Note: Direct quantitative data for this compound's effect on purinergic-mediated bladder contraction was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data.

Isolated Bladder Strip Contraction Assay

This in vitro method is widely used to assess the contractility of the detrusor muscle and the effect of pharmacological agents.

  • Tissue Preparation:

    • Laboratory animals (e.g., guinea pigs, rats, pigs) are euthanized according to ethical guidelines.

    • The urinary bladder is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

    • The bladder is opened, and the urothelium may be removed to isolate the detrusor muscle.

    • Longitudinal strips of the detrusor muscle (typically 10 mm long and 2-3 mm wide) are prepared.

  • Experimental Setup:

    • Each muscle strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

    • The strips are equilibrated under a resting tension (e.g., 1 g) for a period of 60-90 minutes, with the bathing solution being changed periodically.

  • Induction of Contraction:

    • Agonist-Induced Contraction: Cumulative concentration-response curves are generated by adding increasing concentrations of an agonist (e.g., carbachol for muscarinic contraction, or ATP/α,β-methylene-ATP for purinergic contraction) to the organ bath.

    • Electrical Field Stimulation (EFS): To study nerve-mediated contractions, two platinum electrodes are placed parallel to the muscle strip. Electrical stimulation is applied with defined parameters (e.g., frequency, pulse duration, voltage). Atropine is added to the bath to block the cholinergic component and isolate the atropine-resistant (purinergic) response.

  • Drug Evaluation:

    • To assess the effect of an antagonist like this compound, the tissue is incubated with the drug for a specific period before generating the agonist concentration-response curve or applying EFS.

    • The potency of a competitive antagonist is often expressed as a pA2 value, calculated from the shift in the agonist's concentration-response curve. For non-competitive antagonists or to assess the reduction in the maximal response, the percentage inhibition of the contraction is calculated.

In Vivo Cystometry in Rats

This in vivo technique is used to evaluate bladder function and the effects of drugs on bladder activity in a whole-animal model.

  • Animal Preparation:

    • Female Sprague-Dawley rats are anesthetized (e.g., with urethane).

    • A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.

    • Another catheter may be placed in a femoral vein for intravenous drug administration.

  • Cystometry Procedure:

    • The bladder is continuously filled with saline at a constant rate (e.g., 0.1 ml/min).

    • Bladder pressure is recorded continuously, and micturition volumes are measured.

    • Parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions are determined.

  • Induction of Overactivity and Drug Testing:

    • To model atropine-resistant overactivity, an agent like ATP can be instilled intravesically after pretreatment with a substance like protamine sulfate to increase urothelial permeability.

    • Test compounds (e.g., oxybutynin, propiverine) are administered intravenously, and changes in cystometric parameters are recorded to assess their efficacy in suppressing the induced overactivity.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways in bladder contraction and a typical experimental workflow for assessing drug efficacy.

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell cluster_2 Pharmacological Intervention Nerve Nerve Impulse ACh_release Acetylcholine (ACh) Release Nerve->ACh_release ATP_release ATP Release Nerve->ATP_release M3_Receptor M3 Muscarinic Receptor ACh_release->M3_Receptor Binds P2X1_Receptor P2X1 Purinergic Receptor ATP_release->P2X1_Receptor Binds Contraction Muscle Contraction M3_Receptor->Contraction Gq/11 -> PLC -> IP3 -> Ca2+ P2X1_Receptor->Contraction Cation Influx -> Depolarization -> Ca2+ This compound This compound This compound->M3_Receptor Blocks Atropine Atropine Atropine->M3_Receptor Blocks P2X1_Antagonist P2X1 Antagonist P2X1_Antagonist->P2X1_Receptor Blocks

Caption: Signaling pathways of cholinergic and purinergic bladder contraction.

G start Start tissue_prep Isolate Bladder Detrusor Strips start->tissue_prep organ_bath Mount in Organ Bath & Equilibrate tissue_prep->organ_bath add_atropine Add Atropine to Block Muscarinic Receptors organ_bath->add_atropine induce_contraction Induce Contraction (EFS or ATP agonist) add_atropine->induce_contraction record_control Record Control Atropine-Resistant Contraction induce_contraction->record_control add_test_compound Incubate with Test Compound (e.g., this compound) record_control->add_test_compound induce_contraction_2 Induce Contraction Again add_test_compound->induce_contraction_2 record_test Record Contraction in Presence of Compound induce_contraction_2->record_test analyze Analyze Data: Calculate % Inhibition record_test->analyze

Caption: Experimental workflow for assessing drug efficacy.

Discussion and Conclusion

The available data indicates that this compound is a potent antagonist at the M3 muscarinic receptor in bladder tissue, suggesting its efficacy in managing bladder overactivity driven by cholinergic pathways. However, there is a lack of direct experimental evidence to quantify its effect on purinergic, atropine-resistant bladder contractions.

In contrast, other antimuscarinic agents show varied effects in atropine-resistant models. Darifenacin has demonstrated a significant inhibitory effect on contractions induced by a P2X1 receptor agonist, suggesting a potential role in managing purinergic-mediated bladder dysfunction. Oxybutynin and propiverine also appear to suppress ATP-induced bladder overactivity through mechanisms that may be independent of their antimuscarinic action. Propiverine, in particular, has been shown to inhibit the atropine-resistant component of neurogenic contractions, possibly due to its calcium channel blocking properties. Conversely, tolterodine did not show significant inhibition of atropine-resistant contractions in human bladder tissue. Solifenacin has been suggested to inhibit non-neuronal ATP release, which could indirectly modulate bladder sensation and activity.

The findings on darifenacin, oxybutynin, and propiverine highlight that some antimuscarinics may possess "off-target" effects that are beneficial in the context of atropine-resistant bladder overactivity. For this compound, while its high M3 selectivity is a key feature, further studies are warranted to investigate its potential effects on purinergic signaling pathways in the bladder. Such research would be crucial to fully understand its therapeutic potential, especially in patient populations where atropine-resistant bladder contractions are a significant pathophysiological component.

Future research should focus on direct, head-to-head comparative studies of this compound and other relevant compounds in standardized in vitro and in vivo models of atropine-resistant bladder contraction. This will provide a clearer picture of the relative efficacy of these agents and aid in the development of more targeted therapies for complex bladder dysfunctions.

References

Zamifenacin: A Comparative Analysis of its Effects on Gut versus Bladder Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of Zamifenacin on gut and bladder tissues. This compound is a potent and selective antagonist of the M3 muscarinic receptor, a key target in the regulation of smooth muscle contraction. This document synthesizes in vitro and clinical data to elucidate the differential impact of this compound on the gastrointestinal and urinary systems, offering valuable insights for ongoing research and drug development.

Executive Summary

This compound exhibits a marked selectivity for M3 muscarinic receptors in the gut, particularly the ileum, over those in the urinary bladder. In vitro studies demonstrate a significantly higher affinity of this compound for ileal M3 receptors compared to bladder M3 receptors. This preferential activity translates to a potent inhibition of gut motility, a therapeutic effect explored for conditions like Irritable Bowel Syndrome (IBS). Clinical data corroborates the preclinical findings, showing significant reductions in colonic motility in IBS patients with minimal and transient side effects, and notably, a lack of significant antimuscarinic effects on bladder function. This gut-selective profile distinguishes this compound from less selective antimuscarinic agents and underscores its potential for targeted gastrointestinal therapies with an improved side-effect profile.

Quantitative Data Comparison

The following tables summarize the in vitro receptor binding affinities and functional antagonist potencies of this compound in various tissues, highlighting the comparison between gut (ileum) and bladder preparations.

Table 1: Radioligand Binding Affinities (pKi) of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeTissue SourcepKi (mean ± SEM)
M1Rat Cerebral Cortex7.90 ± 0.08
M2Rat Myocardium7.93 ± 0.13
M3 Rat Submaxillary Gland 8.52 ± 0.04
M4Rabbit Lung7.78 ± 0.04

Data from Watson et al., 1995.[1]

Table 2: Functional Antagonist Affinities (pA2) of this compound in Isolated Tissues

TissuePredominant ReceptorApparent Affinity (pA2) (mean ± SEM)
Guinea-pig Ileum M3 9.31 ± 0.06
Guinea-pig Oesophageal Muscularis MucosaeM38.84 ± 0.04
Guinea-pig TracheaM38.16 ± 0.04
Guinea-pig Urinary Bladder M3 7.57 ± 0.15
Guinea-pig Left AtriaM26.60 ± 0.04
Canine Saphenous VeinM1 (putative)7.93 ± 0.09

Data from Watson et al., 1995.[1][2]

These data clearly indicate that this compound has a significantly higher functional antagonist potency at M3 receptors in the guinea-pig ileum compared to the guinea-pig urinary bladder.[1][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it modulates and the experimental procedures used to characterize its effects.

M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle

Activation of M3 muscarinic receptors on smooth muscle cells by acetylcholine initiates a signaling cascade leading to contraction. This compound acts as a competitive antagonist at this receptor, blocking this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Experimental Workflow: In Vitro Functional Antagonism

The functional potency of this compound is determined using isolated organ bath experiments. This workflow illustrates the key steps involved in assessing its antagonist activity on smooth muscle preparations.

Experimental_Workflow cluster_prep Tissue Preparation cluster_bath Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Gut/Bladder Tissue Strips Prepare Muscle Strips Dissection->Strips Mounting Mount Strip in Organ Bath Strips->Mounting Equilibration Equilibrate in Physiological Solution Mounting->Equilibration Agonist_CRC Generate Agonist (Carbachol) CRC Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout Incubation Incubate with This compound Washout->Incubation Agonist_CRC_Zam Generate Agonist CRC in presence of this compound Incubation->Agonist_CRC_Zam Schild Schild Plot Analysis Agonist_CRC_Zam->Schild pA2 Determine pA2 value Schild->pA2

References

Benchmarking Zamifenacin: A Comparative Guide to M3 Receptor Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing the understanding of M3 muscarinic receptor function and developing novel therapeutics. This guide provides an objective comparison of Zamifenacin, a potent and selective M3 receptor antagonist, with established research tools such as Darifenacin, 4-DAMP, and Atropine. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the informed selection of these critical research agents.

Data Presentation: A Head-to-Head Comparison

The pharmacological profiles of this compound and other key M3 receptor antagonists are summarized below. The data, presented in clearly structured tables, facilitates a direct comparison of their binding affinities and functional potencies.

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Receptor Antagonists

This table outlines the negative logarithm of the inhibitory constant (pKi) for each compound across the five muscarinic receptor subtypes (M1-M5). A higher pKi value indicates a stronger binding affinity. Data is compiled from various in vitro radioligand binding studies.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)M3 Selectivity (fold vs. M2)
This compound 7.90[1]7.93[1]8.52[1]7.78[1]7.6[2]~0.8
Darifenacin 8.27.49.17.38.0~50
4-DAMP 9.048.09.198.38.6~15
Atropine 9.369.29.49.18.7~0.6

Note: Fold selectivity is calculated from the antilog of the difference in pKi values. Data for 4-DAMP and Atropine are representative values from the literature.

Table 2: Comparative Functional Antagonism (pA2/pKB) of Muscarinic Receptor Antagonists

This table presents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response (pA2) or the equilibrium dissociation constant for a competitive antagonist (pKB). These values are derived from functional assays, such as organ bath experiments or cellular second messenger assays.

CompoundFunctional AssayTissue/Cell LinepA2 / pKB
This compound Guinea Pig Ileum ContractionGuinea Pig Ileum9.27
Carbachol-stimulated [3H]-inositol phosphates accumulationCHO-K1 cells (hM3)7.6
Darifenacin Carbachol-stimulated [3H]-inositol phosphates accumulationCHO-K1 cells (hM3)7.7
4-DAMP Carbachol-evoked ContractionsHuman Isolated Colon (Circular Muscle)9.41
Atropine Carbachol-evoked ContractionsHuman Isolated Colon (Circular Muscle)8.72

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein).

    • Add a fixed concentration of a radiolabeled ligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Add varying concentrations of the unlabeled competitor compound (e.g., this compound, Darifenacin, 4-DAMP, or Atropine).

    • To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to a separate set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Dry the filtermat and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay Protocol

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event of M3 receptor activation.

  • Cell Preparation:

    • Seed CHO cells stably expressing the human M3 muscarinic receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells simultaneously to stimulate the M3 receptors.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the maximal agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

IP1 Accumulation Assay Protocol

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the M3 receptor signaling cascade, providing a robust measure of receptor activation.

  • Cell Stimulation:

    • Seed CHO cells expressing the human M3 receptor in a suitable assay plate.

    • Pre-treat the cells with varying concentrations of the antagonist for a specific duration.

    • Add a fixed concentration of a muscarinic agonist in the presence of LiCl (which inhibits the breakdown of IP1) and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells to release the accumulated IP1.

    • Detect the amount of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP1.

    • Determine the concentration of IP1 in each sample from the standard curve.

    • Plot the percentage of the maximal agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.

    • Determine the IC50 value, representing the antagonist concentration that inhibits 50% of the agonist-induced IP1 accumulation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships to provide a clear visual understanding of the concepts discussed.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes expressing M3 Receptor start->prep_membranes setup_assay Set up 96-well Plate prep_membranes->setup_assay add_radioligand Add [³H]-NMS (Radioligand) setup_assay->add_radioligand add_competitor Add Competitor (e.g., this compound) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate pKi) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Antagonist_Comparison cluster_selectivity M3 Receptor Selectivity cluster_potency M3 Receptor Potency High_Selectivity High Selectivity (vs. M2) Moderate_Selectivity Moderate Selectivity (vs. M2) Non_Selective Non-Selective High_Potency High Potency (pKi / pA2 > 9.0) Moderate_Potency Moderate Potency (pKi / pA2 8.0-9.0) Lower_Potency Lower Potency (pKi / pA2 < 8.0) This compound This compound This compound->Non_Selective This compound->Moderate_Potency Darifenacin Darifenacin Darifenacin->High_Selectivity Darifenacin->High_Potency Four_DAMP 4-DAMP Four_DAMP->Moderate_Selectivity Four_DAMP->High_Potency Atropine Atropine Atropine->Non_Selective Atropine->High_Potency

Caption: Comparative Pharmacology of M3 Antagonists.

References

Translating Zamifenacin's Preclinical Promise to Clinical Outcomes in Irritable Bowel Syndrome (IBS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Zamifenacin, a gut-selective M3 muscarinic antagonist, with other therapeutic alternatives for the treatment of Irritable Bowel Syndrome (IBS). By examining preclinical efficacy data and clinical trial outcomes, this document aims to bridge the translational gap and offer objective insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective antagonist of the muscarinic M3 receptor, which plays a crucial role in regulating smooth muscle contraction in the gastrointestinal tract.[1][2] Its targeted action on the gut is intended to alleviate the abdominal pain and altered bowel habits characteristic of IBS, particularly the diarrhea-predominant subtype (IBS-D), with a potentially favorable side-effect profile compared to less selective antimuscarinic agents.[1][2]

Preclinical Efficacy of this compound

Preclinical studies have established the foundational pharmacology of this compound, highlighting its high affinity and selectivity for the M3 muscarinic receptor.

Table 1: Preclinical Pharmacology of this compound

ParameterSpecies/TissueValueCitation
pA2 Guinea Pig Ileum9.27[1]
Selectivity M3 vs. M2 (atria)135-fold
Selectivity M3 vs. M1/M4 (rabbit vas deferens)78-fold

The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. These data demonstrate this compound's strong antagonistic effect at the M3 receptor, which is the primary mediator of acetylcholine-induced smooth muscle contraction in the gut. Furthermore, its high selectivity for the M3 receptor over other muscarinic receptor subtypes suggests a reduced likelihood of off-target side effects, such as cardiovascular effects associated with M2 receptor blockade.

Experimental Protocols: Preclinical
  • Isolated Guinea Pig Ileum Preparation: The potency (pA2) of this compound was determined using isolated strips of guinea pig ileum. The tissue was suspended in an organ bath containing a physiological salt solution and aerated with 95% O2 and 5% CO2. Contractions were induced by a muscarinic agonist, and the ability of increasing concentrations of this compound to competitively inhibit these contractions was measured. The pA2 value was then calculated using a Schild plot analysis.

Clinical Efficacy of this compound

Clinical investigations have focused on translating the preclinical understanding of this compound's mechanism into tangible benefits for IBS patients, primarily by assessing its impact on colonic motility.

A key clinical trial investigated the effects of single oral doses of this compound (10 mg and 40 mg) compared to placebo in patients with IBS. The primary outcome was the effect on colonic motor activity.

Table 2: Clinical Efficacy of this compound on Colonic Motility in IBS Patients (Post-prandial)

Motility ParameterPlacebo (Mean Change)This compound 40 mg (Mean Change)P-valueCitation
Mean Amplitude of Contractions Not specifiedSignificantly Reduced<0.05
Number of Contractions Not specifiedSignificantly Reduced<0.05
Percentage Duration of Contractions Not specifiedSignificantly Reduced<0.05
Activity Index Not specifiedSignificantly Reduced<0.05
Motility Index Not specifiedSignificantly Reduced<0.05

The 40 mg dose of this compound was found to significantly reduce all measured parameters of colonic motility after a meal, a time when IBS symptoms are often exacerbated. The 10 mg dose showed a similar trend but did not reach statistical significance. These findings confirm that this compound's M3 receptor antagonism effectively dampens colonic motor activity in humans.

Experimental Protocols: Clinical
  • Study Design: A multicenter, double-blind, parallel-group, placebo-controlled study was conducted in 36 patients with IBS (25-68 years, 19 male).

  • Intervention: Patients received a single oral dose of this compound (10 mg or 40 mg) or placebo.

  • Outcome Measurement: Colonic motor activity was recorded for 30 minutes in the fasting state and for 60 minutes after a meal. A five-channel solid-state catheter was introduced via colonoscopy to a depth of 35 cm in an unprepared colon to measure pressure changes indicative of contractions.

Comparison with Alternative IBS Therapies

To contextualize the clinical potential of this compound, it is essential to compare its efficacy with established and emerging treatments for IBS. The following tables summarize the clinical outcomes of key alternatives for IBS with constipation (IBS-C) and IBS with diarrhea (IBS-D).

Alternatives for IBS with Constipation (IBS-C)

Table 3: Clinical Efficacy of Linaclotide for IBS-C

EndpointLinaclotide (290 μg)PlaceboCitation
12-week Abdominal Pain/Discomfort Responders (%) 54.8%41.8%
12-week IBS Degree of Relief Responders (%) 37.0%18.5%
FDA Composite Responders (%) 33.7%13.9%
  • Experimental Protocol (Linaclotide): The efficacy of Linaclotide was evaluated in two large-scale, Phase 3, randomized, double-blind, placebo-controlled trials. Patients meeting Rome II or III criteria for IBS-C were randomized to receive Linaclotide 290 μg or placebo once daily for 12 to 26 weeks. The primary endpoints were the proportion of patients who were abdominal pain/discomfort responders (≥30% improvement for at least half the weeks) and IBS degree of relief responders ('considerably' or 'completely' relieved for at least half the weeks).

Alternatives for IBS with Diarrhea (IBS-D)

Table 4: Clinical Efficacy of Eluxadoline for IBS-D

Endpoint (Weeks 1-12)Eluxadoline (100 mg)PlaceboP-valueCitation
Composite Responders (%) 25.1% - 29.6%16.2% - 17.1%<0.001 - 0.004
Abdominal Pain Responders (%) 48.3%44.0%Not significant
Stool Consistency Responders (%) Not specifiedNot specified-
  • Experimental Protocol (Eluxadoline): Two Phase 3, randomized, double-blind, placebo-controlled trials (IBS-3001 and IBS-3002) were conducted in patients with IBS-D according to Rome III criteria. Patients were randomized to receive Eluxadoline (75 mg or 100 mg) or placebo twice daily for 26 or 52 weeks. The primary endpoint was the proportion of patients with a composite response, defined as a concurrent improvement in abdominal pain and stool consistency for at least 50% of the days.

Table 5: Clinical Efficacy of Alosetron for IBS-D in Women

Endpoint (Week 12)Alosetron (1 mg twice daily)PlaceboP-valueCitation
Global Improvement Scale Responders (%) 42.9%30.7%<0.02
Adequate Relief of IBS Pain/Discomfort (%) Significantly higher-<0.038
  • Experimental Protocol (Alosetron): A randomized, double-blind, placebo-controlled study was conducted in 705 women with severe diarrhea-predominant IBS. Patients were randomized to receive placebo or Alosetron (0.5 mg once daily, 1 mg once daily, or 1 mg twice daily) for 12 weeks. The primary endpoint was the proportion of responders on the 7-point Likert Global Improvement Scale at week 12.

Table 6: Clinical Efficacy of Peppermint Oil for IBS

EndpointPeppermint OilPlaceboCitation
Global Improvement of IBS Symptoms (Relative Risk) 2.231.0
Improvement in Abdominal Pain (Relative Risk) 2.141.0
  • Experimental Protocol (Peppermint Oil): A meta-analysis of nine randomized, placebo-controlled trials involving 726 patients was conducted. Studies with a minimum treatment duration of two weeks were included. The primary outcomes were global improvement of IBS symptoms and improvement in abdominal pain.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

Zamifenacin_Mechanism_of_Action cluster_neuron Cholinergic Neuron cluster_muscle Gut Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor Muscarinic M3 Receptor ACh_release->M3_receptor binds to Gq_protein Gq Protein Activation M3_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound This compound->M3_receptor blocks

Figure 1: this compound's Mechanism of Action

Clinical_Trial_Workflow cluster_groups Treatment Arms Screening Patient Screening (Rome Criteria) Randomization Randomization Screening->Randomization Drug Investigational Drug (e.g., this compound) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) Follow_up Follow-up Period Treatment->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Drug->Treatment Placebo->Treatment

Figure 2: Generalized Clinical Trial Workflow

Conclusion

This compound demonstrates a clear preclinical rationale for its use in IBS, with potent and selective M3 muscarinic receptor antagonism. This mechanism translates to a significant reduction in colonic motility in clinical settings, suggesting its potential to alleviate symptoms in patients with IBS-D. When compared to other IBS treatments, this compound's targeted approach offers a distinct pharmacological profile. While direct comparative clinical trials are needed for a definitive assessment of its relative efficacy and safety, the available data position this compound as a promising candidate for the management of IBS. Further research should focus on larger, long-term clinical trials to fully elucidate its therapeutic role and establish its place in the evolving landscape of IBS treatments.

References

Safety Operating Guide

Proper Disposal of Zamifenacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Zamifenacin. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing potential environmental impact. While this compound is not classified as a hazardous substance, responsible disposal is a key component of good laboratory practice.

I. This compound Disposal Procedures

This compound, a potent and selective M3 muscarinic receptor antagonist, requires careful handling and disposal. Although its Safety Data Sheet (SDS) may classify it as non-hazardous for shipping and handling, all pharmaceutical compounds should be disposed of with caution to prevent environmental contamination[1]. The following procedures are recommended for the disposal of this compound.

A. Segregation and Identification:

  • Isolate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label all containers holding this compound waste with the compound's name and any other identifiers required by your facility.

B. Disposal of Solid this compound:

  • Primary Recommended Method (Non-Hazardous Pharmaceutical Waste Stream):

    • Place solid this compound powder, unused tablets, or capsules into a designated "non-hazardous pharmaceutical waste" container. These are typically blue or are otherwise clearly marked[2].

    • Ensure the container is securely sealed to prevent accidental spillage.

    • This waste will be collected by a licensed waste management contractor for incineration[2].

  • Alternative Method (If a dedicated pharmaceutical waste stream is unavailable):

    • Do not flush this compound down the drain or toilet. This can introduce the active compound into waterways [cite: 5 from step 1].

    • As recommended by the FDA for non-flush list drugs, remove the solid waste from its original container [cite: 9, 12 from step 1].

    • Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter. This deters accidental ingestion by humans or animals [cite: 9, 10 from step 1].

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage [cite: 9, 10 from step 1].

    • Dispose of the sealed container in the regular municipal solid waste (trash)[3].

C. Disposal of Solutions Containing this compound:

  • Aqueous Solutions:

    • Do not pour aqueous solutions of this compound down the drain.

    • Absorb the liquid with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Place the absorbed material into a sealed container and dispose of it as non-hazardous pharmaceutical waste.

  • Organic Solvent Solutions:

    • Dispose of solutions of this compound in organic solvents through your institution's hazardous chemical waste stream.

    • Follow all institutional and local regulations for the disposal of the specific solvent used.

D. Disposal of Contaminated Materials:

  • Personal protective equipment (PPE), such as gloves and lab coats, that are contaminated with this compound should be placed in the non-hazardous pharmaceutical waste stream.

  • Empty stock bottles should have their labels defaced to protect proprietary information and then can typically be disposed of in the regular trash or recycled, depending on institutional policies[4].

II. Data Presentation: this compound Disposal Options

Disposal MethodRecommended ForKey ConsiderationsEnvironmental Impact
Incineration via Waste Contractor Solid this compound, Contaminated MaterialsThe preferred and most environmentally sound method. Ensures complete destruction of the active pharmaceutical ingredient.Minimal, as modern incinerators have advanced flue gas cleaning systems.
Landfill (Mixed with Inert Material) Solid this compound (only if incineration is not an option)Reduces the risk of accidental exposure and environmental release.Potential for leaching into groundwater if the landfill is not properly contained.
Hazardous Waste Stream Solutions of this compound in Organic SolventsNecessary due to the hazardous nature of the solvent.Managed by licensed hazardous waste facilities to minimize environmental release.

III. Experimental Protocols for Environmental Degradation (Hypothetical)

As specific environmental degradation studies for this compound are not publicly available, the following outlines the general methodologies that would be employed to assess its environmental fate. This compound contains a piperidine moiety, and studies on the degradation of piperidine suggest it can be broken down in the environment through photo-oxidation.

A. Photodegradation Study:

  • Objective: To determine the rate and byproducts of this compound degradation in aqueous solution under simulated sunlight.

  • Methodology:

    • Prepare a solution of this compound in purified water at a known concentration.

    • Expose the solution to a light source that mimics the solar spectrum.

    • Take samples at regular intervals.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of this compound.

    • Use Mass Spectrometry (MS) to identify any degradation products.

B. Biodegradation Study:

  • Objective: To assess the extent and rate of this compound degradation by microorganisms.

  • Methodology:

    • Use a standard test system, such as the OECD 301B Ready Biodegradability test.

    • Introduce a known concentration of this compound to a mineral medium inoculated with microorganisms from a wastewater treatment plant.

    • Monitor the depletion of dissolved oxygen over a 28-day period.

    • The amount of oxygen consumed relative to the theoretical maximum indicates the degree of biodegradation.

IV. Mandatory Visualization: this compound Disposal Workflow

ZamifenacinDisposal cluster_start Start: Identify this compound Waste cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal Path cluster_liquid_disposal Liquid Waste Disposal Path start Unused or Expired this compound is_solid Is the waste solid? start->is_solid has_pharm_stream Is a dedicated pharmaceutical waste stream available? is_solid->has_pharm_stream Yes is_aqueous Is the solvent aqueous? is_solid->is_aqueous No pharm_waste Dispose in Non-Hazardous Pharmaceutical Waste Container landfill_prep Mix with undesirable substance (e.g., coffee grounds, cat litter) landfill Seal in a plastic bag and dispose in municipal trash landfill_prep->landfill has_pharm_stream->pharm_waste Yes has_pharm_stream->landfill_prep No absorb Absorb liquid with inert material is_aqueous->absorb Yes haz_waste Dispose in Hazardous Chemical Waste Stream is_aqueous->haz_waste No (Organic Solvent) absorb->pharm_waste

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Zamifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Zamifenacin, tailored for researchers, scientists, and drug development professionals. By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with safety regulations.

Personal Protective Equipment (PPE)

Due to conflicting information in available safety data sheets (SDS), a cautious approach to personal protective equipment is recommended. While some sources classify this compound as non-hazardous, others identify it as a skin sensitizer and a suspected reproductive toxin. Therefore, the following PPE is mandatory to minimize exposure risk:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound. Discard gloves immediately after use or if contaminated.

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required. A face shield should be used in situations where splashing or dust generation is likely.

  • Skin and Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact. Ensure clothing is buttoned and sleeves are down.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.

PPE_Workflow start Handling this compound? fume_hood Working in a certified chemical fume hood? start->fume_hood standard_ppe Standard PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat fume_hood->standard_ppe  Yes respirator Add Particulate Respirator (e.g., N95 or higher) fume_hood->respirator  No face_shield Potential for splashing or significant dust? standard_ppe->face_shield respirator->standard_ppe add_face_shield Add Face Shield face_shield->add_face_shield  Yes end Proceed with work face_shield->end  No add_face_shield->end

Caption: PPE decision workflow for handling this compound.

Health Hazard Data

No quantitative occupational exposure limits (e.g., PEL, TLV) have been established for this compound. The available toxicological data is qualitative and summarized below.

Hazard CategorySummary of Findings
Acute Toxicity Data not available (LD50/LC50 not found). General guidance suggests avoiding inhalation, ingestion, and skin/eye contact.
Skin Sensitization Classified as a potential skin sensitizer (Category 1) in some SDS. May cause an allergic skin reaction upon contact.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2) according to at least one supplier SDS.[1] Reversible effects on the male reproductive system were observed in rats at high doses.
Organ Toxicity Potential for hepatotoxicity was noted in dogs, which were found to be the most sensitive species in one study due to metabolism pathways.[2] Clinical studies in humans reported this compound to be well-tolerated with only mild and transient side effects.[3]

Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Risk Assessment: Before beginning any new procedure, conduct a risk assessment for the planned use of this compound.[2]

  • Ventilation: Handle this compound powder exclusively in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust: Take care to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.

Storage:

  • Container: Keep the container tightly sealed.

  • Temperature: Store the powder at -20°C for long-term stability.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Sunlight: Protect from direct sunlight.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, potential for airborne dust).

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above, including respiratory protection.

  • Contain the Spill: For a solid powder spill, gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use dry sweeping methods.

  • Clean-Up:

    • Carefully scoop the covered material using a plastic scoop or other non-sparking tool.

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealable plastic bag for hazardous waste.

    • Wipe the spill area with a wet paper towel or sponge.

    • Place all used cleaning materials into the hazardous waste bag.

  • Decontaminate: Clean the spill area and any contaminated equipment with soap and water.

  • Dispose of Waste: Seal the hazardous waste bag and dispose of it according to the disposal plan below.

  • Report: Report the incident to the laboratory supervisor and relevant safety office, documenting the details of the spill and the clean-up procedure.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., excess powder, contaminated PPE, cleaning materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name "this compound".

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zamifenacin
Reactant of Route 2
Reactant of Route 2
Zamifenacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.